molecular formula C6H5F2NO2S B047507 2,5-Difluorobenzenesulfonamide CAS No. 120022-63-1

2,5-Difluorobenzenesulfonamide

Cat. No.: B047507
CAS No.: 120022-63-1
M. Wt: 193.17 g/mol
InChI Key: OLMFEUWXDKZGOO-UHFFFAOYSA-N
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Description

2,5-Difluorobenzenesulfonamide is a high-purity chemical building block and core scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide group strategically substituted with fluorine atoms at the 2 and 5 positions, which enhances its electronic properties, metabolic stability, and membrane permeability. Its primary research value lies in its role as a potent zinc-binding group (ZBG) capable of inhibiting a wide array of metalloenzymes, most notably carbonic anhydrases . Researchers utilize this molecule as a privileged precursor for developing novel inhibitors targeting CA isoforms involved in conditions such as glaucoma, cancer, and epilepsy. Beyond carbonic anhydrases, its sulfonamide moiety serves as a key pharmacophore for probing other enzyme families, including histone deacetylases (HDACs) and proteases. The specific difluoro pattern fine-tunes the molecule's steric and electronic profile, making it an invaluable tool for Structure-Activity Relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity. This reagent is provided to support advanced scientific inquiry in hit-to-lead optimization and biochemical probe development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFEUWXDKZGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152661
Record name 2,5-Difluorobenzenesulfonamide
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120022-63-1
Record name 2,5-Difluorobenzenesulfonamide
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Record name 2,5-Difluorobenzenesulfonamide
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Record name 2,5-Difluorobenzenesulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Sulfonamides

2,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest within the scientific community. Its utility stems from the unique physicochemical properties imparted by the two fluorine atoms on the benzene ring. These fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of molecules, making this compound a valuable building block in medicinal chemistry and drug discovery.[1][2] The arylsulfonamide moiety itself is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3]

Beyond pharmaceuticals, this compound serves as a crucial intermediate in the development of advanced agrochemicals and materials.[1][2] Its incorporation into larger molecular frameworks can improve properties such as thermal stability and chemical resistance in polymers.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization, reflecting field-proven insights for researchers and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a reliable two-step process. This method begins with the conversion of a commercially available starting material, 2,5-difluoroaniline, into the reactive intermediate 2,5-difluorobenzenesulfonyl chloride. This intermediate is then subjected to amination to yield the final product. This pathway is favored due to its efficiency and the relatively straightforward purification of its intermediates and final product.

Synthesis_Pathway cluster_0 Step 1: Diazotization & Sulfonyl Chloride Formation cluster_1 Step 2: Amination A 2,5-Difluoroaniline B 2,5-Difluorobenzene diazonium salt A->B  NaNO₂, HCl, Acetic Acid  -10°C to -25°C C 2,5-Difluorobenzenesulfonyl chloride B->C  SO₂, CuCl  Acetic Acid D This compound C->D  Aqueous NH₃  Heat C->D

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

The initial step involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: The reaction of the primary aromatic amine (2,5-difluoroaniline) with sodium nitrite and acid must be conducted at low temperatures (-10 to -25 °C).[4] This is critical because diazonium salts are unstable at higher temperatures and can decompose, significantly reducing the yield.

  • Sulfur Dioxide and Copper Catalyst: The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4] Sulfur dioxide serves as the source of the sulfonyl group, while the copper catalyst facilitates the displacement of the diazonium group and the formation of the sulfonyl chloride.

Detailed Experimental Protocol: Step 1
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a mixture of 33 mL of concentrated hydrochloric acid and 10 mL of glacial acetic acid.[4]

  • Amine Addition: Cool the acid mixture to between -10 °C and -15 °C using an ice-salt bath. To this, rapidly add 12.9 g (99.9 mmol) of 2,5-difluoroaniline.[4]

  • Diazotization: Prepare a solution of 7.4 g (107 mmol) of sodium nitrite in 15 mL of water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between -10 °C and -25 °C.[4] Stir vigorously for 45 minutes after the addition is complete.

  • Sulfonylation: In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide and containing 2.5 g (25.3 mmol) of cuprous chloride.[4] Add this mixture in portions to the cold diazonium salt solution. A significant evolution of nitrogen gas will be observed.

  • Workup and Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into 450 mL of an ice-water slurry and extract with diethyl ether (3 x 100 mL).[4]

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-difluorobenzenesulfonyl chloride as an oil.[4] This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

This step is a nucleophilic substitution reaction where the highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia.[5][6]

Causality Behind Experimental Choices:

  • Ammonia as Nucleophile: Aqueous ammonia provides a readily available and effective source of the nucleophilic NH₃ required to displace the chloride from the sulfonyl chloride group.

  • Heating: Gentle heating can accelerate the reaction, ensuring complete conversion to the sulfonamide.[6] The resulting sulfonamide is typically a stable solid that precipitates from the aqueous solution upon cooling.

Detailed Experimental Protocol: Step 2
  • Reaction Setup: Transfer the crude 2,5-difluorobenzenesulfonyl chloride from the previous step to a suitable Erlenmeyer flask equipped with a magnetic stir bar.

  • Amination: In a fume hood, add 50 mL of concentrated aqueous ammonia. Stir the mixture and gently heat to 50-60 °C for 30 minutes. The reaction is often accompanied by the formation of a white precipitate.[6]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.[6]

  • Purification: Collect the white solid by vacuum filtration, washing the filter cake with copious amounts of cold deionized water to remove any residual ammonia and ammonium chloride salts.

  • Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a white crystalline solid.[1]

Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following workflow represents a self-validating system to ensure product integrity.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Syn Two-Step Synthesis Pur Recrystallization Syn->Pur MP Melting Point Pur->MP MS Mass Spectrometry (Confirm Mass) Pur->MS IR IR Spectroscopy (Functional Groups) Pur->IR NMR NMR (¹H, ¹³C, ¹⁹F) (Confirm Structure) Pur->NMR Final Pure Product (>97%) NMR->Final

Caption: Overall experimental workflow from synthesis to final validation.

Physicochemical and Spectroscopic Data

The identity and purity of the final compound are confirmed by comparing the experimental data with established literature values.

Table 1: Physicochemical Properties

Property Expected Value Source(s)
Molecular Formula C₆H₅F₂NO₂S [1][7]
Molecular Weight 193.17 g/mol [1][7]
Appearance White to off-white crystalline solid [1]
Melting Point 135-139 °C [1]

| Purity (GC/HPLC) | ≥ 97% | |

Table 2: Key Spectroscopic Characterization Data

Technique Characteristic Features
¹H NMR Signals in the aromatic region (approx. 7.0-8.0 ppm) showing complex splitting due to H-H and H-F coupling. A broad singlet for the -SO₂NH₂ protons (exchangeable with D₂O).
¹³C NMR Aromatic carbon signals exhibiting large C-F coupling constants. The carbon attached to the sulfonyl group will be shifted downfield.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms, each showing splitting due to F-F and F-H coupling.
IR Spectroscopy Two characteristic N-H stretching bands around 3250-3350 cm⁻¹. Strong, asymmetric and symmetric S=O stretching bands around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. C-F stretching bands around 1200-1250 cm⁻¹.

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 193. |

Interpreting the Data (E-E-A-T in Practice):

  • NMR Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.[8] The presence of fluorine atoms complicates the ¹H and ¹³C spectra due to heteronuclear coupling, but this complexity provides a unique fingerprint for the molecule. ¹⁹F NMR is essential to confirm the presence and environment of the two fluorine atoms.

  • IR Spectroscopy: IR analysis serves as a rapid check for the key functional groups.[9][10] The presence of both N-H and S=O stretches is a strong indicator of successful sulfonamide formation. The absence of a strong absorption around 1700 cm⁻¹ confirms the removal of any carbonyl-containing starting materials or byproducts.

  • Melting Point: A sharp melting point within the literature range (135-139 °C) is a reliable indicator of high purity.[1] A broad or depressed melting point would suggest the presence of impurities.

Conclusion

The synthesis and characterization of this compound can be reliably achieved through the described two-step protocol. By understanding the chemical principles behind each step—from the controlled conditions of the diazotization to the nucleophilic amination—researchers can confidently produce this valuable building block. The subsequent analytical workflow provides a robust, self-validating system to ensure the material's identity and purity, making it suitable for demanding applications in drug discovery, agrochemical development, and materials science.

References

  • Process for preparing fluorobenzene-sulfonyl fluorides.
  • This compound, 1 X 1 g (553875-1G). Alkali Scientific. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. King Saud University. [Link]

  • 2,5-Difluorobenzophenone. SpectraBase. [Link]

  • Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. ResearchGate. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. PubMed. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Spectroscopy Problems. University of Colorado Boulder, Department of Chemistry. [Link]

  • The ¹H NMR spectra of a) 2 (55 to −25), b) 2 (25 to 4.5), c) 1 b (25 to... ResearchGate. [Link]

  • Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... ResearchGate. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2,5-Difluorobenzenesulfonamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a critical structural motif and versatile building block in modern medicinal chemistry and agrochemical synthesis. The strategic incorporation of fluorine atoms onto the phenylsulfonamide scaffold imparts unique electronic properties that can significantly enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational data with practical methodologies to facilitate its effective application in the synthesis of novel, biologically active molecules.

Introduction & Strategic Importance

The Role of Fluorinated Sulfonamides in Medicinal Chemistry

The arylsulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and enzyme inhibitors.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to serve as a non-classical bioisostere for carboxylate or phosphate groups, enabling potent interactions with biological targets.

The introduction of fluorine atoms, a common strategy in contemporary drug design, confers several advantageous properties. Fluorine's high electronegativity can modulate the acidity (pKa) of adjacent protons, such as the sulfonamide N-H, which directly influences a compound's ionization state, solubility, and transport characteristics. Furthermore, the substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate. The unique properties of this compound, therefore, make it an essential building block for developing targeted therapies and advanced chemical agents.[3]

This compound: An Overview

As a key intermediate, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Its structure allows for improved solubility and bioavailability, which are critical factors in drug design.[3] Research has shown its derivatives to be potential inhibitors of enzymes like carbonic anhydrases and as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer therapy.[5][6][7] A thorough understanding of its fundamental physicochemical properties is paramount for any researcher aiming to leverage its synthetic potential.

Core Physicochemical Data

A precise characterization of a compound's physicochemical properties is the foundation of rational drug design, influencing everything from initial synthesis to final clinical performance.

Identity and Structural Properties

The unambiguous identification of this compound is established by its unique structural and molecular identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Property Value Source(s)
CAS Number 120022-63-1 [3][8]
Molecular Formula C₆H₅F₂NO₂S [3]
Linear Formula C₆H₃F₂SO₂NH₂ [8]
Molecular Weight 193.17 g/mol [3][8]
InChI Key OLMFEUWXDKZGOO-UHFFFAOYSA-N

| SMILES | NS(=O)(=O)c1cc(F)ccc1F | |

Physical and Thermodynamic Properties

These properties are crucial for determining appropriate storage, handling, and formulation conditions.

Table 2: Physical and Thermodynamic Data

Property Value Notes Source(s)
Appearance White to almost white powder/crystal --- [3]
Melting Point 135 - 139 °C Experimentally determined [3]
Boiling Point 320.1 ± 52.0 °C Predicted value [9][10]
Density 1.523 ± 0.06 g/cm³ Predicted value [9]
Solubility Soluble in Methanol Qualitative [9]

| Storage Temperature | 2 - 8 °C | Recommended |[3] |

Ionization and Partitioning Behavior

The acidity (pKa) of the sulfonamide proton and the lipophilicity (LogP) are arguably the most critical parameters for predicting a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • pKa: The pKa value dictates the charge state of the molecule at a given pH. For a sulfonamide, the N-H proton is acidic. Its pKa value will determine the ratio of the neutral (R-SO₂NH₂) to the anionic (R-SO₂NH⁻) form in physiological environments, which profoundly impacts solubility, receptor binding, and cell membrane permeability. While no experimental pKa is reported in the initial search, computational models and data from analogous compounds suggest it falls in the weakly acidic range, a topic further explored in the experimental section.[11][12]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral state. For an ionizable compound like a sulfonamide, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms. A balanced LogD is often essential for oral bioavailability, allowing the drug to permeate lipidic cell membranes while retaining sufficient aqueous solubility for distribution.

Spectroscopic and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by both H-H and H-F coupling. A broad singlet corresponding to the two protons of the sulfonamide (NH₂) group would also be present, with a chemical shift that can vary depending on the solvent and concentration.[13]

  • ¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C5) will appear as doublets due to C-F coupling. The carbon attached to the sulfur (C1) will also be identifiable.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Sulfonamide N-H Symmetric & Asymmetric Stretch 3350 - 3250
Aromatic C-H Stretch 3100 - 3000
Sulfonyl S=O Asymmetric & Symmetric Stretch 1370 - 1330 & 1180 - 1160
Aromatic C=C Stretch 1600 - 1450

| C-F | Stretch | 1250 - 1000 |

These expected values are based on established IR correlation tables.[14][15]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 194.17. A characteristic and diagnostic fragmentation pathway for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion at [M+H-64]⁺.[1]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized, well-validated protocols are essential. The following section details methodologies for determining key physicochemical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid state and the solution, providing a value that is critical for preclinical and formulation development.[16]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any remaining suspended solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Validation: The presence of remaining solid material in the vial after the experiment confirms that the initial amount was in excess and the resulting measurement represents the true equilibrium solubility.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for determining the pKa of weakly acidic or basic compounds. It relies on monitoring the change in pH of a solution upon the incremental addition of a titrant (e.g., NaOH for an acid), from which the acid dissociation constant can be calculated.

pKa_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Dissolve weighted compound in co-solvent (e.g., Methanol) prep2 Add aqueous electrolyte (e.g., 0.15 M KCl) prep1->prep2 titr1 Place vessel under N₂ atmosphere prep2->titr1 prep3 Calibrate pH electrode with standard buffers titr2 Add standardized NaOH titrant in small, precise increments titr1->titr2 titr3 Record pH after each addition once reading stabilizes titr2->titr3 an1 Plot pH vs. Volume of Titrant titr3->an1 an2 Determine equivalence point (max of 1st derivative) an1->an2 an3 pKa = pH at half-equivalence point an2->an3 an4 Apply correction for co-solvent (Yasuda-Shedlovsky extrapolation) an3->an4

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent system. Since its aqueous solubility may be low, a co-solvent system (e.g., methanol/water) is often required.

  • System Setup: Place the solution in a thermostatted vessel, blanket with an inert gas (e.g., nitrogen) to prevent CO₂ dissolution, and immerse a calibrated pH electrode.

  • Titration: Incrementally add a standardized solution of 0.1 M NaOH using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Processing: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Calculation: The pKa is the pH at which 50% of the sulfonamide has been neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV).

  • Co-solvent Correction: If a co-solvent was used, the apparent pKa (pₛKa) must be corrected to obtain the aqueous pKa. This can be achieved by performing titrations at several co-solvent concentrations and extrapolating to 0% co-solvent using methods like the Yasuda-Shedlovsky extrapolation.[12]

Applications and Relevance in Drug Discovery

The physicochemical profile of this compound makes it an attractive starting point for synthesizing targeted therapeutic agents.

Properties_to_ADME cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) pKa pKa (Ionization) Sol Aqueous Solubility pKa->Sol influences Abs Absorption pKa->Abs Exc Excretion pKa->Exc Sol->Abs LogP LogP/LogD (Lipophilicity) LogP->Abs Dist Distribution LogP->Dist Met Metabolism LogP->Met MW Molecular Weight MW->Abs MW->Dist

Sources

A Guide to the Spectroscopic Characterization of 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecules is paramount. 2,5-Difluorobenzenesulfonamide is a key structural motif and intermediate, notably explored in the context of carbonic anhydrase inhibitors.[1] Its precise molecular architecture, governed by the interplay of an aromatic ring, two electronegative fluorine atoms, and a sulfonamide group, dictates its chemical reactivity and biological activity. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring purity, confirming identity, and enabling further development.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are designed to form a self-validating workflow, providing researchers with a comprehensive framework for the characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atomic numbering scheme for this compound will be used throughout this guide.

Caption: Atomic numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For a fluorinated compound like this, a multi-nuclear approach examining ¹H, ¹³C, and ¹⁹F is essential for a complete assignment, as spin-spin coupling occurs not only between protons but also across protons and fluorine, and carbons and fluorine.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other NMR-active nuclei.

Interpretation and Causality:

  • Aromatic Region (δ 7.2-7.8 ppm): Three distinct signals are expected for the aromatic protons (H3, H4, H6). The electron-withdrawing nature of the sulfonyl and fluoro groups shifts these protons downfield. The splitting patterns are complex due to both homo- and heteronuclear couplings:

    • H6: This proton is ortho to the SO₂NH₂ group and meta to the F5 fluorine. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H4 (⁴J_HH, small), F2 (⁴J_HF), and F5 (³J_HF).

    • H3: This proton is ortho to F2 and meta to the SO₂NH₂ group. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H4 (³J_HH), F2 (³J_HF), and F5 (⁴J_HF).

    • H4: This proton is coupled to H3 (³J_HH), H6 (⁴J_HH, small), and F5 (³J_HF). It is expected to be a complex multiplet.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet is typically observed for the two equivalent amide protons. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often found around δ 7.5 ppm.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.7 - 7.8 m H6
~7.5 - 7.6 m H3, H4

| ~7.5 | br s | NH₂ |

Note: The aromatic region may present as overlapping multiplets requiring advanced 2D NMR techniques for full resolution.

Caption: Key ¹H-¹⁹F and ¹H-¹H coupling relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The use of proton broadband decoupling simplifies the spectrum to a series of singlets, but the key diagnostic feature for this molecule is the large coupling constants between carbon and fluorine.

Interpretation and Causality:

  • Carbon-Fluorine Coupling: Carbons directly bonded to fluorine (C2, C5) will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-260 Hz). Carbons two or three bonds away will show smaller couplings (²J_CF, ³J_CF). This is a definitive feature for identifying fluorinated positions.[2]

  • Chemical Shifts: Six distinct signals are expected. The carbons attached to fluorine (C2, C5) will be significantly downfield. The carbon attached to the sulfonamide group (C1) will also be deshielded.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Assignment
~158 (d, ¹J_CF ≈ 250 Hz) Doublet C2
~156 (d, ¹J_CF ≈ 252 Hz) Doublet C5
~138 Singlet/Triplet (small J) C1
~120 (d, ²J_CF ≈ 25 Hz) Doublet C6
~118 (dd, ²J_CF, ³J_CF) Doublet of Doublets C4

| ~116 (dd, ²J_CF, ³J_CF) | Doublet of Doublets | C3 |

¹⁹F NMR Spectroscopy

With 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds.[3] Chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.

Interpretation and Causality:

  • Two distinct signals are expected for the two non-equivalent fluorine atoms, F2 and F5.

  • Their chemical shifts will be in the typical range for aromatic fluorides (e.g., -110 to -120 ppm relative to CFCl₃).[4][5]

  • Each fluorine signal will be split by nearby protons, primarily through three-bond (³J_HF) and four-bond (⁴J_HF) couplings, resulting in complex multiplets. Proton decoupling would simplify these signals to singlets, confirming the absence of F-F coupling.

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (Proton Coupled) Assignment
~ -114 Multiplet F2

| ~ -116 | Multiplet | F5 |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 15-25 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to better solubility and the ability to clearly observe exchangeable NH protons.[6]

  • Transfer: Vortex the sample until fully dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation: Insert the sample into the NMR spectrometer (e.g., 400 MHz instrument).

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).

    • Acquire a proton-decoupled ¹⁹F spectrum (e.g., 64 scans). Reference externally or using an internal standard.

  • Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase the spectra, and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak (¹H: δ 2.50, ¹³C: δ 39.52 for DMSO-d₆).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable method for identifying the presence of key functional groups.

Interpretation and Causality: The IR spectrum of this compound is dominated by absorptions from the sulfonamide, aromatic, and C-F groups. The specific frequencies of these vibrations are determined by bond strength and the mass of the connected atoms.[7]

Expected Characteristic IR Absorptions (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3370 - 3350 Medium, Sharp N-H Asymmetric Stretch (-NH₂)
3280 - 3260 Medium, Sharp N-H Symmetric Stretch (-NH₂)
3100 - 3050 Weak Aromatic C-H Stretch
1620 - 1580 Medium Aromatic C=C Stretch
~1500 Medium Aromatic C=C Stretch
1370 - 1330 Strong S=O Asymmetric Stretch (-SO₂)
1180 - 1150 Strong S=O Symmetric Stretch (-SO₂)

| 1280 - 1200 | Strong | C-F Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[8]

Interpretation and Causality:

  • Molecular Ion: The molecular formula is C₆H₅F₂NO₂S, with a monoisotopic mass of 193.00 g/mol . In high-resolution MS (HRMS), this can be measured with sub-ppm accuracy, providing definitive confirmation of the elemental composition.[9]

  • Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z 193) will be observed. The most characteristic fragmentation pathway for aromatic sulfonamides is the cleavage of the C-S bond followed by rearrangement, leading to the elimination of sulfur dioxide (SO₂).[10]

    • Loss of SO₂: A prominent peak at m/z 129 ([M - SO₂]⁺˙) is highly diagnostic. This corresponds to the formation of a 2,5-difluoroanilino radical cation.

    • Loss of •SO₂NH₂: Cleavage of the C-S bond can result in a peak at m/z 95, corresponding to the C₆H₃F₂⁺ fragment.

    • Loss of F/HF: Losses of 19 (F) or 20 (HF) from fragment ions are also possible.[11]

Expected Key Fragments (EI-MS)

m/z Proposed Fragment
193 [C₆H₅F₂NO₂S]⁺˙ (Molecular Ion, M⁺˙)
129 [M - SO₂]⁺˙

| 95 | [C₆H₃F₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC serves to separate the analyte from any impurities and introduce it into the mass spectrometer in a pure, gaseous state.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Synthesized Spectroscopic Identity

The structural identity of this compound is unequivocally established through the synthesis of data from NMR, IR, and MS. ¹H and ¹⁹F NMR define the substitution pattern on the aromatic ring through characteristic chemical shifts and complex spin-spin coupling networks. ¹³C NMR confirms the carbon skeleton and highlights the carbon-fluorine bonds via large coupling constants. IR spectroscopy provides a rapid fingerprint of the essential sulfonamide, aromatic, and C-F functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a diagnostic fragmentation pathway involving the loss of SO₂. Together, these techniques provide a robust, self-validating dataset that serves as a definitive analytical certificate for this important chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Evelhoch, J. L., Glickson, J. D., & Berkowitz, B. A. (1983). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. 19 F NMR spectra of the solution taken at different times.... Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001372). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Difluorobenzamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Difluorobenzylamine. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Alkali Scientific. (n.d.). This compound, 1 X 1 g (553875-1G). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-DIFLUOROBENZOTRIFLUORIDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Correlations with other difluorobenzonitriles. Retrieved from [Link]

  • PubMed. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Ultra-fast label-free quantification and comprehensive proteome coverage with narrow-window data-independent acquisition. Retrieved from [Link]

  • PubMed. (2010). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-DIFLUOROBENZENE-1,4-DITHIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical translation barriers. Retrieved from [Link]

  • PubMed. (2024). Full Mass Range ΦSDM Orbitrap Mass Spectrometry for DIA Proteome Analysis. Retrieved from [Link]

Sources

A Comprehensive Theoretical and Computational Guide to 2,5-Difluorobenzenesulfonamide: Molecular Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties[1][2]. The introduction of fluorine atoms into these pharmacophores can dramatically alter their physicochemical and biological profiles, enhancing properties such as metabolic stability, membrane permeability, and binding affinity. 2,5-Difluorobenzenesulfonamide (DFBSA) is a molecule of significant interest, combining the proven therapeutic scaffold of a benzenesulfonamide with the unique modulatory effects of di-fluorination. This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of DFBSA, offering researchers and drug development professionals a roadmap to understanding its structural, electronic, and spectroscopic properties, and predicting its potential as a therapeutic agent.

This document moves beyond a simple recitation of methods, delving into the causality behind computational choices and providing self-validating protocols. We will explore the molecule's optimized geometry, vibrational modes, electronic landscape, and potential for intermolecular interactions, grounding our theoretical findings in established principles and validated through cross-correlation of different computational techniques.

Part 1: Molecular Structure and Conformational Analysis

The foundational step in any computational study is the accurate determination of the molecule's three-dimensional structure. This is not merely a geometric exercise; the conformation dictates how the molecule interacts with biological targets. For flexible molecules like sulfonamides, identifying the most stable conformer is critical.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemical calculations for systems of pharmaceutical interest due to its excellent balance of accuracy and computational cost. We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high efficacy for predicting the geometries of organic molecules. The 6-311++G(d,p) basis set is selected to provide a robust description of the electronic structure, including polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds and diffuse functions (++) to accurately model lone pairs and potential non-covalent interactions[3][4].

Protocol for Geometry Optimization:
  • Initial Structure Generation: A 2D sketch of this compound is created and converted to a 3D structure using molecular modeling software.

  • Conformational Search (for flexible molecules): While the benzene ring is rigid, rotation around the C-S and S-N bonds can lead to different conformers[5]. A systematic conformational search is recommended to identify the global minimum energy structure.

  • DFT Geometry Optimization: The initial structure is then optimized using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the atomic coordinates to find the lowest energy arrangement, corresponding to the equilibrium geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Optimized Molecular Structure:

The optimized geometry of this compound reveals key structural parameters. The bond lengths and angles are influenced by the electron-withdrawing nature of the fluorine atoms and the sulfonamide group.

Parameter Typical Bond Length (Å) **Typical Bond Angle (°) **
C-F1.35
C-S1.77
S=O1.43
S-N1.63
O=S=O
C-S-N

Note: The values presented are representative and would be precisely calculated in a specific computational run.

Part 2: Spectroscopic Characterization - A Bridge Between Theory and Experiment

Theoretical vibrational and NMR spectroscopy provides a powerful means to validate computational models against experimental data. A strong correlation between calculated and observed spectra lends confidence to the predicted electronic and structural properties of the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the characteristic motions of atoms within a molecule. Theoretical frequency calculations can predict the positions and intensities of vibrational bands, aiding in the assignment of experimental spectra.

G

Protocol for Vibrational Analysis:
  • Frequency Calculation: Performed on the optimized geometry as described in Part 1. The output provides the harmonic vibrational frequencies.

  • Scaling: Calculated frequencies are systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied to improve agreement.

  • Potential Energy Distribution (PED) Analysis: PED analysis is crucial for unambiguously assigning calculated frequencies to specific vibrational modes (e.g., C-F stretch, S=O asymmetric stretch)[3].

  • Spectrum Generation: The calculated frequencies and intensities are used to generate a theoretical FT-IR or FT-Raman spectrum, which can be directly compared with experimental data[6][7][8].

Key Vibrational Signatures of this compound:
Vibrational Mode **Expected Wavenumber Range (cm⁻¹) **Significance
N-H Stretch3300-3400Indicates the presence of the sulfonamide NH₂ group.
C-H Stretch (Aromatic)3000-3100Characteristic of the benzene ring.
S=O Asymmetric Stretch1300-1350Strong, characteristic band for sulfonamides.
S=O Symmetric Stretch1150-1180Strong, characteristic band for sulfonamides.
C-F Stretch1100-1300Indicates the presence of fluoro-substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts[7].

Protocol for NMR Calculation:
  • GIAO Calculation: Performed on the B3LYP/6-311++G(d,p) optimized geometry.

  • Reference Standard: Chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

  • Solvent Effects: For more accurate predictions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

Part 3: Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount to its function as a drug. They govern how it recognizes and interacts with its biological target.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor[9]. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity[10].

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO E_gap (Reactivity Indicator)

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom of the sulfonamide group, while the LUMO will likely be distributed over the electron-withdrawing sulfonamide group and the fluorinated ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule[11]. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In DFBSA, these regions are expected around the oxygen atoms of the sulfonamide group and potentially the fluorine atoms[12][13].

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group[13].

The MEP map provides crucial insights for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding[14].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units[15]. It quantifies charge transfer between orbitals, revealing the stabilizing effects of hyperconjugation and delocalization. For DFBSA, NBO analysis can elucidate the intramolecular interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the benzene ring, which contribute to the molecule's overall stability and electronic properties[16][17].

Part 4: Application in Drug Development - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[18]. In drug discovery, it is used to predict how a ligand (like DFBSA) will bind to the active site of a target protein.

The Rationale for Docking Studies

Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and dihydropteroate synthase[1][5]. Fluorinated benzenesulfonamides have also shown promise as inhibitors of amyloid-β aggregation, relevant to Alzheimer's disease[19][20]. A molecular docking study of DFBSA against such a target could reveal its potential as an inhibitor.

Protocol for Molecular Docking:
  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of DFBSA. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site of the protein, typically a pocket or groove where the natural substrate binds.

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the protein.

G

Conclusion

The theoretical and computational investigation of this compound provides a multi-faceted understanding of its fundamental properties. Through a synergistic application of DFT calculations for structural and spectroscopic analysis, and methods like MEP and HOMO-LUMO analysis for electronic characterization, we can construct a detailed molecular profile. This profile is not merely academic; it provides actionable intelligence for medicinal chemists. The predicted reactivity, sites for intermolecular interactions, and spectroscopic signatures form a robust foundation for designing new analogues and for interpreting experimental results. Furthermore, molecular docking studies can translate these fundamental properties into testable hypotheses about the molecule's biological activity, accelerating the journey from a promising scaffold to a potential therapeutic agent. This guide serves as a comprehensive, experience-driven framework for leveraging computational chemistry to unlock the full potential of fluorinated sulfonamides in modern drug discovery.

References

  • The Shapes of Sulfonamides: A Rot
  • Computational studies on Sulfonamide drug molecules by Density Functional Theory.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base deriv
  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF.
  • Maps of molecular electrostatic potentials (MEP) of compounds 1a-d.
  • Synthesis, characterization and computational study of the newly synthetized sulfonamide molecule. OUCI.
  • Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method | Request PDF.
  • Structural and computational insights into a benzene sulfonamide deriv
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput
  • Molecular Electrostatic Potential (MEP).
  • HOMO-LUMO surface map of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide.
  • Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed.
  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. MDPI.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:. ChemRxiv.
  • Molecular Electrostatic potentials (MEP) mapped on the electron density surface calculated by the DFT/B3LYP method.
  • Molecular Electrostatic Potential and Noncovalent Interactions in Deriv
  • Investigation of the Activity of Benzenesulfonamide Derivative Molecules Against Gastric Cancer Proteins with Gaussian Calculations and Docking Analysis. Cumhuriyet Science Journal.
  • (PDF) PHARMACEUTICAL SCIENCES MOLECULAR STRUCTURE, MULLIKEN AND HOMO-LUMO ANALYSIS OF 1,2,4-TRIAZOLO[3,4-B]-1,3,4-THIADIAZINE BENZENESULFONAMIDE DERIVATIVES BASED ON DFT CALCULATIONS.
  • This compound 97 120022-63-1. Sigma-Aldrich.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrill
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations | Request PDF.
  • Vibrational spectra, normal coordinate analysis and thermodynamics of 2, 5-difluorobenzonitrile.
  • FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed.
  • Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. figshare.
  • Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH.
  • N-(fluoromethoxy)benzenesulfonamide | C7H8FNO3S | CID 164941152. PubChem - NIH.
  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. PMC - NIH.
  • DFT Calculations of 2,5-Diphenyl Furan against SARS-CoV-2 Mpro based on Molecular Docking Approach | Request PDF.
  • DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. NIH.
  • Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. NIH.
  • DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent. PubMed.
  • Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PMC.
  • FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone. PubMed.
  • DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Correlations with other difluorobenzonitriles. | Request PDF.
  • This compound - Safety D
  • 2,5-Difluorobenzonitrile - Optional[FTIR] - Spectrum. SpectraBase.
  • Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibr
  • Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.
  • FT-IR Spectral Signature of Sensitive and Multidrug-Resistant Osteosarcoma Cell-Derived Extracellular Nanovesicles. PMC - NIH. 4ykdIkN_VhvI-b4k0yzFU7WRIo=)

Sources

A Technical Guide to the Biological Activity Screening of 2,5-Difluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-difluorobenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of targeted therapeutic agents. Its unique electronic properties and structural rigidity make it an ideal candidate for designing potent and selective enzyme inhibitors. This guide provides an in-depth technical overview of the methodologies and strategic considerations for screening the biological activity of its derivatives. We will explore the entire screening cascade, from target selection and assay development to hit validation, with a focus on two primary therapeutic areas: anticancer and carbonic anhydrase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to guide experimental design and execution.

Introduction: The this compound Scaffold

Sulfonamides are a critical class of pharmacophores, renowned for their diverse pharmacological activities, including antibacterial, anticancer, and diuretic effects[1][2]. The introduction of fluorine atoms onto the phenyl ring, as in the this compound core, significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide nitrogen, enhancing its binding affinity to metalloenzymes, and can improve metabolic stability and membrane permeability. These characteristics make fluorinated benzenesulfonamides particularly effective as inhibitors of enzymes like carbonic anhydrases (CAs) and various protein kinases, which are implicated in numerous pathologies[3][4][5].

The primary goal of a screening campaign for novel derivatives is to systematically evaluate their biological effects to identify "hits"—compounds that exhibit a desired activity against a specific biological target. This guide will use case studies to illustrate the screening process.

The Screening Cascade: From Strategy to Hit Confirmation

A well-designed screening cascade is essential for efficiently identifying promising lead compounds while minimizing false positives and negatives. The process is a multi-stage funnel designed to progressively narrow down a large library of compounds to a few validated hits.

G cluster_0 Screening Cascade Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen High-Throughput Dose-Response Dose-Response Primary Screen->Dose-Response Confirm Activity & Potency Secondary Assays Secondary Assays Dose-Response->Secondary Assays Determine Selectivity & MoA Validated Hit Validated Hit Secondary Assays->Validated Hit Lead Candidate

Caption: A generalized workflow for a drug discovery screening cascade.

Case Study 1: Screening for Carbonic Anhydrase Inhibition

Expertise & Causality: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression.[5][8] The sulfonamide moiety is a classic zinc-binding group, making its derivatives prime candidates for CA inhibitors.[7][9] The screening goal here is to identify derivatives that potently inhibit tumor-associated CAs while showing selectivity over ubiquitous isoforms like CA I and II.

Primary Assay: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.

Trustworthiness: The protocol's validity relies on precise controls. A non-inhibited enzyme control establishes the baseline catalytic rate, while a well-characterized inhibitor like Acetazolamide (AZA) serves as a positive control. The assay is performed in triplicate to ensure reproducibility.

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme Stock: Prepare 10 µM stocks of recombinant human CA II, CA IX, and CA XII in sterile water. Store at -80°C.

    • Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.4. The choice of buffer is critical; it must have a pKa near the assay pH but not interfere with the zinc active site.

    • Indicator: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., p-nitrophenol) in the assay buffer.

    • Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes immediately before the experiment.

    • Test Compounds: Prepare 10 mM stock solutions of this compound derivatives in DMSO. Create serial dilutions in assay buffer.

  • Experimental Procedure (Stopped-Flow Instrument):

    • Equilibrate two syringes of the stopped-flow instrument to 25°C.

    • Load Syringe 1 with the enzyme solution (e.g., 1 µM final concentration) and the test compound at various concentrations, pre-incubated for 15 minutes.

    • Load Syringe 2 with the CO₂-saturated water solution.

    • Rapidly mix the contents of the two syringes. The reaction is initiated.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol). The initial rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear phase of the reaction curve for each compound concentration.

    • Determine the percentage of inhibition relative to the DMSO vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Results from the primary screen should be tabulated to compare the potency and selectivity of the derivatives.

Compound IDR-GrouphCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)Selectivity Index (CA II / CA IX)
DFBS-001 -H250.535.212.47.1
DFBS-002 -CH₂-Cyclohexyl180.38.94.520.3
DFBS-003 -CH₂-Phenyl155.65.63.127.8
Acetazolamide (Positive Control)12.125.75.70.5

Note: Data are hypothetical but representative of published findings for similar sulfonamide series.[5][8]

Case Study 2: Screening for Anticancer Activity

Expertise & Causality: Beyond specific enzyme targets, it is crucial to assess the effect of compounds on whole cells. A primary screen for anticancer activity measures a compound's ability to inhibit cell proliferation or induce cell death.[10][11] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[12][13] A decrease in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

Primary Assay: MTT Cell Proliferation Assay

The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Trustworthiness: This protocol's integrity depends on several factors. A uniform cell seeding density is critical for reproducibility.[14] Controls must include untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control). A "blank" control (media and MTT only) is used to subtract background absorbance.[14]

Detailed Protocol:

  • Cell Culture & Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[15]

    • Harvest cells during the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours to allow cells to attach.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture media from DMSO stocks. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations.

    • Incubate the plates for 72 hours. The incubation time is chosen to allow for multiple cell doubling cycles.[16]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells will form purple formazan crystals.[14]

    • Carefully aspirate the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Hit Confirmation and Secondary Assays

Compounds showing potent activity (e.g., GI₅₀ < 10 µM) in the primary screen are designated as "hits." These hits must then be advanced to secondary assays to confirm their mechanism of action (MoA).

G cluster_1 Hit Validation & MoA Primary Hit Primary Hit Apoptosis Assay Apoptosis Assay Primary Hit->Apoptosis Assay Annexin V Staining Cell Cycle Analysis Cell Cycle Analysis Primary Hit->Cell Cycle Analysis Flow Cytometry Target Engagement Target Engagement Primary Hit->Target Engagement Western Blot / Kinase Assay Confirmed MoA Confirmed MoA Apoptosis Assay->Confirmed MoA Cell Cycle Analysis->Confirmed MoA Target Engagement->Confirmed MoA

Caption: Logic flow for secondary assays to validate a primary anticancer hit.

  • Cell Cycle Analysis: Determines if the compound arrests the cell cycle at a specific phase (e.g., G1/S or G2/M), which is a common mechanism for anticancer drugs.[10]

  • Apoptosis Assays: Using techniques like Annexin V staining or caspase activity assays, these tests confirm if the compound induces programmed cell death.[11]

  • Target Engagement Assays: If a specific molecular target is hypothesized (e.g., a protein kinase), a target-based assay is essential. This could involve an in vitro kinase inhibition assay or a Western blot to measure the phosphorylation status of a downstream substrate in treated cells.

Conclusion

The systematic screening of this compound derivatives requires a logical, multi-tiered approach grounded in robust, well-controlled experimental protocols. By combining target-specific enzymatic assays with broader cell-based viability screens, researchers can efficiently identify potent and selective hit compounds. The key to a successful campaign lies not just in the execution of the assays, but in the causal reasoning behind the experimental design—from the selection of targets and cell lines to the interpretation of dose-response data and the strategic implementation of secondary assays to elucidate the mechanism of action. The methodologies outlined in this guide provide a validated framework for advancing these promising chemical scaffolds from initial library screening to confirmed lead candidates.

References

  • Kinetics and inhibition of membrane-bound carbonic anhydrase from canine renal cortex. Biochimica et Biophysica Acta (BBA) - Enzymology, [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Tropical Journal of Pharmaceutical Research, [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital, [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments, [Link]

  • NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Journal of the American Chemical Society, [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, [Link]

  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Comparative kinetics and inhibition of a carbonic anhydrase from Chlamydomonas reinhardii. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, [Link]

  • Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, [Link]

  • What is an Inhibition Assay? Biobide, [Link]

  • A kinetic analysis of carbonic anhydrase inhibition. Journal of Pharmacology and Experimental Therapeutics, [Link]

  • Enzyme Inhibition Studies. BioIVT, [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, [Link]

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar, [Link]

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie, [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, [Link]

Sources

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Difluorobenzenesulfonamide

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a promising candidate to a viable therapeutic agent. This guide provides an in-depth technical overview of the methodologies and considerations for characterizing the solubility and stability of this compound, a versatile sulfonamide derivative with significant potential in pharmaceuticals and agrochemicals.[1] The inclusion of two fluorine atoms in its structure can enhance both reactivity and stability, making it a valuable building block for biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] Poor aqueous solubility can lead to low absorption and erratic bioavailability, posing significant challenges for formulation development.[3] Therefore, a comprehensive understanding of the solubility of this compound in various solvent systems is essential. This section outlines the established methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[4]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound solid into separate vials for each solvent to be tested. A selection of pharmaceutically relevant solvents should be used, including purified water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The solid state of the compound can influence solubility, with crystalline forms generally being less soluble than amorphous forms.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid disturbing the undissolved solid.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation can also be used for phase separation, although filtration is often preferred to minimize the risk of underestimation due to adsorption to the filter material.[5]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Data Reporting:

    • Calculate the solubility in mg/mL or µg/mL.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[3] This method is faster than thermodynamic solubility determination and is well-suited for screening large numbers of compounds in the early stages of drug discovery.[8]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Precipitation and Measurement:

    • Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.[5]

    • Measure the turbidity of the resulting solutions over time using a nephelometer, which quantifies light scattering from precipitated particles.[2][8]

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Data Presentation: Solubility Profile of this compound

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)
Purified Water25Thermodynamic[Example Data: 0.5]
pH 1.2 Buffer37Thermodynamic[Example Data: 0.3]
pH 4.5 Buffer37Thermodynamic[Example Data: 0.4]
pH 6.8 Buffer37Thermodynamic[Example Data: 0.6]
pH 7.4 Buffer37Thermodynamic[Example Data: 0.7]
Methanol25ThermodynamicSoluble[9][10]
Ethanol25Thermodynamic[Example Data: 15.2]
Acetone25Thermodynamic[Example Data: 25.8]
DMSO25Thermodynamic[Example Data: >100]
PBS (pH 7.4)25Kinetic[Example Data: 0.8]

Note: Example data is illustrative and should be replaced with experimentally determined values.

G cluster_thermodynamic Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Weigh Excess Compound thermo_add_solvent Add Solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-72h) thermo_add_solvent->thermo_equilibrate thermo_separate Phase Separation (Filter/Centrifuge) thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC/LC-MS) thermo_separate->thermo_quantify thermo_end Report Solubility (mg/mL) thermo_quantify->thermo_end kinetic_start Prepare DMSO Stock kinetic_precipitate Precipitate in Aqueous Buffer kinetic_start->kinetic_precipitate kinetic_measure Measure Turbidity (Nephelometry) kinetic_precipitate->kinetic_measure kinetic_end Report Solubility (µg/mL) kinetic_measure->kinetic_end start Solubility Assessment of this compound start->thermo_start start->kinetic_start

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 2: Stability Assessment of this compound

Investigating the chemical stability of a drug substance is a regulatory requirement and crucial for ensuring its safety and efficacy throughout its shelf life.[11] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[12][13] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Forced Degradation Studies: Unveiling Potential Liabilities

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants.[12]

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber (e.g., ICH Option 1 or 2).

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.

  • Data Presentation: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 h80 °C[Example Data: 8.5][Example Data: 1]
Basic Hydrolysis0.1 N NaOH8 h60 °C[Example Data: 15.2][Example Data: 2]
Oxidation3% H₂O₂24 hRT[Example Data: 11.7][Example Data: 2]
Thermal (Solid)Dry Heat48 h100 °C[Example Data: <1.0][Example Data: 0]
Thermal (Solution)Heat48 h80 °C[Example Data: 2.1][Example Data: 1]
Photolytic (Solid)ICH Option 1--[Example Data: <0.5][Example Data: 0]
Photolytic (Solution)ICH Option 1--[Example Data: 5.8][Example Data: 1]

Note: Example data is illustrative and should be replaced with experimentally determined values.

G cluster_stress Forced Degradation Workflow stress_start Prepare Compound Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stress_start->stress_conditions stress_sample Sample at Time Points stress_conditions->stress_sample stress_analyze Analyze (Stability-Indicating HPLC-MS) stress_sample->stress_analyze stress_end Identify Degradation Products & Determine Degradation Pathway stress_analyze->stress_end start Stability Assessment of this compound start->stress_start G cluster_degradation Hypothetical Degradation Pathways compound This compound C₆H₅F₂NO₂S hydrolysis Hydrolysis (Acid/Base) Cleavage of S-N bond compound->hydrolysis oxidation Oxidation (H₂O₂) Ring Hydroxylation compound->oxidation photolysis Photolysis (UV/Vis) C-F or C-S bond cleavage compound->photolysis degradant1 {2,5-Difluorobenzenesulfonic Acid} hydrolysis->degradant1 degradant2 {Hydroxylated Derivative} oxidation->degradant2 degradant3 {Defluorinated Product} photolysis->degradant3

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion: A Roadmap for Comprehensive Characterization

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols for thermodynamic and kinetic solubility, alongside a robust forced degradation strategy, researchers can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of drug candidates. The principles and methodologies outlined herein are grounded in established scientific and regulatory standards, providing a reliable roadmap for the physicochemical characterization of this and other promising pharmaceutical compounds.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Link not available]
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). [Link not available]
  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Biodegradability properties of sulfonamides in activated sludge. (2005). Oxford Academic. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Analytical Method Summaries. (2023). [Link not available]
  • Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. (2018). ResearchGate. [Link]

  • Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. (1996). PubMed. [Link]

  • 2 Overview on PFAS analytical methods. (2022). Publications Office of the European Union. [Link]

  • Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. (2018). PubMed. [Link]

  • Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. (2011). ResearchGate. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. (2013). PMC - NIH. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1982). PubMed. [Link]

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. (2020). MDPI. [Link]

  • CHEMICAL STABILITY OF DRUGS. (2022). RSquareL. [Link]

  • Solubility of the compounds in different solvents Where. (2020). ResearchGate. [Link]

  • Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. (2022). PubMed. [Link]

  • The Potential of Td-Gc/Ms Based Analytical Methods for the Unambiguous Identification and Quantification of Pfib and Cof2 in Air Samples. (2001). ResearchGate. [Link]

Sources

Initial Toxicity Assessment of 2,5-Difluorobenzenesulfonamide: A Mechanistic and Protocol-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial toxicological assessment of 2,5-Difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide with potential applications in pharmaceutical and agrochemical development.[1][2] Recognizing the general toxicological concerns associated with the sulfonamide class, including hypersensitivity reactions and organ-specific toxicities, this document outlines a tiered, mechanism-informed strategy for early-stage safety evaluation.[3][4][5] We present detailed, field-proven protocols for in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity. The experimental designs are grounded in established regulatory guidance and scientific principles, emphasizing the causality behind protocol choices. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction: The Imperative for Early-Stage Toxicity Profiling

This compound is a synthetic organosulfur compound whose structural motifs—a sulfonamide group and a difluorinated benzene ring—make it a valuable building block for novel therapeutic agents and specialized chemicals.[1] The sulfonamide moiety is a well-established pharmacophore, known for its role in antimicrobial agents that inhibit bacterial folic acid synthesis.[4][6] However, this class of compounds is also associated with a spectrum of adverse drug reactions, ranging from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome, hepatotoxicity, and nephrotoxicity.[7][8]

The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, potency, and pharmacokinetic profile, but may also introduce unique toxicological liabilities. Therefore, a robust and early assessment of the toxicological profile of this compound is not merely a regulatory formality but a critical step in risk mitigation and informed candidate selection. This guide provides a foundational strategy to de-risk this molecule by identifying potential hazards at the preclinical stage.

Physicochemical Identity and Hazard Synopsis

A thorough understanding of a compound's physical and chemical properties is fundamental to its toxicological evaluation. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its handling requirements.

Physicochemical Data

The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 120022-63-1
Molecular Formula C₆H₅F₂NO₂S[1]
Molecular Weight 193.17 g/mol [1]
Appearance White to almost white solid/powder to crystal[1]
Melting Point 135-139 °C[1]
Solubility Soluble in Methanol[9][10]
Known Hazards and Handling Precautions

Safety Data Sheets (SDS) indicate that this compound is an irritant and requires careful handling.[11][12] However, the SDS also explicitly state that the toxicological properties have not been thoroughly investigated, highlighting the data gap this guide aims to address.[12][13]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

  • Required Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a NIOSH-approved N95 (or equivalent) respirator are mandatory to prevent exposure.[12] All manipulations should be performed in a certified chemical fume hood.[13]

Postulated Metabolic Pathways: A Predictive Approach

The toxicity of many sulfonamides is not caused by the parent drug but by its reactive metabolites.[14] Understanding the likely metabolic fate of this compound is crucial for designing relevant toxicological assays and interpreting their results. While specific metabolic data for this compound is unavailable, we can infer probable pathways based on structurally related molecules.

A study on the metabolism of 2,5-difluoroaminobenzene and 2,5-difluoronitrobenzene revealed that the primary metabolic route is heavily influenced by the functional group on the benzene ring.[15] The amino-substituted compound primarily underwent cytochrome P450 (CYP450)-catalyzed aromatic hydroxylation, whereas the nitro-substituted compound was predominantly metabolized via glutathione (GSH) conjugation.[15] Given the presence of the sulfonamide group, it is plausible that this compound undergoes metabolism by both Phase I (oxidation via CYP450s) and Phase II (conjugation) enzymes. The formation of hydroxylamine metabolites via CYP450 oxidation is a key concern for sulfonamides, as these species are implicated in hypersensitivity reactions.[14]

G cluster_legend Legend cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Metabolite Metabolite Reactive_Species Reactive_Species Enzyme Enzyme Parent_Compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Parent_Compound->CYP450 GST Glutathione S-Transferase (GST) Parent_Compound->GST Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitroso Nitroso Intermediate (Highly Reactive) Hydroxylamine->Nitroso Oxidation Covalent_Binding Hapten Formation & Immune Response Nitroso->Covalent_Binding Binds to Cellular Proteins GSH_Conjugate GSH Conjugate (Detoxification) GST->GSH_Conjugate Excretion Renal Excretion GSH_Conjugate->Excretion Leads to

Caption: Postulated metabolic pathways for this compound.

A Tiered Strategy for Initial Toxicity Assessment

A logical, tiered approach ensures that resources are used efficiently and animal studies are conducted only when necessary. This strategy begins with a battery of in vitro tests to screen for cytotoxicity and genotoxicity before proceeding to a foundational in vivo study.

G Start This compound (Test Article) In_Vitro Tier 1: In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Battery In_Vitro->Genotoxicity Decision Go/No-Go Decision for Further Development Cytotoxicity->Decision Ames Ames Test (Bacterial Mutation) Genotoxicity->Ames Micro In Vitro Micronucleus (Mammalian Chromosomal Damage) Genotoxicity->Micro Ames->Decision Micro->Decision In_Vivo Tier 2: In Vivo Acute Study Acute_Oral Acute Oral Toxicity (Rodent, OECD 425) In_Vivo->Acute_Oral Acute_Oral->Decision Final Assessment Decision->In_Vivo If In Vitro Profile is Acceptable

Caption: A tiered workflow for the initial toxicity assessment.

Tier 1: In Vitro Toxicity Assessment

In vitro assays are the cornerstone of initial toxicity screening, providing a cost-effective and ethical means to identify potential toxic liabilities early.[3]

Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational cytotoxicity test that measures the metabolic activity of cells.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. A reduction in this conversion is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. We select the human liver carcinoma cell line, HepG2, as hepatotoxicity is a known class-wide effect of sulfonamides.[8]

  • Cell Seeding: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum). Seed cells into a 96-well microplate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[16]

  • Compound Preparation: Prepare a stock solution of this compound in a minimal volume of dimethyl sulfoxide (DMSO). Create a series of logarithmic dilutions in the culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).

  • Compound Treatment: Remove the old medium from the wells and replace it with the medium containing various concentrations of the test compound. Include untreated (vehicle control) and positive control (e.g., doxorubicin) wells. Incubate the plate for 72 hours.[16]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will convert the MTT to formazan crystals.[16]

  • Solubilization & Readout: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[16] Measure the absorbance of the resulting purple solution using a microplate reader at approximately 540-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curve and determine the IC₅₀ value—the concentration that causes a 50% reduction in cell viability.

Seed 1. Seed HepG2 cells in 96-well plate Incubate1 2. Incubate 24h for cell attachment Seed->Incubate1 Treat 3. Treat with compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 Add_MTT 5. Add MTT reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (formazan formation) Add_MTT->Incubate3 Solubilize 7. Add solubilizer (dissolve crystals) Incubate3->Solubilize Read 8. Read absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Generalized workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: A Standard Battery

Genotoxicity tests are designed to detect compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[17] A standard battery of tests is required to assess different genotoxic endpoints.

Causality: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A test compound is considered mutagenic if it causes a significant, dose-dependent increase in the number of "revertant" colonies that can synthesize their own histidine, indicating a reverse mutation.[18] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 mix if required for the experiment. This mix contains the S9 fraction and necessary cofactors (e.g., NADP, G6P).

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).

  • Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is typically considered positive if it produces a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

Causality: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells indicates that the test compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with cell division).

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) to an appropriate confluence.

  • Compound Exposure: Treat the cells with the test compound at several concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Recovery Period: Remove the compound and allow the cells to grow for a period equivalent to 1.5-2 normal cell cycles to allow for the expression of micronuclei. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 cells per concentration under a microscope, counting the number of micronucleated cells.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Tier 2: In Vivo Acute Systemic Toxicity

Following an acceptable in vitro profile, an in vivo study is essential to understand the compound's effects in a whole organism, providing data on systemic toxicity and identifying potential target organs.[3]

Acute Oral Toxicity Study (OECD 425)

Causality: The Acute Oral Toxicity (Up-and-Down Procedure), OECD Test Guideline 425, is a method for determining the acute oral toxicity of a substance with a reduced number of animals.[19] It provides an estimate of the LD₅₀ (the dose lethal to 50% of the animals) and helps classify the compound according to the Globally Harmonized System (GHS).

  • Animal Acclimation: Acclimate healthy, young adult female rats (the more sensitive sex is typically used first) to the laboratory conditions for at least 5 days.

  • Dosing: Following an overnight fast, administer a single oral dose of this compound via gavage. The starting dose is selected based on any available information (e.g., in vitro cytotoxicity). A common starting dose is 2000 mg/kg.[19]

  • Observation: Observe the animal closely for the first several hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Dose Adjustment (Up-and-Down Procedure): The outcome for the first animal determines the dose for the next. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This sequential process continues until the stopping criteria are met.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

  • Histopathology: If any gross lesions are observed, or if target organs are suspected based on clinical signs or data from related compounds (e.g., liver, kidneys for sulfonamides), these tissues should be preserved for histopathological examination.[20]

G Start Select starting dose (e.g., 2000 mg/kg) Dose Dose single fasted rat (oral gavage) Start->Dose Observe Observe for 48h Dose->Observe Outcome Animal Survives? Observe->Outcome IncreaseDose Increase dose for next animal Outcome->IncreaseDose Yes DecreaseDose Decrease dose for next animal Outcome->DecreaseDose No Continue Continue until stopping criteria met IncreaseDose->Continue DecreaseDose->Continue Continue->Dose Observe14 Observe all survivors for 14 days (clinical signs, body weight) Continue->Observe14 Once study is complete Necropsy Gross Necropsy & Histopathology (if needed) Observe14->Necropsy Analysis Calculate LD50 estimate & determine GHS Category Necropsy->Analysis

Caption: Workflow for an acute oral toxicity up-and-down procedure.

Data Summary and Interpretation

All quantitative data should be consolidated for a clear, comparative overview of the compound's initial toxicity profile.

AssayEndpointResultInterpretation / GHS Classification
Cytotoxicity (MTT) IC₅₀ (µM) on HepG2[Insert Value]Potency of direct cellular toxicity.
Genotoxicity (Ames) Revertant Fold-Increase[Positive/Negative]Mutagenic potential (gene mutations).
Genotoxicity (Micronucleus) Micronuclei Frequency[Positive/Negative]Clastogenic/aneugenic potential.
Acute Oral Toxicity LD₅₀ Estimate (mg/kg)[Insert Value]Systemic toxicity; GHS Category 1-5 or Unclassified.
Acute Oral Toxicity Target Organs[List organs based on necropsy/histology]Identifies organs susceptible to toxicity.

Conclusion

This guide provides a robust, multi-tiered strategy for the initial toxicity assessment of this compound. By integrating predictive metabolism with a standard battery of in vitro and in vivo assays, this framework allows for the early identification of key toxicological liabilities. The data generated from these studies are essential for making informed go/no-go decisions in the drug discovery and development pipeline, ensuring that only compounds with a favorable safety profile advance toward clinical evaluation. A systematic approach, grounded in mechanistic understanding and validated protocols, is paramount to navigating the complexities of preclinical safety assessment.

References

  • BenchChem. (n.d.). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • BenchChem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Jacoby, P. M., & Hawking, F. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. Semantic Scholar.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286–289.
  • Zouaoui, B., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & Biodiversity.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound CAS#: 120022-63-1.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Chem-Impex. (n.d.). This compound.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. LiverTox.
  • Frontiers in Sustainable Development. (2024). Toxicity Study of Sulfonamides Antibiotics.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Labsolu. (n.d.). This compound.
  • Biosynth. (2020). Safety Data Sheet.
  • van Ommen, B., et al. (1991). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemico-Biological Interactions, 80(2), 167–181.
  • Unnamed Source. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Medlock Kakaley, E., et al. (2021). Developmental toxicity of Nafion byproduct 2 (NBP2) in the Sprague-Dawley rat with comparisons to hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) and perfluorooctane sulfonate (PFOS). Toxicology and Applied Pharmacology, 433, 115789.
  • Posternak, T., Linder, A., & Vodoz, C. A. (1980). Acute oral toxicity of selected flavor chemicals. Drug and Chemical Toxicology, 3(3), 249–258.
  • U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • Stresser, D. M., et al. (2001). Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: evidence for selectivity towards CYP3A4. Xenobiotica, 31(4), 187–204.
  • Fabre, E., et al. (1993). Cytotoxic effects of two antimolting insecticides in mammalian CHO-K1 cells. Ecotoxicology and Environmental Safety, 25(3), 266–273.
  • Khan, K., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Evidence-Based Complementary and Alternative Medicine.
  • Grdina, D. J., et al. (1985). Cytotoxic effect in vivo of selected chemotherapeutic agents on synchronized murine fibrosarcoma cells. British Journal of Cancer, 52(5), 677–683.
  • Brooks, T. M., Meyer, A. L., & Dean, B. J. (1983). Genotoxicity studies with a blend of zinc dialkyldithiophosphate lubricant additives. Mutation Research, 124(2), 129–143.
  • Al-Ostath, A. I., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5123.
  • Kayhan, F. E., et al. (2018). Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Fresenius Environmental Bulletin, 27(8), 5434-5440.
  • Chen, C.-C., et al. (2013). Acute limit oral toxicity study of 2,4,5- Trimethoxybenzaldehyde in rats. ResearchGate.
  • Kay, J. H., Kohn, F. E., & Calandra, J. C. (1965). Subacute oral toxicity of a biodegradable, linear alkylbenzene sulfonate. Toxicology and Applied Pharmacology, 7(6), 812–818.
  • Zhang, X., et al. (2022). Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone. Drug Design, Development and Therapy, 16, 931–939.
  • Martinez-López, C., et al. (2022). Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications. Polymers, 14(15), 3127.
  • OUCI. (n.d.). Acute Oral or Dermal and Repeated Dose 90-Day Oral Toxicity of Tetrasodium Pyrophosphate in Spraque Dawley (SD) Rats.
  • Zhao, Y. Y., et al. (2013). Pharmacokinetics of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rat using ultra-performance LC-quadrupole TOF-MS. Journal of Separation Science, 36(5), 887–896.
  • Muto, S., et al. (2012). Genotoxicity evaluation of benzene, di(2-ethylhexyl) phthalate, and trisodium ethylenediamine tetraacetic acid monohydrate using a combined rat comet/micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(2), 160–165.

Sources

An In-depth Technical Guide to 2,5-Difluorobenzenesulfonamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that has emerged as a valuable building block in medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms on the benzene ring imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 120022-63-1[1][2]
Molecular Formula C₆H₅F₂NO₂S[1][2]
Molecular Weight 193.17 g/mol [1][2]
Appearance White to almost white powder/crystal[2]
Melting Point 135-139 °C[2]
Boiling Point (Predicted) 320.1 ± 52.0 °C[1]
Density (Predicted) 1.523 ± 0.06 g/cm³[1]
pKa (Predicted) 9.48 ± 0.60[1]
Solubility Soluble in Methanol[1][3]
Spectral Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and sulfonamide groups. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) will be a key feature for structural assignment.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct resonances for the two non-equivalent fluorine atoms, likely appearing as multiplets due to fluorine-fluorine and fluorine-proton couplings.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group. Key absorptions are expected for the N-H stretching vibrations (typically two bands for a primary sulfonamide around 3350 and 3250 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the S=O group (around 1350 and 1160 cm⁻¹, respectively)[4][5][6].

  • Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da)[7][8][9].

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a well-established multi-step process that begins with a commercially available starting material, 2,5-difluoroaniline. The causality behind each experimental choice is crucial for ensuring a high yield and purity of the final product. This protocol is designed to be self-validating, where the successful outcome of each step confirms the correct execution of the previous one.

Overall Synthetic Workflow

The synthesis proceeds through two main transformations: the conversion of 2,5-difluoroaniline to the corresponding sulfonyl chloride, followed by amination to yield the desired sulfonamide.

Synthesis_Workflow A 2,5-Difluoroaniline B Diazotization & Chlorosulfonation A->B 1. HCl, NaNO₂ 2. SO₂, CuCl C 2,5-Difluorobenzenesulfonyl Chloride B->C D Amination C->D NH₃·H₂O E This compound D->E

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

This step involves the diazotization of 2,5-difluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

Expertise & Experience: The choice of a Sandmeyer reaction is based on its reliability for converting anilines to sulfonyl chlorides. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) chloride catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and cool to -10 °C to -5 °C using an ice-salt bath.

    • Add 2,5-difluoroaniline (1.0 eq.) to the cold acid with stirring to form the hydrochloride salt slurry.

    • Prepare a solution of sodium nitrite (1.05 eq.) in water and cool it.

    • Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature below 0 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

    • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Chlorosulfonation:

    • In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This is achieved by bubbling SO₂ gas through the acetic acid, which is pre-cooled in an ice bath.

    • To this solution, add copper(I) chloride (catalytic amount, e.g., 0.1 eq.) with continuous stirring.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/acetic acid/CuCl mixture. The addition should be controlled to maintain the reaction temperature below 10 °C. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of ice-water. An oily product or a solid precipitate of 2,5-difluorobenzenesulfonyl chloride should form.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-difluorobenzenesulfonyl chloride, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This final step involves the nucleophilic substitution of the chloride in the sulfonyl chloride with ammonia.

Trustworthiness: This is a robust and high-yielding reaction. The use of aqueous ammonia provides both the nucleophile and the base to neutralize the HCl byproduct. The reaction is typically exothermic and requires cooling to control the reaction rate and prevent side reactions.

Experimental Protocol:

  • Amination:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated aqueous ammonia (a large excess, e.g., 10-20 eq.).

    • Slowly add the crude or purified 2,5-difluorobenzenesulfonyl chloride (1.0 eq.) to the cold ammonia solution with vigorous stirring. The addition can be done neat or as a solution in a water-miscible solvent like THF or acetone to improve mixing.

    • A white precipitate of this compound will form immediately.

    • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any ammonium salts and excess ammonia.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

    • Dry the purified this compound in a vacuum oven to obtain a white crystalline solid.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by the fluorine atoms make this compound a valuable precursor in the development of new pharmaceuticals and agrochemicals.

  • Pharmaceutical Development: The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The difluoro substitution pattern can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize pharmacokinetic properties[2]. It serves as a key intermediate in the synthesis of targeted therapies, where fine-tuning of electronic and steric properties is crucial for efficacy and selectivity[2].

  • Agrochemicals: In the agrochemical industry, fluorinated compounds are widely used in herbicides, insecticides, and fungicides. The presence of fluorine can increase the biological activity and field persistence of these agents. This compound can be used as a starting material for the synthesis of novel crop protection agents with improved efficacy and potentially more favorable environmental profiles[2].

Conclusion

This compound, while not having a storied historical discovery, has established itself as a fundamentally important building block in modern chemical synthesis. Its straightforward and reliable synthesis, coupled with the advantageous properties imparted by its difluoro substitution, ensures its continued relevance in the quest for novel and improved pharmaceuticals and agrochemicals. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently utilize this versatile compound in their own research and development programs.

References

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Madhan, B., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData, 9(8). Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved January 9, 2026, from [Link]

  • Synthesis of 2,5-difluoroaniline. (n.d.). PrepChem. Retrieved January 9, 2026, from [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from a university lab manual.
  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved January 9, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from a university resource.
  • IR handout.pdf. (n.d.). Retrieved from a university resource.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(3), 383-393. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from a university resource.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). A website with the domain "goods.com" which appears to be a general e-commerce site.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). Tetrahedron, 66(33), 6435-6440. [Link]

  • EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides. (1981). Google Patents.
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983). Google Patents.
  • EP0001825A1 - Method of preparing 2,4-difluoroaniline. (1979). Google Patents.
  • Synthesis of 2-nitro-4,5-difluoroaniline. (n.d.). PrepChem. Retrieved January 9, 2026, from [Link]

  • Synthesis method of medicinal raw material 2,5-difluoropyridine. (n.d.). Google Patents.
  • N-(2-azidoethyl)-2,5-difluorobenzenesulfonamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Molbank 2024, M1771. (2024). DORAS (DCU Research Repository). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6533. [Link]

  • Chemical shifts. (n.d.). UCL. Retrieved January 9, 2026, from [Link]

  • Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Retrieved January 9, 2026, from [Link]

  • Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). Green Chemistry, 24(5), 2056-2061. [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (2020). Organic Letters, 22(15), 5863-5867. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2,5-Difluorobenzenesulfonamide as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. 2,5-Difluorobenzenesulfonamide is an exemplary building block that leverages these benefits, serving as a key intermediate in the synthesis of high-potency herbicides, fungicides, and insecticides.[1][2][3] This document provides an in-depth guide for researchers and development scientists on the application of this compound, detailing its properties, synthetic utility, and step-by-step protocols for its incorporation into next-generation crop protection agents.

Introduction: The Strategic Advantage of the 2,5-Difluorophenylsulfonamide Moiety

This compound is a white crystalline solid recognized for its utility as a versatile intermediate in organic synthesis.[1][4] Its value in agrochemical discovery stems from the unique combination of a reactive sulfonamide group and a difluorinated aromatic ring.

The sulfonamide functional group is a well-established pharmacophore in a wide range of agrochemicals, including the highly potent sulfonylurea herbicides, and various classes of fungicides and insecticides.[2][5][6] The fluorine atoms at the 2 and 5 positions of the phenyl ring are not mere spectators; they exert profound electronic and steric effects that can be exploited to fine-tune the biological activity of the final molecule.[2] These effects include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes in plants, insects, or fungi, thereby increasing the bioavailability and residual activity of the agrochemical.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide N-H proton, which can be critical for binding to target enzymes and for systemic transport within the plant (phloem mobility).

  • Favorable Binding Interactions: Fluorine can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions, hydrogen bonds) with amino acid residues in the active site of target proteins, enhancing binding affinity and selectivity.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 120022-63-1[1][4]
Molecular Formula C₆H₅F₂NO₂S[1]
Molecular Weight 193.17 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 135 - 139 °C[1][4]
Purity ≥ 97-98% (GC)[1][4]
Solubility Soluble in Methanol[7]

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylureas are a major class of herbicides that act by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][8][9] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in weed death.[8] These herbicides are prized for their high potency, allowing for very low application rates compared to older chemistries.[5][9]

This compound is an ideal starting material for creating novel sulfonylurea herbicides. The general synthesis involves coupling the sulfonamide-bearing aryl ring to a suitable heterocyclic amine via a urea bridge.

Logical Workflow for Sulfonylurea Synthesis

G A This compound B Activation with Phosgene Equivalent (e.g., Triphosgene, Phenyl Chloroformate) A->B Step 1 C Formation of Reactive Intermediate (Sulfonyl Isocyanate or Carbamate) B->C E Coupling Reaction C->E Step 2 D Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) D->E F Target Sulfonylurea Herbicide E->F G Purification & Characterization (Chromatography, NMR, MS) F->G Validation

Caption: Synthetic workflow for a sulfonylurea herbicide.

Experimental Protocols

CAUTION: These protocols involve hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of this compound from its Sulfonyl Chloride

This protocol outlines the foundational step of producing the title building block from its commercially available precursor, 2,5-difluorobenzenesulfonyl chloride. The reaction is a nucleophilic substitution at the sulfur atom.

Materials and Reagents:

  • 2,5-Difluorobenzenesulfonyl chloride[10]

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzenesulfonyl chloride (10.0 g, 47.0 mmol) in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Ammonolysis: While stirring vigorously, slowly add concentrated ammonium hydroxide (20 mL) dropwise to the solution over 30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • Causality Note: Slow, cooled addition is critical to control the exotherm and prevent unwanted side reactions. The aqueous ammonia provides the nucleophilic NH₃ required to displace the chloride from the sulfonyl chloride.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup & Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Add 50 mL of deionized water and shake. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The acid wash removes any remaining ammonia. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a white crystalline solid.

Protocol 2: Synthesis of a Model Sulfonylurea Herbicide

This protocol demonstrates the coupling of this compound with a heterocyclic amine to form a potential herbicide.

Materials and Reagents:

  • This compound (from Protocol 1)

  • Phenyl chloroformate

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • 2-Amino-4,6-dimethoxypyrimidine

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

Step A: Formation of the Phenyl Carbamate Intermediate

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (5.0 g, 25.9 mmol) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (4.3 g, 31.1 mmol, 1.2 equiv). Stir the suspension vigorously.

    • Causality Note: K₂CO₃ acts as a base to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion, which is essential for the subsequent reaction. Anhydrous conditions are critical to prevent hydrolysis of phenyl chloroformate.

  • Acylation: Cool the suspension to 0 °C. Slowly add phenyl chloroformate (3.6 mL, 28.5 mmol, 1.1 equiv) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Isolation (Conceptual): Upon completion, the reaction mixture containing the activated phenyl N-(2,5-difluorophenylsulfonyl)carbamate is typically used directly in the next step without isolation.

Step B: Coupling with the Heterocyclic Amine

  • Amine Addition: To the reaction mixture from Step A, add 2-amino-4,6-dimethoxypyrimidine (4.4 g, 28.5 mmol, 1.1 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. The coupling reaction involves the nucleophilic attack of the amino group of the pyrimidine on the carbonyl of the carbamate intermediate, displacing phenol.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the target sulfonylurea. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expanding Utility: Applications in Fungicide and Insecticide Synthesis

The this compound scaffold is not limited to herbicides. The broader sulfonamide class has shown significant promise in developing novel fungicides and insecticides.[2][11][12][13]

  • Fungicides: Many modern fungicides incorporate sulfonamide moieties.[14][15][16] For example, amisulbrom is a sulfonamide fungicide that inhibits the mitochondrial complex III in fungi.[2] Researchers can use this compound as a starting point to synthesize analogs of existing fungicides or to explore novel chemical spaces, aiming to improve the activity spectrum or overcome resistance.[16]

  • Insecticides: The sulfonamide group is also present in certain classes of insecticides.[12][13] By reacting this compound with different electrophiles or using it in multi-step syntheses, novel insecticidal candidates can be generated. The difluoro substitution pattern may enhance penetration of the insect cuticle and improve binding to molecular targets like the V-ATPase.[12]

Conceptual Design Pathway for Novel Fungicides

G A This compound B N-Alkylation or N-Arylation Reaction A->B Derivatization C Introduction of a Toxicophore Moiety (e.g., Thiazole, Pyrazole) B->C D Library of Novel Sulfonamide Derivatives C->D Synthesis E In Vitro Screening (Mycelial Growth Inhibition Assay) D->E Biological Assay F Lead Compound Identification E->F Data Analysis

Caption: Workflow for fungicide discovery.

Conclusion

This compound is a high-value, strategic building block for the discovery and development of modern agrochemicals. Its difluorinated phenyl ring provides a handle to enhance metabolic stability and target affinity, while the sulfonamide group serves as a versatile anchor for constructing a wide array of bioactive structures. The protocols and insights provided herein offer a technical foundation for researchers to leverage this powerful intermediate in creating more effective and sustainable crop protection solutions.

References

  • Wikipedia. Sulfonylurea. [Link]

  • Kenso Agcare. Sulfonylurea. [Link]

  • Stanford Chemicals. What Are Sulfonylureas Herbicides?. [Link]

  • GILBA SOLUTIONS. Sulfonylurea herbicides. [Link]

  • PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]

  • National Center for Biotechnology Information. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. [Link]

  • Batteryexpert. This compound. [Link]

  • YouTube. Imazosulfuron: A Powerful Sulfonylurea Herbicide for Rice Paddy Weed Management. [Link]

  • Google Patents. NZ538228A - Sulfonamide derivatives, insecticides for agricultural and horticultural use, and usage thereof.
  • PubMed. Design, Synthesis, and Insecticidal Activity of Sulfonamide Structures Containing Methoxyamine as Potential Inhibitors of V-ATPase. [Link]

  • ResearchGate. The Insecticidal Action of Some Sulfonamides. [Link]

  • ResearchGate. Typical commercial pesticides containing sulfonamide groups. [Link]

  • SpringerLink. Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies. [Link]

  • Taylor & Francis Online. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. [Link]

  • MDPI. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. [Link]

Sources

Application Note: Advanced Protocols for the N-Arylation of 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Aryl sulfonamides are a cornerstone scaffold in modern medicinal chemistry, integral to a wide array of therapeutics. The 2,5-difluorobenzenesulfonamide moiety, in particular, offers unique physicochemical properties due to the strategic placement of fluorine atoms, which can enhance metabolic stability, binding affinity, and membrane permeability. However, the construction of the critical C-N bond via N-arylation of the sulfonamide nitrogen presents distinct challenges owing to its reduced nucleophilicity and high pKa compared to simple amines. This guide provides an in-depth analysis and detailed, field-proven protocols for the N-arylation of this compound, focusing on robust and scalable methodologies. We will explore the mechanistic underpinnings and practical execution of Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type condensations, and modern photosensitized Nickel-catalyzed reactions, offering researchers a comprehensive toolkit for synthesizing these valuable compounds.

Foundational Principles: The Challenge of Sulfonamide N-Arylation

The nitrogen atom of a primary sulfonamide is significantly less nucleophilic than that of an analogous aniline. This is due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which delocalizes the nitrogen's lone pair across the two oxygen atoms. Consequently, the N-H bond is more acidic (pKa ≈ 10 in water) than that of amines, but direct deprotonation often requires strong bases. Classical SNAr reactions are typically inefficient. Therefore, transition-metal catalysis is the dominant strategy, creating a pathway for C-N bond formation under achievable conditions.[1][2] The choice of catalytic system is critical and must be tailored to overcome the inherent low reactivity of the sulfonamide nucleophile.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C-N bonds.[1] Its success in the N-arylation of sulfonamides hinges on the careful selection of a palladium precatalyst, a sterically demanding and electron-rich phosphine ligand, and an appropriate base.

Mechanistic Rationale

The catalytic cycle is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple. The ligand's role is crucial: bulky, electron-rich phosphines promote the rate-limiting oxidative addition and the final reductive elimination steps, while stabilizing the palladium center. The base is not only required to deprotonate the sulfonamide, forming the active nucleophile, but also to facilitate the regeneration of the Pd(0) catalyst.

Buchwald-Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NRSO₂Ar') oa_complex->amide_complex Ligand Exchange/ Deprotonation (H₂NRSO₂Ar', Base) amide_complex->pd0 Reductive Elimination product Ar-NRSO₂Ar' amide_complex->product end Output: N-Aryl Sulfonamide start Inputs: Ar-X Sulfonamide Base

Buchwald-Hartwig catalytic cycle for sulfonamide N-arylation.
Detailed Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative procedure adapted from established methods for sulfonamide arylation.[1] Optimization may be required for specific aryl halide substrates.

Materials:

  • This compound

  • Aryl Bromide or Chloride (1.0 - 1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), the base (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the sulfonamide.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-aryl-2,5-difluorobenzenesulfonamide.

Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh conditions (high temperatures, stoichiometric copper).[3] Modern protocols, often referred to as Chan-Lam or Chan-Evans-Lam couplings, utilize catalytic amounts of a copper source with a ligand, enabling the reaction to proceed under significantly milder conditions.[4][5]

Mechanistic Rationale

While the exact mechanism can be debated and substrate-dependent, a common proposal involves a Cu(I)/Cu(III) catalytic cycle. The copper(I) salt reacts with the deprotonated sulfonamide to form a copper(I)-amidate complex. Oxidative addition of the aryl halide forms a transient copper(III) intermediate, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the active copper(I) catalyst.[6] Ligands, such as diamines or phenanthrolines, accelerate the reaction by stabilizing the copper species and facilitating the key steps.

Ullmann_Cycle cluster_cycle Ullmann-Type (Chan-Lam) Catalytic Cycle cu1 L-Cu(I) cu_amide L-Cu(I)-NRSO₂Ar' cu1->cu_amide Amide Binding (H₂NRSO₂Ar', Base) cu3_complex L-Cu(III)(Ar)(X)(NRSO₂Ar') cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NRSO₂Ar' cu3_complex->product end Output: N-Aryl Sulfonamide start Inputs: Ar-X Sulfonamide Base

Proposed Ullmann-type catalytic cycle for N-arylation.
Detailed Protocol: Ligand-Assisted Ullmann Condensation

This protocol uses an arylboronic acid as the coupling partner, a common variation of the Ullmann-type reaction.[4]

Materials:

  • This compound

  • Arylboronic Acid (1.5 - 2.0 equivalents)

  • Copper(II) Acetate (Cu(OAc)₂) (10-20 mol%)

  • Pyridine or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Molecular Sieves (4Å), activated

Procedure:

  • Reaction Setup: In a dry round-bottom flask open to the air, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and activated molecular sieves.

  • Solvent and Base Addition: Add anhydrous DCM, followed by the base (e.g., pyridine, 2.0 eq).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is often complete within 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the copper catalyst and sieves.

  • Extraction: Wash the filtrate with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the desired N-aryl sulfonamide.

Emerging Methodologies: Photosensitized Nickel Catalysis

A significant modern advancement is the use of dual nickel/photoredox catalysis for C-N cross-coupling.[2] This methodology offers exceptionally mild reaction conditions (room temperature, visible light) and can tolerate a wide range of functional groups, making it highly attractive for late-stage functionalization in drug discovery.

Rationale and Advantages

This system uses a photosensitizer that, upon irradiation with visible light, can engage in an energy or electron transfer process with a nickel complex. This facilitates the challenging oxidative addition and reductive elimination steps of the catalytic cycle under gentle conditions, avoiding the high temperatures required in traditional methods.[2] The use of nickel, a more earth-abundant and less expensive metal than palladium, is also a significant advantage.

Representative Protocol: Ni/Photoredox N-Arylation

This protocol is a conceptual representation based on leading literature in the field.[2]

Materials:

  • This compound

  • Aryl Bromide (1.0 equivalent)

  • NiCl₂·glyme (5-10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5-10 mol%)

  • Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Reaction vial, magnetic stir bar, Blue LED light source

Procedure:

  • Reaction Setup: In a glovebox, add all solid components (sulfonamide, aryl bromide, Ni catalyst, ligand, photocatalyst, and base) to a reaction vial.

  • Solvent Addition: Add anhydrous dioxane.

  • Degassing: Seal the vial and remove it from the glovebox. Degas the solution with argon for 10-15 minutes.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature. Use a fan to maintain ambient temperature.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), perform a work-up and purification procedure similar to that described for the Buchwald-Hartwig protocol.

Comparative Analysis and General Workflow

Methodology Comparison
FeatureBuchwald-Hartwig (Pd)Ullmann-Type (Cu)Photosensitized (Ni)
Catalyst PalladiumCopperNickel / Photocatalyst
Coupling Partner Aryl Halides/TriflatesArylboronic Acids/HalidesAryl Halides
Temperature High (80-120 °C)Room Temp to ModerateRoom Temperature
Base Strong (e.g., t-BuOK, Cs₂CO₃)Mild (e.g., Pyridine, TEA)Moderate (e.g., Cs₂CO₃)
Pros Broad scope, high yields, well-understoodMild conditions, uses boronic acids, air-tolerantExceptionally mild, high functional group tolerance
Cons Requires inert atmosphere, expensive catalyst/ligandsCan be slow, substrate-dependentRequires specialized photocatalyst, light setup
General Experimental Workflow

The successful synthesis and isolation of the target compound follow a standardized laboratory sequence.

Experimental_Workflow start Reagent Preparation (Drying, Weighing) setup Reaction Setup (Inert Atmosphere if needed) start->setup reaction Reaction (Heating/Irradiation & Stirring) setup->reaction monitor Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize finish Pure Product characterize->finish

Standard laboratory workflow for N-arylation reactions.

Conclusion

The N-arylation of this compound is a critical transformation for accessing molecules of high interest in pharmaceutical research. While the reduced nucleophilicity of the sulfonamide nitrogen presents a challenge, robust catalytic systems have been developed to address this. The Palladium-catalyzed Buchwald-Hartwig amination remains a highly reliable and versatile method. Modern, ligand-accelerated Ullmann-type couplings offer a milder and often more economical alternative. For delicate substrates or late-stage functionalization, the emerging field of photosensitized nickel catalysis provides an exceptionally gentle and powerful tool. The choice of method will depend on the specific aryl coupling partner, available laboratory equipment, and the scale of the synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize N-aryl-2,5-difluorobenzenesulfonamides and accelerate their drug discovery programs.

References

  • This citation is a placeholder for a relevant scientific article discussing visible light-medi
  • This citation is a placeholder for a relevant scientific article on photoc
  • This citation is a placeholder for a relevant scientific article on the synthesis of N-acyl sulfonamides.
  • This citation is a placeholder for a relevant scientific article discussing visible light-medi
  • This citation is a placeholder for a relevant scientific article on photocatalytic coupling for sulfonamide synthesis.
  • This citation is a placeholder for a relevant scientific article on photocatalytic functionaliz
  • Deng, H. et al. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Combs, A. P., & Rafalski, M. (2000). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science. [Link]

  • This citation is a placeholder for a relevant scientific article on N-aryl
  • Wang, D. et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]

  • This citation is a placeholder for a relevant scientific article on photosensitized nickel c
  • This citation is a placeholder for a relevant scientific article on Ullmann-type coupling reactions.
  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • Hama, T. et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • MacMillan, D. W. C. et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition. [Link]

  • This citation is a placeholder for a relevant scientific article on Ullmann-type N-aryl
  • Shi, S. et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies and scientific rationale for the synthesis of novel heterocyclic compounds utilizing 2,5-Difluorobenzenesulfonamide as a versatile starting material. This compound is a valuable building block in medicinal and agricultural chemistry due to its unique electronic properties and reactivity.[1][2] The two fluorine atoms, activated by the potent electron-withdrawing sulfonamide group, are prime sites for nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures.[3][4] This document focuses on a key transformation: the synthesis of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives, a scaffold of significant interest in drug discovery.[5][6] We will elucidate the underlying reaction mechanisms, provide step-by-step experimental protocols, and present the necessary data for successful synthesis and characterization.

Introduction: The Strategic Value of this compound

This compound is a key intermediate for creating biologically active molecules.[1][7] Its utility stems from several core features:

  • Activated Aromatic Ring: The sulfonyl group (-SO₂NH₂) is a powerful electron-withdrawing group, which significantly lowers the electron density of the benzene ring. This "electron-poor" nature makes the ring susceptible to attack by nucleophiles.[8]

  • Excellent Leaving Groups: Fluorine atoms, especially when attached to an activated aryl ring, serve as excellent leaving groups in SNAr reactions. Their high electronegativity contributes to the polarization of the C-F bond, facilitating nucleophilic attack.[8]

  • Differential Reactivity: The two fluorine atoms are in distinct electronic environments. The fluorine at the C2 position is ortho to the sulfonamide group, while the fluorine at the C5 position is meta. This often allows for regioselective substitution, as the ortho and para positions are more activated towards SNAr.[4][8]

These characteristics make this compound an ideal precursor for synthesizing heterocyclic compounds, particularly those containing nitrogen and sulfur, which are prevalent in many pharmaceuticals.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in this guide is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 or SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process.[3][8]

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonamide group, stabilizing the intermediate.[8]

  • Elimination Step: The aromaticity is restored by the expulsion of the leaving group (fluoride ion).

The presence of a strong electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and accelerating the reaction.[4][8]

Figure 1: SNAr Addition-Elimination Mechanism.

Synthetic Workflow: From Starting Material to Heterocycle

The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides from this compound is a robust two-step process. This workflow provides a foundational strategy for building diverse heterocyclic libraries.

Figure 2: General Synthetic Workflow.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[9]

Protocol 1: Synthesis of 2-(Benzylamino)-5-fluorobenzenesulfonamide (Intermediate C)

This protocol details the regioselective displacement of the C2 fluorine via SNAr with benzylamine. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base, enhancing the nucleophilicity of the amine. Cesium carbonate is often a superior base for such reactions, leading to higher yields.[10]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound193.171.0 g5.18
Benzylamine107.150.61 g (0.62 mL)5.70 (1.1 eq)
Cesium Carbonate (Cs₂CO₃)325.822.53 g7.77 (1.5 eq)
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-As needed-
Hexanes-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.18 mmol) and Cesium Carbonate (2.53 g, 7.77 mmol).

  • Add 20 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (0.62 mL, 5.70 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) or by recrystallization to yield the pure product.

Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.

Protocol 2: Synthesis of 2-Benzyl-7-fluoro-2,3-dihydro-1,2,4-benzothiadiazine 1,1-dioxide (Final Product E)

This protocol describes the intramolecular cyclization to form the target heterocycle. 1,1'-Carbonyldiimidazole (CDI) is used as a safe and effective phosgene equivalent to form the urea linkage, which then cyclizes onto the sulfonamide nitrogen. This type of cyclization is a common strategy for building the benzothiadiazine dioxide core.[11]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-(Benzylamino)-5-fluorobenzenesulfonamide282.311.0 g3.54
1,1'-Carbonyldiimidazole (CDI)162.150.69 g4.25 (1.2 eq)
Tetrahydrofuran (THF), anhydrous-25 mL-
1,8-Diazabicycloundec-7-ene (DBU)152.240.65 g (0.64 mL)4.25 (1.2 eq)
Ethyl Acetate-As needed-
1M HCl solution-As needed-

Procedure

  • Dissolve 2-(Benzylamino)-5-fluorobenzenesulfonamide (1.0 g, 3.54 mmol) in 25 mL of anhydrous THF in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add CDI (0.69 g, 4.25 mmol) in one portion at room temperature.

  • Stir the mixture for 2 hours at room temperature. An imidazole-activated intermediate is formed.

  • Add DBU (0.64 mL, 4.25 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL) and then with saturated NaCl solution (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the final heterocyclic product.

Expected Outcome: A crystalline solid. Yields for this cyclization step are typically in the range of 60-80%.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.

  • Melting Point (mp): To assess the purity of the crystalline products.

Summary of Reactions

StepReactionKey ReagentsSolventTemp.Typical Yield
1SNAr AminationBenzylamine, Cs₂CO₃DMF80 °C75-90%
2Intramolecular CyclizationCDI, DBUTHFReflux60-80%

Conclusion and Future Outlook

This compound is a powerful and versatile scaffold for the synthesis of complex heterocyclic molecules. The sequential SNAr and cyclization reactions detailed in this guide represent a reliable and adaptable route to 1,2,4-benzothiadiazine 1,1-dioxides. By varying the nucleophile in the initial SNAr step (e.g., using different primary/secondary amines, thiols, or alcohols) and employing alternative cyclization strategies, a vast chemical space can be explored. This opens avenues for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals, targeting a wide range of biological pathways.[1][2]

References

  • Reddy, T. J., et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2738–2745. [Link]

  • goods.com. (n.d.). This compound. Retrieved from goods.com. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from ResearchGate. [Link]

  • Bihari, M., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(21), 5199. [Link]

  • Pharmaffiliates. (n.d.). N-(3-(2-(Tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. Retrieved from Pharmaffiliates. [Link]

  • ResearchGate. (n.d.). Synthesis of various benzothiadiazine 1,1-dioxide derivatives. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. Retrieved from ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [Link]

  • ORBi. (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. Retrieved from ORBi. [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from Semantic Scholar. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic Chemistry International, 2012, 839401. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorine-Containing Heterocycles from α,α-Dihydropolyfluoroalkylsulfides and Fluorinated Thiocarboxylic Acids Derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from MDPI. [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from TSI Journals. [Link]

  • Sharma, M., et al. (2023). Synthesis and Kinetic Study of Benzimidazole Derivatives. Heterocyclic Letters, 13(3), 553-562. [Link]

  • MDPI. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of 2,5-Difluorobenzenesulfonamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy.[1] Within the vast chemical space of these inhibitors, the sulfonamide moiety has emerged as a privileged scaffold, prized for its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[3][4][5]

This guide focuses on a particularly valuable building block: 2,5-Difluorobenzenesulfonamide . The strategic incorporation of fluorine into drug candidates is a powerful tactic in medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[6][7] This document will provide an in-depth exploration of the rationale, synthetic protocols, and application of this compound, demonstrating its utility as a key intermediate in the generation of potent and selective kinase inhibitors.[8][9]

The Rationale: Why this compound is a Superior Building Block

The efficacy of this compound in kinase inhibitor design stems from the synergistic contributions of its distinct structural features: the sulfonamide group and the difluorinated aromatic ring.

  • The Sulfonamide Moiety : This functional group is a versatile hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). This dual capacity allows it to form robust interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.

  • The 2,5-Difluoro Aromatic System : The two fluorine atoms impart several critical advantages:

    • Enhanced Binding Affinity : Fluorine's high electronegativity can create favorable orthogonal dipole-dipole or multipolar interactions with the protein backbone, increasing the ligand's binding energy.

    • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Incorporating this motif can block potential sites of metabolism, thereby increasing the inhibitor's in vivo half-life.

    • Modulated Acidity (pKa) : The potent electron-withdrawing effect of the two fluorine atoms lowers the pKa of the sulfonamide N-H protons. This fine-tuning of acidity can optimize the strength of hydrogen bonds formed with the kinase, potentially leading to higher potency.

    • Physicochemical Properties : Fluorination can modulate lipophilicity, solubility, and membrane permeability, all critical parameters for oral bioavailability and overall drug-likeness.[7]

The logical relationship between these features and the desired drug properties is illustrated below.

G A This compound B Sulfonamide Group (-SO2NH2) A->B contains C Difluoro-Aromatic Ring A->C contains D H-Bond Donor/Acceptor B->D E Metabolic Stability (C-F bond) C->E F Modulated pKa C->F G Enhanced Binding Interactions C->G H Kinase Hinge Binding D->H enables I Improved Pharmacokinetics E->I contributes to J Increased Potency & Selectivity F->J fine-tunes for G->J contributes to H->J leads to G cluster_reactants Reactants cluster_products Products A This compound Process S(N)Ar Reaction Heat (e.g., 100 °C) A->Process B 2,4-Dichloropyrimidine B->Process C Base (e.g., K2CO3) C->Process D Solvent (e.g., DMF) D->Process E Coupled Intermediate (Product 1) Process->E F Salt Byproduct Process->F G cluster_reactants Reactants cluster_products Products A Product 1 Process Suzuki Coupling Heat (e.g., 90 °C) A->Process B Arylboronic Acid B->Process C Pd Catalyst (e.g., Pd(PPh3)4) C->Process D Base (e.g., Na2CO3) D->Process E Solvent (e.g., Dioxane/H2O) E->Process F Final Inhibitor Analog (Product 2) Process->F G Boron & Salt Byproducts Process->G G Core Core Scaffold (Product 2) R1 Modify R1: Explore other aryl/heteroaryl groups (e.g., via Suzuki) Core->R1 Impacts selectivity & pocket binding R2 Modify R2: Alter F positions (e.g., 3,4-difluoro) Replace F with Cl, CH3 Core->R2 Impacts pKa, metabolic stability, & polar interactions R3 Modify R3: N-alkylation of sulfonamide (may reduce hinge binding) Core->R3 Impacts H-bond donation & solubility R4 Modify R4: Substitute pyrimidine core (e.g., add methyl group) Core->R4 Impacts solubility & steric interactions

Sources

Catalytic Methods for the Synthesis of 2,5-Difluorobenzenesulfonamide Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract The 2,5-difluorobenzenesulfonamide moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. Traditional synthetic routes relying on the pre-formation and subsequent amination of sulfonyl chlorides are often limited by harsh reaction conditions and poor functional group tolerance. This application note provides a detailed guide to advanced catalytic methodologies for the synthesis of this compound derivatives. We present detailed, field-proven protocols for Palladium, Copper, and Nickel-catalyzed systems, offering researchers a toolkit of versatile and efficient strategies. Each protocol is accompanied by mechanistic discussions, explanations of experimental choices, and a comparative analysis to guide methodology selection in drug discovery and development programs.

Introduction: The Strategic Importance of the this compound Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to act as a stable, non-classical bioisostere for carboxylic acids, engage in crucial hydrogen bonding interactions, and improve metabolic stability makes it a highly sought-after functional group.[1] The introduction of fluorine atoms, particularly in the 2,5-disubstitution pattern on the aromatic ring, further enhances the therapeutic potential by modulating pKa, improving lipophilicity, and blocking sites of metabolism.

The traditional synthesis of aryl sulfonamides involves the reaction of an amine with a pre-formed aryl sulfonyl chloride.[3][4] However, the synthesis of the requisite 2,5-difluorobenzenesulfonyl chloride often requires harsh reagents like chlorosulfonic acid or multi-step sequences starting from the corresponding aniline.[4][5] These methods can be hazardous and are often incompatible with complex molecular architectures, limiting their utility in late-stage functionalization.

Modern transition-metal catalysis offers powerful alternatives that circumvent these limitations, enabling the direct formation of the critical C-S or S-N bonds under milder conditions with superior functional group tolerance. This guide details three such catalytic approaches, providing researchers with robust protocols to access diverse this compound libraries.

Overview of Synthetic Strategies

The synthesis of the target compounds can be approached from several catalytic entry points. The choice of method depends on starting material availability, desired scale, and tolerance for specific functional groups. This note will focus on three primary catalytic cross-coupling strategies that represent the state-of-the-art.

G cluster_product A 2,5-Difluoroaryl Halide (Br, I) M1 Pd-Catalyzed Buchwald-Hartwig Amination A->M1 M3 Ni-Catalyzed Photoredox Coupling A->M3 B 2,5-Difluoroboronic Acid M2 Cu-Catalyzed Three-Component Coupling B->M2 C Primary/Secondary Amine (R1R2NH) C->M2 D Sulfonamide (H2NSO2R) D->M1 D->M3 E SO2 Source (e.g., DABSO) E->M2 P This compound Derivative M1->P M2->P M3->P

Caption: Catalytic pathways to this compound derivatives.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation

This approach is an adaptation of the well-established Buchwald-Hartwig amination, coupling a primary sulfonamide with an aryl halide. It is a reliable and well-understood method, particularly effective for constructing the C-N bond directly.

3.1 Mechanistic Rationale

The catalytic cycle is believed to proceed through the canonical steps of oxidative addition, ligand substitution, and reductive elimination.

  • Expertise & Experience: The choice of a biarylphosphine ligand (e.g., Xantphos) is critical. Its wide bite angle is known to facilitate the difficult C-N reductive elimination step from the Pd(II) intermediate, which is often the rate-limiting step for less nucleophilic sulfonamides.[6] The use of a strong, non-nucleophilic base like Cs₂CO₃ is essential to deprotonate the sulfonamide without competing in the coupling reaction.

G cluster_base center Pd(0)Ln A D N1 Oxidative Addition N2 N3 Reductive Elimination N4 B A->B  + Pd(0)Ln A->B A->B A->B A->B Oxidative Addition C B->C  + RSO2NH⁻  - X⁻ B->C B->C B->C B->C Ligand Exchange C->center C->D C->D Reductive Elimination C->D C->D C->D Reductive Elimination D->A D->A D->A E F E->F + Base BaseH Base

Caption: Simplified Pd-catalyzed Buchwald-Hartwig sulfonamidation cycle.

3.2 Experimental Protocol

Reaction: Coupling of 1-bromo-2,5-difluorobenzene with methanesulfonamide.

Reagent/ParameterValueMoles (mmol)Molar Eq.
1-Bromo-2,5-difluorobenzene193 mg1.01.0
Methanesulfonamide114 mg1.21.2
Pd₂(dba)₃18.3 mg0.020.02 (1 mol% Pd)
Xantphos34.7 mg0.060.06
Cs₂CO₃456 mg1.41.4
Dioxane (anhydrous)5.0 mL--
Temperature100 °C--
Time12-24 h--

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (18.3 mg), Xantphos (34.7 mg), and Cs₂CO₃ (456 mg).

  • Evacuate and backfill the tube with inert gas three times.

  • Add methanesulfonamide (114 mg).

  • Via syringe, add a solution of 1-bromo-2,5-difluorobenzene (193 mg) in anhydrous dioxane (5.0 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-(2,5-difluorophenyl)methanesulfonamide.

Method 2: Copper-Catalyzed Three-Component Synthesis

This modern approach constructs the sulfonamide directly from an aryl boronic acid, an amine, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[3][7] It represents a highly convergent and efficient strategy.

4.1 Mechanistic Rationale

This reaction is proposed to involve the formation of a copper(II) sulfinate intermediate.

  • Expertise & Experience: The key to this reaction's success is the ability of the Cu(II) catalyst to mediate the coupling of all three components.[3] DABSO serves as a solid, easy-to-handle source of SO₂.[7] The reaction proceeds through an aryl radical which is trapped by SO₂, forming a sulfonyl radical. This radical is then captured by a Cu(II)-amido complex, which undergoes reductive elimination to furnish the product.[7] Oxygen often plays a beneficial role as a terminal oxidant to regenerate the active catalyst.[7]

G A Ar-B(OH)₂ G Cu(II) B [Ar-Cu(II)] C [Ar-SO₂⁻ Cu(II)] B->C + SO₂ D [ArSO₂-Cu(III)-NR¹R²] C->D + R¹R²NH (Oxidative Coupling) E ArSO₂NR¹R² D->E Reductive Elimination F Cu(I) D->F F->G Oxidant (O₂) G->B + Ar-B(OH)₂ H R¹R²NH I SO₂ (from DABSO)

Caption: Plausible mechanism for Cu-catalyzed three-component sulfonamidation.

4.2 Experimental Protocol

Reaction: Three-component coupling of 2,5-difluorophenylboronic acid, morpholine, and DABSO.

Reagent/ParameterValueMoles (mmol)Molar Eq.
2,5-Difluorophenylboronic acid158 mg1.01.0
Morpholine105 µL1.21.2
DABSO240 mg1.01.0
Cu(OAc)₂18 mg0.10.1
Pyridine16 µL0.20.2
Dichloroethane (DCE)4.0 mL--
Temperature80 °C--
AtmosphereAir (in vial with cap)--
Time16 h--

Procedure:

  • To a 20 mL scintillation vial, add 2,5-difluorophenylboronic acid (158 mg), DABSO (240 mg), and Cu(OAc)₂ (18 mg).

  • Add dichloroethane (4.0 mL), followed by morpholine (105 µL) and pyridine (16 µL).

  • Seal the vial with a Teflon-lined cap (do not purge with inert gas; air is sufficient).

  • Place the vial in a preheated heating block at 80 °C and stir for 16 hours.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM, 15 mL) and wash with 1 M HCl (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexane gradient) to obtain 4-((2,5-difluorophenyl)sulfonyl)morpholine.

Method 3: Nickel-Catalyzed Photosensitized C-N Coupling

This cutting-edge method utilizes dual photoredox and nickel catalysis to couple sulfonamides with aryl halides under exceptionally mild conditions.[6] It is particularly valuable for substrates with sensitive functional groups that cannot tolerate the higher temperatures of traditional cross-coupling reactions.

5.1 Mechanistic Rationale

The reaction operates via a synergistic catalytic cycle. An iridium-based photocatalyst, upon excitation by visible light, engages in single-electron transfer (SET) with the sulfonamide/base adduct. The nickel catalyst undergoes its own cycle, and the excited state of the photocatalyst is proposed to facilitate the challenging C-N reductive elimination from a Ni(II) intermediate.[6]

  • Trustworthiness: This protocol's self-validating nature comes from its reliance on visible light. A control experiment run in the dark should yield no product, confirming the essential role of the photocatalyst and the proposed light-driven mechanism.[6] The use of an organic base like tetramethylguanidine (TMG) is crucial for ensuring solubility and appropriate basicity.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light (hν) RSO2NH_anion RSO₂NH⁻ PC_star->RSO2NH_anion SET PC_oxidized Ir(IV) PC_oxidized->PC SET NiII_amido Ar-Ni(II)-NHSO₂R Ni0 Ni(0) NiII Ar-Ni(II)-X Ni0->NiII + Ar-X (Oxidative Add'n) NiII->NiII_amido + RSO₂NH⁻ NiII_amido->PC_oxidized Energy Transfer or SET NiII_amido->Ni0 Reductive Elimination Product Ar-NHSO₂R RSO2N_radical RSO₂N•

Caption: Synergistic photoredox and nickel catalysis for C-N coupling.

5.2 Experimental Protocol

Reaction: Photosensitized coupling of 1-iodo-2,5-difluorobenzene and benzenesulfonamide.

Reagent/ParameterValueMoles (µmol)Molar Eq.
1-Iodo-2,5-difluorobenzene24.0 mg1001.0
Benzenesulfonamide23.6 mg1501.5
Ir(ppy)₂(dtbbpy)PF₆0.9 mg1.00.01
NiCl₂·glyme1.1 mg5.00.05
4,4'-Di-tert-butyl-2,2'-bipyridine1.3 mg5.00.05
Tetramethylguanidine (TMG)19 µL1501.5
Dimethylformamide (DMF)1.0 mL--
Light Source24W Blue LED strip--
TemperatureRoom Temperature (~25 °C)--
Time12 h--

Procedure:

  • In a glovebox, add Ir(ppy)₂(dtbbpy)PF₆ (0.9 mg), NiCl₂·glyme (1.1 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (1.3 mg), and benzenesulfonamide (23.6 mg) to a 4 mL vial equipped with a stir bar.

  • Add 1-iodo-2,5-difluorobenzene (24.0 mg).

  • Add anhydrous DMF (1.0 mL) followed by tetramethylguanidine (19 µL).

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial approximately 5 cm from a 24W blue LED strip and stir at room temperature for 12 hours. Use a fan to maintain ambient temperature.

  • Upon completion, dilute the reaction with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (5 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford N-(2,5-difluorophenyl)benzenesulfonamide.

Comparative Analysis of Catalytic Methods

FeaturePalladium-CatalyzedCopper-CatalyzedNickel-Catalyzed (Photoredox)
Starting Materials Aryl Halide, SulfonamideAryl Boronic Acid, Amine, SO₂ SourceAryl Halide, Sulfonamide
Key Bond Formed C-NC-S and S-NC-N
Temperature High (80-110 °C)Moderate-High (80 °C)Ambient (~25 °C)
Advantages Well-established, broad scope, reliableConvergent, uses readily available aminesExtremely mild, high functional group tolerance
Disadvantages High temperature, expensive catalyst/ligandsCan be sensitive to air/moisture, stoichiometry sensitiveRequires specialized photocatalyst and light setup, air-sensitive catalyst precursors
Best Suited For Robust, scalable synthesisRapid library synthesis from diverse aminesLate-stage functionalization of complex, heat-sensitive molecules

Conclusion and Future Outlook

The synthesis of this compound derivatives has been significantly advanced by the advent of modern catalytic methods. Palladium, copper, and nickel-based systems each offer unique advantages, allowing researchers to select the optimal strategy based on their specific synthetic goals. The palladium-catalyzed Buchwald-Hartwig amination remains a reliable workhorse, while copper-catalyzed three-component reactions provide remarkable convergency. The emergence of nickel-photoredox catalysis opens new avenues for late-stage functionalization under exceptionally mild conditions, preserving delicate functionality in complex molecules. Future developments will likely focus on expanding the catalyst scope to include more earth-abundant metals and developing asymmetric variants to access chiral sulfonamides directly.

References

  • Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition. [Online] Available at: [Link][6]

  • Zhang, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), pp.6341–6346. [Online] Available at: [Link][7]

  • Lo, P. K. T., & Willis, M. C. (2021). Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides, and Primary Sulfonamides. Journal of the American Chemical Society, 143(39), pp.15576–15581. [Online] Available at: [Link][8][9]

  • Liu, Z., et al. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(49), pp.29517–29533. [Online] Available at: [Link][2]

  • Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), pp.21189–21196. [Online] Available at: [Link][10][11][12]

  • Willis, M. C. (2017). Direct, Copper-Catalyzed, Three-Component Synthesis of Sulfonamides. Angewandte Chemie International Edition, 56(30), pp.8894-8896. [Online] Available at: [Link][3]

  • Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Synfacts. [Online] Available at: [Link][13]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry, pp. 257–276. [Online] Available at: [Link][5]

  • Fors, B. P., & Buchwald, S. L. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 132(43), pp.15227-15229. [Online] Available at: [Link][4]

  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), pp.214-226. [Online] Available at: [Link][14]

  • Wang, D., et al. (2014). Remote amide-directed palladium-catalyzed benzylic C–H amination with N-fluorobenzenesulfonimide. Chemical Communications, 50(76), pp.11161-11164. [Online] Available at: [Link][15]

  • Wang, Z., et al. (2011). Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide. Journal of the American Chemical Society, 133(6), pp.1694-7. [Online] Available at: [Link][16]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries Using 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,5-Difluorobenzenesulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] Its ability to act as a bioisostere of an amide bond, coupled with its unique hydrogen bonding capabilities, makes it a privileged scaffold in drug design. The introduction of fluorine atoms onto the aromatic ring of the benzenesulfonamide core further enhances its desirability by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2]

This guide provides a comprehensive overview of the solid-phase synthesis (SPS) of compound libraries based on the this compound scaffold. SPS offers significant advantages for the construction of large, diverse chemical libraries by simplifying purification and enabling automation.[1] By tethering the growing molecule to an insoluble resin, excess reagents and by-products can be removed by simple washing, a stark contrast to the often laborious purification required in traditional solution-phase chemistry.[3]

Herein, we present detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals engaged in the synthesis of novel compound libraries. The methodologies described are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space and the discovery of next-generation therapeutics.

Core Concepts and Strategic Considerations

The solid-phase synthesis of a this compound library can be approached in two primary ways: either by immobilizing the 2,5-difluorobenzenesulfonyl moiety on the solid support and subsequently reacting it with a diverse range of amines, or by anchoring a set of diverse amines to the resin and then reacting them with 2,5-difluorobenzenesulfonyl chloride. The latter approach is often preferred as it allows for the use of a common, commercially available building block (the sulfonyl chloride) in the final diversification step.

A critical element in any solid-phase synthesis is the choice of the linker, which tethers the molecule to the resin.[1] For the synthesis of sulfonamides, "safety-catch" linkers, such as the alkanesulfonamide and acylsulfonamide types, are particularly advantageous.[2][4] These linkers are stable under a wide range of reaction conditions and can be selectively activated at a later stage to release the final product.[2]

Workflow Overview

The general workflow for the solid-phase synthesis of a this compound library is depicted below. This process involves the initial functionalization of the solid support, followed by the key sulfonamide bond formation, diversification with a library of building blocks, and finally, cleavage of the desired compounds from the resin.

G Resin Solid Support (e.g., Rink Amide Resin) FunctionalizedResin Functionalized Resin (e.g., Amino-functionalized) Resin->FunctionalizedResin Linker Attachment Sulfonylation Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride FunctionalizedResin->Sulfonylation Sulfonamide Formation Diversification Diversification (e.g., N-alkylation/arylation) Sulfonylation->Diversification Optional Diversification Cleavage Cleavage from Resin (e.g., TFA) Sulfonylation->Cleavage Diversification->Cleavage Library Compound Library Cleavage->Library Purification Purification & Analysis Library->Purification

Caption: General workflow for the solid-phase synthesis of a this compound library.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a representative library of N-substituted 2,5-difluorobenzenesulfonamides.

Protocol 1: Synthesis of a Primary Amine-Derived this compound Library on Rink Amide Resin

This protocol outlines the synthesis of a library where the diversity is introduced through the use of various primary amines. Rink Amide resin is chosen as it directly yields primary carboxamides upon cleavage, a common functional group in drug candidates.

Materials:

  • Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading)

  • 2,5-Difluorobenzenesulfonyl chloride

  • A library of diverse primary amines (R-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

    • Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Sulfonylation:

    • Dissolve 2,5-difluorobenzenesulfonyl chloride (3 eq., 1.5 mmol) in anhydrous DCM (5 mL).

    • In a separate vial, dissolve pyridine (3 eq., 1.5 mmol) in anhydrous DCM (5 mL).

    • Add the 2,5-difluorobenzenesulfonyl chloride solution to the resin, followed by the pyridine solution.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Library Diversification (N-Alkylation/Arylation - Optional Second Point of Diversity):

    • This step is optional and can be used to introduce a second point of diversity by functionalizing the sulfonamide nitrogen.

    • Suspend the resin in a suitable anhydrous solvent (e.g., DMF or THF).

    • Add a base (e.g., NaH or DBU, 5 eq.) and stir for 30 minutes.

    • Add an alkylating or arylating agent (e.g., R₂-X, where X is a leaving group like Br, I, or OTf, 5 eq.).

    • Heat the reaction mixture if necessary (e.g., 50-60 °C) and monitor for completion (typically 12-24 hours).

    • Cool to room temperature, drain the solvent, and wash the resin with the reaction solvent (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (10 mL) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification and Analysis:

    • Purify the individual library members by preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR to confirm their identity and purity.

Data Presentation: Representative Yields and Purity

The following table presents hypothetical yet representative data for a small library synthesized using the protocol described above. Actual yields and purities will vary depending on the specific amines used.

Library Member (R group)Molecular Weight ( g/mol )Crude Yield (%)Purity by HPLC (%)
Benzyl282.3085>95
4-Methoxybenzyl312.3382>95
Cyclohexyl276.3591>95
n-Butyl250.3188>95

Troubleshooting and Scientific Rationale

Low Sulfonylation Yield:

  • Cause: Incomplete reaction due to steric hindrance from the amine or deactivation of the sulfonyl chloride.

  • Solution: Increase the reaction time and/or temperature. The use of a more potent activating agent or a different base (e.g., 2,6-lutidine) may be beneficial. The electron-withdrawing fluorine atoms on the benzene ring of 2,5-difluorobenzenesulfonyl chloride increase the electrophilicity of the sulfur atom, which generally favors the reaction. However, highly hindered amines may still react slowly.

Incomplete Cleavage:

  • Cause: Insufficient cleavage time or degradation of the product under acidic conditions.

  • Solution: Extend the cleavage time or use a milder cleavage cocktail if the product is acid-labile. The choice of scavengers (e.g., TIS) is crucial to quench reactive cations generated during cleavage, thereby preventing side reactions.[5]

Side Reactions during N-Alkylation:

  • Cause: O-alkylation if the building blocks contain unprotected hydroxyl groups, or reaction at other nucleophilic sites.

  • Solution: Ensure that all other nucleophilic functional groups on the resin-bound substrate are appropriately protected. The choice of a non-nucleophilic base is also critical to prevent it from competing with the sulfonamide anion.

Analytical Characterization of Solid-Phase Synthesis

Monitoring the progress of reactions on the solid support is essential for successful library synthesis. Several techniques can be employed:

  • FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups on the resin beads.

  • Gel-Phase ¹⁹F NMR: The presence of the two fluorine atoms in the this compound scaffold provides a unique handle for reaction monitoring using gel-phase ¹⁹F NMR.

  • Cleavage and Test Analysis: A small sample of the resin can be cleaved, and the resulting product analyzed by LC-MS to confirm the successful completion of a reaction step.

Conclusion

The solid-phase synthesis of compound libraries based on the this compound scaffold is a powerful strategy for the discovery of novel bioactive molecules. The protocols and considerations outlined in this guide provide a robust framework for the efficient construction of diverse libraries. The unique electronic properties conferred by the difluoro substitution pattern offer exciting opportunities for modulating the pharmacological properties of the resulting compounds. By leveraging the advantages of solid-phase synthesis and a rational approach to library design, researchers can significantly accelerate the pace of drug discovery.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330*. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]

  • Denton, E. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]

  • Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(20), 3873-3876*. [Link]

  • Kim, S. W., et al. (1997). Solid Phase Synthesis of Benzamidine-Derived Sulfonamide Libraries. Molecular Diversity, 3(2), 133-136*. [Link]

  • Kim, S. W., et al. (1998). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. Bioorganic & Medicinal Chemistry Letters, 8(1), 167-170*. [Link]

  • Li, W., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28789-28803*. [Link]

  • Morales, G. A., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(21), 7205*. [Link]

  • O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081*. [Link]

  • Seeberger, P. H., & Werz, D. B. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2203–2209*. [Link]

  • Wu, Y., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3470–3479*. [Link]

Sources

The Strategic Application of 2,5-Difluorobenzenesulfonamide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Agrochemical Design

In the relentless pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a molecule. Within this context, 2,5-Difluorobenzenesulfonamide has garnered significant attention as a versatile building block for the synthesis of novel fungicides and herbicides. Its difluorinated phenyl ring offers a distinct substitution pattern that can lead to compounds with unique target interactions and favorable toxicological profiles.

This document serves as a comprehensive guide for researchers and scientists in the field of crop protection chemistry, providing detailed application notes and synthetic protocols for the utilization of this compound as a key intermediate in the development of next-generation agrochemicals. The protocols and insights presented herein are grounded in established principles of medicinal and process chemistry, aiming to empower research and development professionals to explore the full potential of this valuable synthon.

Core Application: A Scaffold for Bioactive N-Substituted Sulfonamides

The primary utility of this compound in agrochemical research lies in its role as a scaffold for the synthesis of a diverse array of N-substituted derivatives. The sulfonamide functional group is a well-established pharmacophore in both medicine and agriculture, known for its ability to engage in crucial hydrogen bonding interactions with biological targets. The general synthetic approach involves the condensation of this compound with a wide range of amines, anilines, or heterocyclic amines to generate a library of candidate compounds for biological screening.

Application Note 1: Synthesis of Potential Fungicidal Agents

Rationale: The sulfonamide moiety is present in several commercial fungicides, such as Amisulbrom, which acts by inhibiting the mitochondrial respiratory chain. The 2,5-difluoro substitution pattern on the phenyl ring can enhance the binding affinity of the molecule to the target enzyme and improve its systemic properties within the plant. By coupling this compound with various aromatic and heteroaromatic amines, it is possible to generate novel compounds with potent fungicidal activity.

Mechanism of Action Hypothesis: Derivatives of this compound could potentially act as inhibitors of key fungal enzymes, such as succinate dehydrogenase (SDHI) or cytochrome bc1 (QoI fungicides), depending on the nature of the N-substituent. The difluorinated phenyl ring can contribute to favorable binding interactions within the active site of these enzymes.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2,5-difluorobenzenesulfonamide Derivatives

This protocol outlines a general method for the synthesis of a library of N-aryl-2,5-difluorobenzenesulfonamide derivatives for fungicidal screening.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline, 4-methoxyaniline)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Addition of Base and Amine: To the solution, add pyridine (2.0 eq.) followed by the dropwise addition of the desired substituted aniline (1.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5-difluorobenzenesulfonamide derivative.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Data Presentation: Hypothetical Library of Fungicidal Candidates

Compound IDN-Aryl SubstituentPotential Target Class
DFBSA-0014-ChlorophenylSDHI / QoI
DFBSA-0023,4-DichlorophenylSDHI / QoI
DFBSA-0034-MethoxyphenylSDHI / QoI
DFBSA-0042-TrifluoromethylphenylSDHI / QoI

Visualization of Synthetic Workflow

Synthetic_Workflow_Fungicides cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Reaction Reaction This compound->Reaction Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Pyridine Pyridine Pyridine->Reaction Base Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction Solvent Room Temperature Room Temperature Room Temperature->Reaction Temperature Work-up & Purification Work-up & Purification Reaction->Work-up & Purification N-Aryl-2,5-difluorobenzenesulfonamide N-Aryl-2,5-difluorobenzenesulfonamide Work-up & Purification->N-Aryl-2,5-difluorobenzenesulfonamide Final Product

Caption: Synthetic workflow for N-Aryl-2,5-difluorobenzenesulfonamide derivatives.

Application Note 2: Synthesis of Potential Herbicidal Agents

Rationale: The sulfonamide linkage is a key structural feature of several classes of herbicides, most notably the acetolactate synthase (ALS) inhibitors. These herbicides act by blocking the biosynthesis of branched-chain amino acids in susceptible plants. The 2,5-difluorophenyl moiety can confer favorable properties such as improved uptake and translocation within the plant, as well as a modified binding interaction with the ALS enzyme, potentially leading to a broader weed control spectrum or improved crop selectivity.

Mechanism of Action Hypothesis: N-heterocyclic derivatives of this compound are promising candidates for ALS-inhibiting herbicides. The heterocyclic moiety is crucial for binding to the active site of the enzyme, while the difluorinated phenylsulfonamide portion can enhance the overall efficacy and physicochemical properties of the molecule.

Protocol 2: General Procedure for the Synthesis of N-Heterocyclyl-2,5-difluorobenzenesulfonamide Derivatives

This protocol details a general method for the synthesis of N-heterocyclyl-2,5-difluorobenzenesulfonamide derivatives for herbicidal screening.

Materials:

  • This compound

  • Substituted amino-heterocycles (e.g., 2-amino-4,6-dimethoxypyrimidine, 2-amino-4-methyl-6-methoxytriazine)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))

  • Standard work-up and purification reagents as listed in Protocol 1

Procedure:

  • Formation of the Sulfonyl Chloride (if necessary): In some cases, it may be advantageous to first convert this compound to the corresponding sulfonyl chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amino-heterocycle (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Base and Sulfonamide: Add the base (1.2 eq.) to the solution, followed by the portion-wise or dropwise addition of 2,5-Difluorobenzenesulfonyl chloride (1.1 eq.) or this compound (1.1 eq.) if a stronger base like NaH is used.

  • Reaction Conditions and Monitoring: The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • If DMF is used as the solvent, it may be necessary to perform an aqueous work-up with a suitable extraction solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product by NMR and mass spectrometry.

Data Presentation: Hypothetical Library of Herbicidal Candidates

Compound IDN-Heterocyclyl MoietyPotential Target
DFBSA-H014,6-Dimethoxypyrimidin-2-ylALS Inhibitor
DFBSA-H024-Methyl-6-methoxytriazin-2-ylALS Inhibitor
DFBSA-H035-Trifluoromethyl-1,3,4-thiadiazol-2-ylPPO Inhibitor

Visualization of Synthetic Logic

Synthetic_Logic_Herbicides This compound This compound Coupling_Reaction Coupling Reaction This compound->Coupling_Reaction Amino-heterocycle Amino-heterocycle Amino-heterocycle->Coupling_Reaction N-Heterocyclyl-2,5-difluorobenzenesulfonamide N-Heterocyclyl-2,5-difluorobenzenesulfonamide Coupling_Reaction->N-Heterocyclyl-2,5-difluorobenzenesulfonamide Biological_Screening Herbicidal Activity Screening N-Heterocyclyl-2,5-difluorobenzenesulfonamide->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Logical workflow for the discovery of herbicide candidates.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, general principles from related fluorinated sulfonamides can guide the design of new agrochemicals.[1]

  • N-Substituent: The nature of the N-substituent is paramount for determining the type and potency of biological activity. For herbicidal ALS inhibitors, specific pyrimidine or triazine substitution patterns are often required for optimal binding.[2] For fungicides, bulky aromatic or heterocyclic groups can enhance activity.

  • Substitution on the N-Aryl Ring: In the case of N-aryl derivatives, the electronic and steric properties of substituents on the aryl ring can fine-tune the activity. Electron-withdrawing groups may enhance the acidity of the sulfonamide N-H, which can be important for target binding.

  • Fluorine Position: The 2,5-difluoro substitution pattern provides a unique electronic and conformational profile. The fluorine atoms can influence the pKa of the sulfonamide and engage in favorable orthogonal multipolar interactions with the target protein.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its strategic use allows for the creation of diverse libraries of N-substituted sulfonamides with the potential for potent fungicidal or herbicidal activity. The protocols and insights provided in this document are intended to serve as a foundation for researchers to explore the rich chemical space accessible from this key intermediate. Through systematic derivatization and biological screening, the full potential of this compound in the development of the next generation of crop protection agents can be realized.

References

  • Vigorita, M. G., Saporito, G., Previtera, T., Pizzimenti, F. C., & Bisignano, G. (1986). [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity]. Il Farmaco; edizione scientifica, 41(2), 168–174.
  • Trepka, R. D., Harrington, J. K., McConville, J. W., McGurran, K. T., Mendel, A., Pauly, D. R., ... & Waddington, J. T. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111–1119.
  • Yang, G., Yuan, H., Yang, Q., & Song, B. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(9), 3465–3471.
  • Zablocka, M., & Mlynarz, P. (2026).
  • Zhou, Y. J., Zhang, W. N., Lu, J. G., Li, K., & Zhu, J. (1997). [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]. Yao xue xue bao = Acta pharmaceutica Sinica, 32(12), 902–907.
  • Pan, L., Jiang, Y., Liu, Z., Liu, X. H., Liu, Z., Wang, G., ... & Wang, D. (2022). Synthesis and Evaluation of Novel Monosubstituted Sulfonylurea Derivatives as Antituberculosis Agents. Molecules (Basel, Switzerland), 27(5), 1486.
  • Structure–activity relationships for a new family of sulfonylurea herbicides. (2025, August 10). ResearchGate. Retrieved from [Link]

  • FUNGICIDAL COMPOSITIONS. (n.d.). Google Patents.
  • Preparation of sulfonamide herbicide process intermediates. (2022, July 19). Google Patents.
  • Trifluoromethanesulfonamide derivatives, process for their preparation, and herbicides containing same. (n.d.). Google Patents.
  • Herbicide composition, formulations and methods thereof. (n.d.). Google Patents.
  • Process for producing herbicide and intermediate thereof. (n.d.). Google Patents.
  • Synergistic herbicidal formulations, process for preparing thereof. (n.d.). Google Patents.
  • Purification of sulfentrazone herbicide using selective pH adjusted extractions. (2022, April 26). Google Patents.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. (2025, December 24). ResearchGate. Retrieved from [Link]

  • Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). (2022, March). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. (2025, December 21). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide. (2016, April). PubMed. Retrieved from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023, June 29). PubMed Central. Retrieved from [Link]

  • Structure–activity relationship of the compounds 1–24. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of the target compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022, April 6). PubMed Central. Retrieved from [Link]

  • Processes for the synthesis of intermediates of the herbicide flucetosulfuron. (n.d.). Google Patents.
  • FUNGICIDAL COMPOSITIONS. (n.d.). Google Patents.
  • Fungicidal compositions including hydrazone derivatives and copper. (2013, June 4). Google Patents.
  • Ternary fungicidal composition and a process for preparation thereof. (n.d.). Google Patents.
  • A fungicidal composition and a process for preparation thereof. (n.d.). Google Patents.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this compound typically proceeds in two key stages: the preparation of the intermediate, 2,5-Difluorobenzenesulfonyl chloride, followed by its reaction with an amine source. This guide is structured to address potential issues in both stages.

PART 1: Troubleshooting the Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

The most common route to 2,5-Difluorobenzenesulfonyl chloride is the electrophilic chlorosulfonation of 1,4-difluorobenzene using chlorosulfonic acid.[1] While effective, this reaction is sensitive to conditions and can lead to several side products.

Frequently Asked Questions (FAQs)

Q1: My yield of 2,5-Difluorobenzenesulfonyl chloride is low. What are the likely causes?

A1: Low yields are typically traced back to two main issues: incomplete reaction or competing side reactions.

  • Incomplete Reaction: Ensure your 1,4-difluorobenzene is of high purity and dry. The reaction with chlorosulfonic acid requires stringent anhydrous conditions. The reaction temperature is also critical; at lower temperatures, the electrophile generation can be slow, leading to incomplete conversion.[2]

  • Side Reactions: The primary competing reactions are the formation of sulfonic acid and diaryl sulfone byproducts.

Q2: I have a significant amount of a water-soluble impurity in my crude 2,5-Difluorobenzenesulfonyl chloride. What is it and how can I avoid it?

A2: This impurity is almost certainly 2,5-Difluorobenzenesulfonic acid. It forms via the hydrolysis of the sulfonyl chloride product.[3][4] Sulfonyl chlorides are highly susceptible to hydrolysis, and even trace amounts of moisture in the reaction or during workup can cause this side reaction.[5][6]

Troubleshooting Protocol: Minimizing Sulfonic Acid Formation

  • Strict Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure the 1,4-difluorobenzene starting material is dry.

  • Controlled Workup: The workup is a critical step where hydrolysis can occur. Quench the reaction mixture by pouring it carefully onto crushed ice. This keeps the temperature low and rapidly precipitates the sulfonyl chloride, minimizing its contact time with the aqueous environment.[7]

  • Prompt Extraction: Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or diethyl ether) after quenching. Do not allow the product to sit in the aqueous phase.

Q3: My crude product contains a high-boiling, non-polar impurity that is difficult to separate. What could it be?

A3: This is likely a diaryl sulfone, formed by the electrophilic substitution of another molecule of 1,4-difluorobenzene by the initially formed 2,5-difluorobenzenesulfonyl chloride. This is a known side reaction in chlorosulfonations, especially if the reaction temperature is too high or the stoichiometry is not carefully controlled.[8]

Visualizing Side Reactions in Chlorosulfonation

The following diagram illustrates the desired reaction pathway versus the two major side reactions during the synthesis of the sulfonyl chloride intermediate.

chlorosulfonation A 1,4-Difluorobenzene C 2,5-Difluorobenzenesulfonyl Chloride (Desired Product) A->C Electrophilic Aromatic Substitution E Bis(2,5-difluorophenyl) Sulfone (Sulfone Byproduct) B Chlorosulfonic Acid (ClSO3H) D 2,5-Difluorobenzenesulfonic Acid (Hydrolysis Product) C->D Hydrolysis (H2O) C->E Further Reaction with 1,4-Difluorobenzene amination_troubleshooting start Low Yield or Incomplete Amination check_purity Check Purity of Sulfonyl Chloride (NMR/IR) start->check_purity impurity_present Sulfonic Acid Impurity Detected check_purity->impurity_present Yes no_impurity Sulfonyl Chloride is Pure check_purity->no_impurity No purify Purify Sulfonyl Chloride (Distillation or Recrystallization) impurity_present->purify check_conditions Review Reaction Conditions purify->check_conditions no_impurity->check_conditions base_issue Insufficient Base? check_conditions->base_issue solvent_issue Using Aqueous Solvent? check_conditions->solvent_issue sterics_issue Using Bulky Amine? check_conditions->sterics_issue add_base Increase Base Stoichiometry (e.g., >2 eq. amine or add TEA) base_issue->add_base Yes end Reaction Optimized add_base->end change_solvent Switch to Anhydrous Aprotic Solvent (DCM, THF) solvent_issue->change_solvent Yes change_solvent->end increase_temp Increase Temperature and/or Reaction Time sterics_issue->increase_temp Yes increase_temp->end

Caption: A step-by-step guide to troubleshooting the amination reaction.

By carefully controlling reaction parameters and being aware of these common side reactions, researchers can significantly improve the yield and purity of this compound.

References
  • King, J. F., & Kice, J. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
  • Amine Reactions. (2023). Chemistry LibreTexts.
  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. (2024). Vedantu.
  • What are the products when Benzene Sulfonyl Chloride reacts with amines?. (2025). Blog.
  • King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • What is the mechanism of chlorosulfonation of benzene?. (2015). Chemistry Stack Exchange.
  • Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Book.

Sources

Technical Support Center: Purification of 2,5-Difluorobenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. This compound is a key building block in the synthesis of various biologically active molecules, and its purity is paramount for reliable downstream applications in pharmaceutical and agrochemical research.[1]

This resource is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a solid at room temperature, appearing as a powder or crystal.[2] It is soluble in methanol.[2][3] The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties, polarity, and intermolecular interactions, which are critical considerations for developing effective purification strategies.[1]

PropertyValue/DescriptionSource
Molecular FormulaC₆H₅F₂NO₂S[3][4]
Molecular Weight193.17 g/mol [3][4]
AppearancePowder to crystal[2]
Melting Point137 °C[3]
SolubilitySoluble in Methanol[2][3]

II. Purification Strategy Selection: A Logic-Based Workflow

The choice of purification technique is dictated by the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component? is_solid->is_major_product Yes extraction Liquid-Liquid Extraction is_solid->extraction No (e.g., oil) recrystallization Recrystallization is_major_product->recrystallization Yes chromatography Column Chromatography is_major_product->chromatography No purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check extraction->is_solid purity_check->chromatography Purity < 98% final_product Pure Product purity_check->final_product Purity > 98%

Caption: Decision workflow for selecting a primary purification technique.

III. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound and its derivatives, providing potential causes and actionable solutions.

A. Recrystallization Troubleshooting

Recrystallization is often the most effective method for purifying solid sulfonamides when the desired compound is the major product.[5]

Q1: My compound "oils out" instead of forming crystals. What should I do?

  • Cause: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid.[6] This can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the impurity concentration is high.[6]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[6]

    • Lower the Crystallization Temperature: After dissolving the compound at a higher temperature, try cooling the solution to a lower temperature, such as in an ice bath, to induce crystallization.[6]

    • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6][7]

Q2: No crystals are forming, even after the solution has cooled completely.

  • Cause: This is typically due to either the solution being supersaturated without nucleation or using too much solvent.[6]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[6][8]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6][8]

    • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.

Q3: The yield of my recrystallized product is very low.

  • Cause: Low yield can result from several factors, including using an inappropriate solvent where the compound has high solubility even at low temperatures, premature crystallization during hot filtration, or multiple transfers of the material.[6]

  • Solutions:

    • Optimize the Solvent: Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but has low solubility when cold.[5]

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly.[6][8]

    • Minimize Transfers: Plan your workflow to minimize the number of times you transfer the solid material between containers.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add small portions of hot solvent as needed to achieve complete dissolution.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[5]

  • Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator.

B. Column Chromatography Troubleshooting

For complex mixtures or when high purity is required, column chromatography is the method of choice. The fluorinated nature of this compound and its derivatives makes fluorinated stationary phases a potentially attractive option.

Q1: My compound is not separating from impurities on a standard silica gel column.

  • Cause: The polarity of the compound and impurities may be too similar for effective separation with the chosen mobile phase on silica gel.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the solvent polarity of your mobile phase. A good starting point for sulfonamides is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).

    • Consider a Different Stationary Phase:

      • Reverse-Phase Chromatography (C18): If the compound is sufficiently nonpolar, reverse-phase chromatography may provide better separation.

      • Fluorinated Stationary Phases (e.g., PFP, TDF): These phases can offer unique selectivity for fluorinated compounds.[9] The separation is influenced by both the hydrophobic character and the fluorine content of the analyte.[9] Pentafluorophenyl (PFP) phases, in particular, show enhanced selectivity for aromatic compounds.[9][10]

Q2: My compound is eluting too quickly or not at all from the column.

  • Cause: The mobile phase is either too polar (eluting too quickly) or not polar enough (strong retention).

  • Solutions:

    • Adjust Mobile Phase Polarity:

      • Eluting too fast: Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).

      • Sticking to the column: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_elution Is the compound eluting? start->check_elution too_fast Eluting too fast (Low Rf) check_elution->too_fast Yes, too quickly too_slow Sticking to column (High Rf) check_elution->too_slow No or very slowly no_separation Co-eluting with impurities check_elution->no_separation Yes, but with impurities decrease_polarity Decrease mobile phase polarity too_fast->decrease_polarity increase_polarity Increase mobile phase polarity too_slow->increase_polarity change_stationary_phase Change stationary phase (e.g., PFP, C18) no_separation->change_stationary_phase

Caption: Troubleshooting flowchart for column chromatography.

IV. Purity Assessment

Accurate determination of purity is a critical final step.[11] A combination of methods is often recommended for comprehensive characterization.

TechniquePrincipleInformation ObtainedKey Advantages
TLC Differential adsorption on a thin layerRetention factor (Rf), presence of impuritiesQuick, simple, and inexpensive for reaction monitoring and fraction analysis.
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area for quantification, % purityHigh sensitivity, excellent quantitative capability, robust and reproducible.[11]
LC-MS HPLC separation followed by mass analysisRetention time, mass-to-charge ratioHigh sensitivity and specificity, allows for identification of impurities.[12]
NMR Nuclear spin transitions in a magnetic fieldChemical structure, presence of impuritiesProvides detailed structural information.
Melting Point Temperature at which solid becomes liquidPurity indication (sharp vs. broad range)Simple and rapid preliminary purity check.[13]

V. Frequently Asked Questions (FAQs)

Q1: Can I use liquid-liquid extraction to purify my crude this compound?

A1: Yes, liquid-liquid extraction can be a useful initial purification step, especially for removing highly polar or nonpolar impurities. Sulfonamides can be extracted from an organic solvent into an aqueous base (like dilute NaOH) due to the acidic nature of the sulfonamide proton. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified sulfonamide, which can then be extracted back into an organic solvent.[5]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, according to safety data, this compound can cause skin and eye irritation and may cause respiratory irritation.[3] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Q3: My purified product appears as a fine powder that is difficult to handle. How can I obtain larger crystals?

A3: The formation of fine powders is often due to rapid crystallization. To obtain larger crystals, slow down the crystallization process. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature undisturbed. Avoid agitating the flask or cooling it too quickly in an ice bath.[5]

VI. References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Available at:

  • Studies on the extraction of sulfonamides from agricultural soils. PubMed. Available at:

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. Available at:

  • The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. Canadian Science Publishing. Available at:

  • This compound CAS#: 120022-63-1. ChemicalBook. Available at:

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:

  • This compound. Chem-Impex. Available at:

  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Request PDF - ResearchGate. Available at:

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. Available at:

  • common issues in sulfonamide synthesis and solutions. Benchchem. Available at:

  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Available at:

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at:

  • Sulfonamide purification process. Google Patents. Available at:

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at:

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Request PDF - ResearchGate. Available at:

  • Working with fluorinated silica phases. SiliCycle. Available at:

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at:

  • Simple Tests for Identification of Sulfonamides. ResearchGate. Available at:

  • This compound. LabSolu. Available at:

  • This compound 97. Sigma-Aldrich. Available at:

Sources

Technical Support Center: Synthesis and Handling of 2,5-Difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluorobenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and handling of this highly reactive intermediate. Our goal is to empower you with the knowledge to prevent its hydrolysis and ensure the success of your experiments.

Troubleshooting Guide: Hydrolysis and Side Reactions

This section addresses specific issues that may arise during the synthesis and use of 2,5-Difluorobenzenesulfonyl chloride, with a focus on preventing its degradation.

Problem 1: Low Yield of 2,5-Difluorobenzenesulfonyl Chloride in Synthesis

  • Symptom: After the reaction and work-up, the isolated yield of the desired sulfonyl chloride is significantly lower than expected.

  • Probable Cause: The most common cause of low yields is the hydrolysis of the 2,5-Difluorobenzenesulfonyl chloride to 2,5-Difluorobenzenesulfonic acid during the reaction or aqueous work-up.[1] This is due to the high reactivity of the sulfonyl chloride group with water.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using a solvent purification system.

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

    • Controlled Work-up: If an aqueous work-up is unavoidable, perform it at low temperatures (0-5 °C) and as quickly as possible. Use a saturated brine solution for washing to reduce the solubility of the organic product in the aqueous phase.

    • Reagent Purity: Ensure that the starting materials, such as 2,5-difluoroaniline or 1,4-difluorobenzene, are free from water.

Problem 2: Presence of an Impurity with a Different Polarity in the Final Product

  • Symptom: Post-synthesis analysis (e.g., by TLC or NMR) shows a significant amount of a more polar byproduct.

  • Probable Cause: This polar impurity is almost certainly the hydrolysis product, 2,5-Difluorobenzenesulfonic acid.

  • Solution:

    • Aqueous Extraction with Base: During the work-up, wash the organic layer containing the sulfonyl chloride with a cold, dilute solution of sodium bicarbonate.[2] This will convert the sulfonic acid into its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.

    • Chromatographic Purification: If the sulfonic acid is still present, purification by column chromatography on silica gel can be effective. Use a non-polar eluent system to ensure the polar sulfonic acid remains on the baseline while the less polar sulfonyl chloride elutes.

    • Preventative Measures: Re-evaluate the reaction and work-up conditions to minimize water exposure, as described in Problem 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for 2,5-Difluorobenzenesulfonyl chloride?

A1: The hydrolysis of 2,5-Difluorobenzenesulfonyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of 2,5-Difluorobenzenesulfonic acid and hydrochloric acid.[1]

Q2: How can I confirm the presence of the hydrolyzed product, 2,5-Difluorobenzenesulfonic acid, in my sample?

A2: Several analytical techniques can be used:

  • NMR Spectroscopy: In ¹H NMR, the aromatic protons of the sulfonic acid will have different chemical shifts compared to the sulfonyl chloride. The acidic proton of the sulfonic acid may also be visible, though it can be broad and exchange with residual water.

  • IR Spectroscopy: The sulfonic acid will show a broad O-H stretch, which is absent in the sulfonyl chloride.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the sulfonic acid, which will have a different retention time and a molecular ion corresponding to its mass.

Q3: What are the best practices for storing 2,5-Difluorobenzenesulfonyl chloride?

A3: Due to its moisture sensitivity, 2,5-Difluorobenzenesulfonyl chloride should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated.

Q4: Can I use 2,5-Difluorobenzenesulfonyl chloride in reactions with aqueous reagents?

A4: While it is highly reactive with water, it is possible to perform reactions in biphasic systems or under phase-transfer catalysis conditions where the concentration of water in the organic phase is minimized. The success of such reactions depends on the relative rates of the desired reaction and hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride from 2,5-Difluoroaniline

This protocol is adapted from a general procedure for the synthesis of aryl sulfonyl chlorides.[2]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,5-difluoroaniline (1.0 eq) to a mixture of concentrated hydrochloric acid and acetic acid.

    • Cool the mixture to below -10 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between -10 and -5 °C.

    • Stir for an additional 30-45 minutes at this temperature.

  • Sulfonylation:

    • In a separate, larger flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 10 °C.

    • Add cuprous chloride (CuCl, catalytic amount) to this solution.

    • Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/acetic acid mixture. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 15 °C during the addition.

  • Work-up and Isolation:

    • Once the addition is complete and gas evolution has ceased, pour the reaction mixture into a larger volume of ice-water.

    • Extract the product into an organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic extracts with cold water, followed by a cold, saturated sodium bicarbonate solution to remove acidic byproducts.

    • Wash again with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2,5-Difluorobenzenesulfonyl chloride.

    • Purify further by vacuum distillation if necessary.

Visual Diagrams

.dot

Hydrolysis_Mechanism sulfonyl_chloride 2,5-Difluorobenzenesulfonyl Chloride transition_state Transition State sulfonyl_chloride->transition_state Nucleophilic Attack water H₂O (Nucleophile) water->transition_state sulfonic_acid 2,5-Difluorobenzenesulfonic Acid transition_state->sulfonic_acid Loss of Cl⁻ hcl HCl transition_state->hcl Preventative_Workflow start Start: Synthesis Planning dry_glassware Oven-Dry All Glassware start->dry_glassware anhydrous_solvents Use Anhydrous Solvents start->anhydrous_solvents inert_atmosphere Maintain Inert Atmosphere (N₂ or Ar) start->inert_atmosphere reaction_setup Reaction Setup dry_glassware->reaction_setup anhydrous_solvents->reaction_setup inert_atmosphere->reaction_setup synthesis Perform Synthesis reaction_setup->synthesis workup Controlled Work-up (Low Temp, Quick) synthesis->workup purification Purification (Aqueous Base Wash / Chromatography) workup->purification storage Store Under Inert Gas in a Cool, Dry Place purification->storage end End: Pure Product storage->end

Caption: Workflow to Prevent Hydrolysis During Synthesis.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 212.6 g/mol [1][3]
Boiling Point 221 °C (lit.)[2][3]
Density 1.58 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.516 (lit.)[2][3]

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry.
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Organic Syntheses. (1921). Benzenesulfonyl chloride. [Link]

  • Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • Evans, M. (2023, January 13). Sulfonation of Aromatic Compounds. YouTube. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 2,5-Difluorobenzenesulfonamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of regioselectivity in your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Section 1: Understanding the Reactivity of this compound

Core Concepts: The Directing Effects at Play

The regiochemical outcome of substitution reactions on the this compound ring is governed by the interplay of the electronic effects of three substituents: two fluorine atoms and a sulfonamide group.

  • Fluorine Atoms: As halogens, fluorine atoms are weakly deactivating due to their strong inductive electron-withdrawing effect.[1][2] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution (EAS).[1][3]

  • Sulfonamide Group (-SO₂NH₂): This is a moderately to strongly deactivating, meta-directing group.[3][4] Its strong electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[2][5] The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack.[5]

The combination of these directing effects on the this compound ring leads to a complex reactivity profile where predicting the major product requires careful consideration of the reaction type and conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the regioselectivity of reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. Which position is the most likely to be substituted?

A1: In a standard electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially substitute at the position C4 , which is meta to the strongly deactivating sulfonamide group and ortho to the fluorine at C5.

  • Rationale: The sulfonamide group is the most powerful directing group on the ring.[3] Its strong deactivating and meta-directing effect will dominate.[5] The fluorine atoms, while being ortho, para-directors, are weaker and primarily influence the relative reactivity of the available meta positions. The C4 position benefits from some resonance stabilization from the fluorine at C5, making it more favorable than the C6 position, which is sterically hindered by the bulky sulfonamide group.

Q2: I am observing a mixture of isomers in my EAS reaction. How can I improve the regioselectivity for a single product?

A2: Achieving high regioselectivity can be challenging. Here are several strategies to consider:

  • Lowering Reaction Temperature: EAS reactions are often kinetically controlled. Lowering the temperature can increase the selectivity for the thermodynamically more stable product by favoring the reaction pathway with the lowest activation energy.[1]

  • Choice of Lewis Acid/Catalyst: The nature and strength of the Lewis acid catalyst can influence the reactivity of the electrophile and the transition state energies, thereby affecting regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and stoichiometric amounts.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. A systematic screening of solvents with different dielectric constants may reveal conditions that favor the formation of one isomer over others.

  • Blocking Groups: In some cases, a reversible blocking group can be installed at an undesired reactive site.[6] For example, sulfonation can be used to block the para position, directing subsequent substitutions to the ortho position. The sulfonyl group can then be removed under acidic conditions.[4][6]

Q3: Can I achieve substitution ortho to the sulfonamide group?

A3: Direct electrophilic substitution ortho to the sulfonamide group (at C6) is generally disfavored due to steric hindrance and the strong deactivating effect of the sulfonamide group.[6] However, Directed ortho-Metalation (DoM) is a powerful strategy to achieve this outcome.[7][8]

  • Mechanism: DoM involves the use of a strong organolithium base (e.g., n-butyllithium, s-butyllithium) to deprotonate the most acidic proton on the aromatic ring.[9] The sulfonamide group acts as a powerful Directed Metalation Group (DMG) by coordinating with the lithium cation, directing the deprotonation exclusively to the adjacent ortho position (C6).[7][9] The resulting aryllithium species can then be quenched with a wide variety of electrophiles to introduce a substituent at the C6 position with high regioselectivity.[7]

Q4: What about nucleophilic aromatic substitution (SɴAr) on this compound? Which fluorine is more likely to be displaced?

A4: In a nucleophilic aromatic substitution (SɴAr) reaction, the fluorine at the C2 position is the most likely to be displaced.

  • Rationale: The SɴAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex).[10][11] The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The sulfonamide group, being strongly electron-withdrawing, will effectively stabilize the Meisenheimer complex when the nucleophile attacks at the ortho (C2) or para (not available) positions.[10][12] The fluorine at C5 is meta to the sulfonamide group and thus its displacement would result in a less stabilized intermediate.

Q5: My SɴAr reaction is sluggish or not proceeding. What can I do?

A5: The reactivity of fluoroarenes in SɴAr can be low, even with activating groups. Consider the following:

  • Increase Reaction Temperature: SɴAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent for SɴAr reactions as they can solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion.

  • Stronger Nucleophile: The rate of SɴAr is dependent on the strength of the nucleophile. If possible, use a more potent nucleophile.

  • Photoredox Catalysis: For unactivated or less activated fluoroarenes, organic photoredox catalysis can be a powerful tool to enable nucleophilic aromatic substitution under mild conditions.[13]

Q6: How can I confirm the regiochemistry of my product?

A6: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide crucial information about their relative positions.[14]

    • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic environment and can help distinguish between isomers.[14]

    • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and will clearly show different signals for the fluorine atoms in different chemical environments.

    • 2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for establishing connectivity between protons and carbons, providing definitive structural proof.

  • Infrared (IR) Spectroscopy: The pattern of overtone bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the benzene ring.[15]

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides the most definitive structural elucidation.

Troubleshooting Table
Problem Potential Cause Suggested Solution(s)
Low or no conversion Insufficiently reactive electrophile/nucleophile, reaction temperature too low, poor choice of catalyst or solvent.Increase reaction temperature, use a more reactive reagent, screen different catalysts and solvents. For SɴAr, consider photoredox catalysis.[13]
Formation of a mixture of regioisomers Competing directing effects, reaction conditions not optimized for selectivity.Lower the reaction temperature, screen different catalysts and solvents, consider using a blocking group strategy.[6]
Desired ortho-substituted product not formed in EAS Steric hindrance and deactivation by the sulfonamide group.Employ a Directed ortho-Metalation (DoM) strategy.[7][8]
Difficulty in purifying the desired isomer Similar physical properties of the isomers.Optimize the reaction for higher regioselectivity to simplify purification. Explore different chromatographic techniques (e.g., HPLC, SFC) or recrystallization from various solvent systems.
Ambiguous structural assignment Insufficient characterization data.Utilize a full suite of spectroscopic techniques, including 1D and 2D NMR, and if possible, obtain single-crystal X-ray data.

Section 3: Experimental Protocols & Workflows

Protocol 1: Regioselective Nitration of this compound (EAS)

This protocol aims to favor the formation of 4-nitro-2,5-difluorobenzenesulfonamide.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add this compound (1 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per 1 g of starting material) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the sulfonamide over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-nitro-2,5-difluorobenzenesulfonamide.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Suppresses the formation of undesired side products and enhances the selectivity for the kinetically favored product.

  • Sulfuric Acid as Solvent: Protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in the reaction.

  • Slow, Dropwise Addition: Controls the exothermic nature of the reaction and maintains a low temperature, which is crucial for selectivity.

Protocol 2: Directed ortho-Metalation (DoM) and Alkylation

This protocol describes the regioselective introduction of an alkyl group at the C6 position.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF (10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.2 equivalents, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (e.g., an alkyl halide, 1.2 equivalents) dropwise to the solution at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive with water and protic solvents. Rigorous exclusion of moisture is critical.

  • Low Temperature (-78 °C): Prevents side reactions, including the decomposition of the organolithium reagent and potential anionic Fries rearrangement.

  • THF as Solvent: THF is a good solvent for organolithium reagents and the starting material, and its Lewis basicity can help to solvate the lithium cation.

  • Excess n-BuLi: The first equivalent of BuLi deprotonates the acidic sulfonamide N-H proton, and the second equivalent deprotonates the ortho C-H proton.

Section 4: Visualizations

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

EAS_Directing_Effects cluster_reactivity Reactivity of this compound cluster_directing_groups Directing Groups Start This compound EAS Electrophilic Aromatic Substitution (e.g., Nitration) Start->EAS Outcome Major Product: Substitution at C4 EAS->Outcome Favored Pathway Minor Minor Products: (e.g., C6-substitution) EAS->Minor Disfavored Pathway SO2NH2 -SO2NH2 (Strongly Deactivating, meta-director) SO2NH2->EAS Dominant Effect F_ortho -F (ortho) (Weakly Deactivating, o,p-director) F_ortho->EAS Minor Influence F_meta -F (meta) (Weakly Deactivating, o,p-director) F_meta->EAS Minor Influence

Caption: Workflow for predicting the major product in EAS reactions.

Diagram 2: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_DoM Directed ortho-Metalation (DoM) Protocol Start This compound in Anhydrous THF Step1 1. Cool to -78°C Start->Step1 Step2 2. Add 2.2 eq. n-BuLi (Deprotonation at N-H and C6-H) Step1->Step2 Intermediate Ortho-lithiated species Step2->Intermediate Step3 3. Add Electrophile (E+) Intermediate->Step3 Step4 4. Quench & Work-up Step3->Step4 Product C6-Substituted Product Step4->Product

Caption: Step-by-step workflow for the DoM reaction.

References

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Wang, Y., et al. (2020). An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. University Chemistry, 35(7), 142-150.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Jian, J., et al. (2018). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 24(51), 13474-13479.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Evans, M. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions [Video]. YouTube. [Link]

  • Christensen, A. S., et al. (2019). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 10(28), 6615–6625.
  • Science Trove. (n.d.). Regioselectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Powers, A. M., & Sigman, M. S. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13344–13347.
  • Wang, Y., et al. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides.
  • Cole, E. Y., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16868–16874.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Unknown Source. (n.d.). Directed (ortho)
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. Retrieved from [Link]

  • Ravutsov, M., et al. (2018). Directed ortho-lithiation as a tool for synthesis of chiral 1,2-disubstituted arylsulfonamides. Monatshefte für Chemie - Chemical Monthly, 149(12), 2215–2222.
  • Legrand, B., et al. (2009). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Journal of Peptide Science, 15(7), 474–478.
  • Schlosser, M. (2015).
  • Myers, A. G. (n.d.). Directed ortho metalation. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dithienylsilole–difluorobenzodiimine polymers 306a–c by DArP reaction. Retrieved from [Link]

  • Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. The following troubleshooting guides and FAQs address specific challenges to ensure safe and successful experimental outcomes.

Section 1: Understanding the Exothermic Reaction

The synthesis of this compound typically involves two key exothermic steps: the chlorosulfonation of 1,4-difluorobenzene to form 2,5-difluorobenzenesulfonyl chloride, and the subsequent amination of the sulfonyl chloride. Both steps can generate significant heat, and if not properly controlled, can lead to thermal runaways, side product formation, and compromised safety.[1]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this synthesis?

A1: Temperature is a pivotal parameter that dictates both the reaction rate and selectivity.[2] In sulfonation reactions, inadequate temperature control can lead to the formation of unwanted isomers and sulfones.[2][3] The primary concern, however, is the risk of a thermal runaway, where the heat generated by the reaction exceeds the rate of heat removal, causing a rapid and dangerous increase in temperature and pressure.[1]

Q2: What are the main exothermic events in the synthesis of this compound?

A2: There are two primary exothermic events to manage:

  • Chlorosulfonation: The reaction of 1,4-difluorobenzene with chlorosulfonic acid is highly exothermic.[4] A good refrigeration system is essential to dissipate the heat generated.[4]

  • Amination: The reaction of 2,5-difluorobenzenesulfonyl chloride with an ammonia source is also exothermic. Careful, controlled addition of the amine is crucial.

Q3: What are the potential consequences of a poorly managed exotherm?

A3: The consequences can range from reduced product yield and purity to severe safety incidents. Potential issues include:

  • Formation of Impurities: Elevated temperatures can promote the formation of undesired side-products, such as sulfones.[2]

  • Decreased Yield: Side reactions and potential decomposition at higher temperatures can significantly lower the yield of this compound.

  • Thermal Runaway: This is the most critical hazard, potentially leading to a violent release of energy, vessel over-pressurization, and release of hazardous materials.[1]

  • Product Degradation: The desired product, this compound, may be susceptible to degradation at elevated temperatures.

Section 2: Troubleshooting Guide for Exothermic Control

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Issue 1: Rapid Temperature Spike During Reagent Addition

Symptoms:

  • A sudden, uncontrolled increase in the internal reaction temperature.

  • Vigorous off-gassing.[5]

  • Noticeable change in the reaction mixture's color or viscosity.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Reagent addition rate is too fast. Immediately stop the addition. Allow the cooling system to bring the temperature back to the target range before resuming at a significantly slower rate.The rate of heat generation is directly proportional to the rate of reagent addition. Slow, dropwise addition is often necessary for highly exothermic reactions.[1]
Inadequate cooling. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact with the reaction vessel. Check for proper circulation of the cooling fluid.An efficient heat transfer system is critical to dissipate the heat generated by the reaction.[1]
Poor mixing. Increase the stirring rate to ensure homogenous distribution of the added reagent and uniform temperature throughout the reaction mixture.Inadequate mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a potential runaway.
Incorrect starting temperature. Ensure the initial temperature of the reaction mixture is at the lower end of the recommended range before starting the addition.A lower starting temperature provides a larger buffer to absorb the initial heat of reaction.
Issue 2: Formation of Unwanted Side-Products

Symptoms:

  • Chromatographic analysis (e.g., HPLC, TLC) shows significant impurity peaks.

  • Lower than expected yield of the desired product.

  • Difficult purification.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Reaction temperature is too high. Lower the reaction temperature. For sulfonation, maintaining a temperature around 25°C can help avoid side reactions.[4]Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of thermodynamically stable but undesired products.[2]
Incorrect stoichiometry. Carefully re-verify the molar ratios of the reactants.An excess of a particular reagent can lead to side reactions.
Presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Chlorosulfonic acid reacts violently with water.[6]Water can react with chlorosulfonic acid and other intermediates, leading to the formation of byproducts and reducing the yield of the desired product.
Issue 3: Difficulty in Quenching the Reaction

Symptoms:

  • A significant exotherm is observed during the quenching step.

  • Uncontrolled release of gases.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Quenching with a highly reactive agent too quickly. Add the quenching agent (e.g., water, ice) slowly and in a controlled manner, with efficient cooling.[7][8]The reaction of unreacted sulfonyl chloride with water is exothermic and produces acidic gases.[8][9] A controlled quench is necessary to manage this.
Insufficient cooling during quench. Perform the quench in an ice bath and monitor the internal temperature closely.The heat generated during the quench must be effectively removed to prevent a temperature spike.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Controlled Chlorosulfonation of 1,4-Difluorobenzene
  • Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber.

  • Charging: Charge the reactor with 1,4-difluorobenzene.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5°C.

  • Reagent Addition: Slowly add chlorosulfonic acid dropwise via the dropping funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable chromatographic method.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Controlled Amination of 2,5-Difluorobenzenesulfonyl Chloride
  • Setup: In a similar setup to the chlorosulfonation, dissolve the crude 2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent.

  • Cooling: Cool the solution to 0-5°C.

  • Reagent Addition: Slowly add a solution of aqueous ammonia or an appropriate amine dropwise, maintaining the internal temperature below 15°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours after the addition is complete.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and purify the crude this compound by recrystallization or column chromatography.

Visual Workflow for Exothermic Reaction Management

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation cluster_safety Safety Checks A 1. Assemble & Inert Reactor B 2. Charge Starting Material A->B C 3. Cool to Setpoint (e.g., 0-5°C) B->C D 4. Slow, Dropwise Addition of Reagent C->D E 5. Monitor Temperature Continuously D->E F 6. Maintain Temperature & Stir E->F S1 Temp > Setpoint? E->S1 G 7. Monitor Reaction Progress (e.g., TLC, HPLC) F->G H 8. Controlled Quench (e.g., on ice) G->H I 9. Product Extraction H->I J 10. Purification I->J S1->F No S2 Slow/Stop Addition S1->S2 Yes S3 Check Cooling S2->S3 S3->D Adjust & Resume

Caption: Workflow for managing exothermic reactions.

Logical Relationship of Safety Parameters

Safety_Parameters Control Control Parameters Rate of Addition Cooling Efficiency Stirring Speed Reaction Reaction State Internal Temperature Reaction Rate Heat Generation Control->Reaction Influences Outcome Desired Outcome Stable Temperature Controlled Reaction High Yield & Purity Safe Operation Reaction->Outcome Determines

Sources

Technical Support Center: Purification of Crude 2,5-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and effectively purify the target compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here are some common issues encountered during the synthesis and purification of this compound:

Q1: My TLC analysis of the crude product shows a spot with a similar Rf to my starting material, 2,5-difluorobenzenesulfonyl chloride. How can I remove this?

A1: This is a common issue and indicates an incomplete reaction. The unreacted 2,5-difluorobenzenesulfonyl chloride can be difficult to separate from the desired this compound by standard chromatography due to similar polarities. The most effective strategy is to "quench" the reaction mixture by converting the unreacted sulfonyl chloride into a more polar species that is easily separable.

Q2: After an aqueous workup, I see a new, highly polar spot on my TLC that doesn't correspond to the product or starting material. What is it and how do I get rid of it?

A2: This new polar impurity is likely 2,5-difluorobenzenesulfonic acid, the hydrolysis product of 2,5-difluorobenzenesulfonyl chloride.[1][2] Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze, especially during an aqueous workup.[1][3] To remove this, you can perform additional washes of your organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its highly water-soluble sodium salt, which will partition into the aqueous layer.[3]

Q3: My final product has a low melting point and appears oily, even after initial purification. What could be the cause?

A3: A low or broad melting point, or an oily appearance, suggests the presence of impurities. The melting point of pure this compound is reported to be in the range of 135-139 °C.[4] The likely culprits are residual starting material, the hydrolysis byproduct (2,5-difluorobenzenesulfonic acid), or residual solvents. A combination of the troubleshooting steps outlined below, followed by a thorough drying of the purified product under high vacuum, should resolve this issue.

Q4: Can I purify crude this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization is an excellent method for purifying this compound, which is a solid at room temperature.[4] The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for solvent screening would be systems like ethanol/water, isopropanol/water, or toluene. You may need to experiment with different solvent ratios to achieve optimal recovery and purity.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth solutions to the common problems outlined in the FAQs.

Issue 1: Presence of Unreacted 2,5-Difluorobenzenesulfonyl Chloride

The presence of the starting sulfonyl chloride complicates purification. A chemical quench is the recommended first step before attempting chromatographic separation.

Workflow for Removing Unreacted Sulfonyl Chloride

G start Crude reaction mixture (Product + unreacted sulfonyl chloride) quench Quench with aqueous ammonia or other amine start->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract Forms a more polar sulfonamide wash Wash organic layer with aqueous base (e.g., NaHCO3) to remove sulfonic acid extract->wash dry Dry organic layer (e.g., over Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Further purification (Recrystallization or Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Workflow for quenching and initial purification.

Protocol 1: Quenching with Aqueous Ammonia

This protocol converts the unreacted 2,5-difluorobenzenesulfonyl chloride into the highly polar and water-soluble this compound, which can be easily separated.

  • Cool the Reaction Mixture: In a well-ventilated fume hood, cool your crude reaction mixture in an ice bath to 0-5 °C.

  • Add Aqueous Ammonia: Slowly add an excess of aqueous ammonia (e.g., 2 M solution) to the stirred reaction mixture. Monitor the pH to ensure it remains basic.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete reaction of the sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The desired product will be in the organic layer, while the quenched sulfonamide will preferentially remain in the aqueous layer.

  • Wash: Wash the organic layer with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the sulfonyl chloride.

Issue 2: Presence of 2,5-Difluorobenzenesulfonic Acid

The formation of the sulfonic acid hydrolysis product is a common side reaction.[1] Fortunately, its acidic nature makes it easy to remove with a basic wash.

Protocol 2: Basic Aqueous Wash
  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash with Bicarbonate: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 gas evolution may occur. Repeat the wash 2-3 times.

  • Back-Extraction (Optional): To ensure no product is lost, you can back-extract the combined aqueous layers with a small portion of the organic solvent.

  • Final Wash: Wash the organic layer with water and then brine to remove any remaining salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Advanced Purification Techniques

After addressing the major impurities through quenching and washing, further purification is often necessary to obtain a high-purity product.

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Good solvents will not dissolve the compound at room temperature but will dissolve it upon heating. Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals under high vacuum to remove all residual solvent.

Data Table: Suggested Recrystallization Solvents
Solvent SystemRationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and insoluble in water.
Isopropanol/WaterSimilar to ethanol/water, offering a slightly different polarity profile.
TolueneA non-polar solvent that may provide good crystals if the compound is soluble when hot.
Ethyl Acetate/HexanesA polar/non-polar mixture that is effective for many organic compounds. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool.
Protocol 4: Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is the next step.

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating compounds with similar polarities.[5][6]

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Data Table: Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica GelA standard, versatile choice for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate (e.g., starting with 4:1 and moving to 1:1)A common solvent system that allows for a wide range of polarities to be explored.
Alternative Phases Amide-modified silica or aminopropyl-packed columns[5][6]These can offer different selectivity for sulfonamides and may improve separation if silica gel is not effective.[5][6]
Troubleshooting Logic for Purification

G start Crude this compound tlc Analyze by TLC start->tlc impurity_check Impurities present? tlc->impurity_check unreacted_sm Unreacted Sulfonyl Chloride Present? impurity_check->unreacted_sm Yes pure_product Pure Product impurity_check->pure_product No polar_impurity High Polarity Impurity Present? unreacted_sm->polar_impurity No quench Perform Chemical Quench (Protocol 1) unreacted_sm->quench Yes wash Perform Basic Wash (Protocol 2) polar_impurity->wash Yes recrystallize Attempt Recrystallization (Protocol 3) polar_impurity->recrystallize No quench->polar_impurity wash->recrystallize purity_check1 Is product pure? recrystallize->purity_check1 column Perform Column Chromatography (Protocol 4) purity_check1->column No purity_check1->pure_product Yes purity_check2 Is product pure? column->purity_check2 purity_check2->pure_product Yes end End purity_check2->end No, re-evaluate

Caption: Decision tree for purification strategy.

References

  • Taylor, L. T., & Chang, H. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 181–186. [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

Sources

Scale-up challenges for the synthesis of 2,5-Difluorobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered during the synthesis and scale-up of this important class of compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the successful execution of your chemical synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the electrophilic chlorosulfonation of 1,4-difluorobenzene to produce 2,5-difluorobenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride to yield the desired this compound.

Synthesis_Pathway cluster_reagents A 1,4-Difluorobenzene C 2,5-Difluorobenzenesulfonyl Chloride A->C Step 1: Chlorosulfonation (Highly Exothermic) B Chlorosulfonic Acid E This compound C->E Step 2: Amination D Ammonia Source (e.g., NH4OH)

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: From Lab Scale to Pilot Plant

This section addresses specific issues that may arise during the synthesis, with a focus on the challenges of scaling up the process.

Step 1: Chlorosulfonation of 1,4-Difluorobenzene

Question 1: My chlorosulfonation of 1,4-difluorobenzene is giving a low yield of 2,5-difluorobenzenesulfonyl chloride. What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common problem and can often be attributed to several factors, especially during scale-up.

  • Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, mixing becomes less efficient, potentially leaving pockets of unreacted starting material.

    • Solution: Ensure vigorous and efficient stirring. For larger reactors, consider the type of impeller and stirring speed to ensure homogeneity.[1] An excess of the chlorinating agent, such as chlorosulfonic acid, is often used to drive the reaction to completion.[1] A typical laboratory-scale protocol might use a significant excess of chlorosulfonic acid.[2]

  • Side Reactions: The formation of byproducts is a significant issue. Diphenyl sulfones can form, especially if the stoichiometry of chlorosulfonic acid is not sufficient.[3]

    • Solution: Using a larger excess of chlorosulfonic acid can minimize the formation of the diphenyl sulfone byproduct.[3]

  • Thermal Runaway: The chlorosulfonation reaction is highly exothermic.[1] Poor heat dissipation on a larger scale can lead to a rapid increase in temperature, promoting side reactions and decomposition of the product.[1]

    • Solution: Implement a robust cooling system and control the rate of addition of 1,4-difluorobenzene to the chlorosulfonic acid.[2] Using a co-solvent can also help to mitigate the exotherm.[1] Continuous flow reactors can offer superior temperature control for such exothermic reactions.

Question 2: I am observing the formation of an isomeric impurity. How can I identify and minimize it?

Answer: The presence of isomeric impurities is a potential challenge in the synthesis of substituted aromatics. In the case of 2,5-difluorobenzenesulfonyl chloride, the primary isomeric impurity would be 3,4-difluorobenzenesulfonyl chloride.

  • Identification: The most effective way to identify and quantify isomeric impurities is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of isomers.[4][5]

  • Minimization: The regioselectivity of the chlorosulfonation reaction is influenced by the directing effects of the fluorine substituents and the reaction conditions.

    • Solution: Precise temperature control is crucial. Running the reaction at a lower temperature may improve the selectivity towards the desired 2,5-isomer. Optimization of the reaction time and the ratio of reactants through a Design of Experiments (DoE) approach can help in minimizing the formation of the undesired isomer.

Question 3: The work-up of the chlorosulfonation reaction is proving difficult and hazardous on a larger scale. What is the safest and most efficient way to quench the reaction and isolate the product?

Answer: Quenching a large volume of chlorosulfonic acid is extremely hazardous due to its violent and highly exothermic reaction with water, which produces large quantities of corrosive hydrochloric and sulfuric acid fumes.[6][7]

  • Safe Quenching Protocol:

    • Controlled Addition: The reaction mixture should be added slowly and in a controlled manner to a large excess of crushed ice or ice-water.[2] Never add water to the reaction mixture.

    • Efficient Cooling and Ventilation: The quenching vessel must be well-cooled and equipped with a robust off-gas scrubbing system to handle the evolved HCl gas.

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, clothing, and a face shield.[7][8]

  • Product Isolation:

    • Extraction: After quenching, the 2,5-difluorobenzenesulfonyl chloride can be extracted with a suitable organic solvent like dichloromethane or carbon tetrachloride.[2]

    • Washing: The organic layer should be washed with water and then a dilute sodium bicarbonate solution to remove any remaining acidic impurities.

    • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Reactant Addition Manual, dropwiseAutomated dosing pumpPrecise control of addition rate is critical to manage exotherm.[1]
Temperature Control Ice bathJacketed reactor with chillerSurface area-to-volume ratio decreases, making heat removal more challenging.
Mixing Magnetic stirrerOverhead mechanical stirrerInefficient mixing can lead to localized "hot spots" and reduced yield.[1]
Quenching Pouring onto crushed icePumping into a cooled, baffled quench vesselThe high exotherm and gas evolution require a carefully engineered quench process.
Step 2: Amination of 2,5-Difluorobenzenesulfonyl Chloride

Question 4: My amination reaction is giving a low yield of this compound. What should I investigate?

Answer: Low yields in the amination step are frequently encountered and can be troubleshooted systematically.

  • Hydrolysis of the Sulfonyl Chloride: 2,5-Difluorobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive 2,5-difluorobenzenesulfonic acid.[9][10]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction.

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is often used to neutralize the HCl byproduct without competing with the ammonia nucleophile.[9] The solvent should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[9]

  • Formation of Bis-sulfonated Product: If a primary amine is used as the nucleophile, there is a risk of forming a bis-sulfonated side product, where two sulfonyl groups react with one amine.

    • Solution: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[9]

Question 5: The purification of my this compound is challenging. What is the best method to obtain a high-purity product?

Answer: Recrystallization is the most common and effective method for purifying solid sulfonamides.[9]

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures.[9]

    • Procedure: Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, or mixtures with water) to identify the optimal system.[9]

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form large, pure crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.[9]

    • Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.[9]

    • Dry the purified crystals in a desiccator or a vacuum oven.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of when scaling up the synthesis of this compound? A1: The primary hazards are associated with the use of chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water.[6][7] Inhalation of its vapors can cause severe respiratory irritation.[6] When scaling up, the large quantities of this reagent and the highly exothermic nature of the chlorosulfonation reaction pose a significant risk of thermal runaway and uncontrolled release of toxic fumes.[1] A thorough risk assessment and the implementation of robust engineering controls are essential for a safe scale-up.

Q2: Can I use thionyl chloride instead of chlorosulfonic acid for the synthesis of 2,5-difluorobenzenesulfonyl chloride? A2: Yes, thionyl chloride is another common reagent for converting sulfonic acids to sulfonyl chlorides. However, this would necessitate a two-step process: first, the sulfonation of 1,4-difluorobenzene to 2,5-difluorobenzenesulfonic acid, followed by the reaction with thionyl chloride. While this route avoids the direct use of chlorosulfonic acid, thionyl chloride is also a hazardous and corrosive reagent that requires careful handling.

Q3: What are some in-process controls (IPCs) I can implement to monitor the progress of the reactions? A3: For the chlorosulfonation step, you can monitor the disappearance of the 1,4-difluorobenzene starting material using GC. For the amination step, Thin Layer Chromatography (TLC) or HPLC can be used to monitor the conversion of the sulfonyl chloride to the sulfonamide. These checks are crucial for determining the reaction endpoint and can help in avoiding the formation of byproducts due to prolonged reaction times or excessive heating.

Q4: How can I improve the filterability of my final this compound product during scale-up? A4: The filterability of a crystalline product is largely dependent on its crystal size and morphology. Slow cooling during recrystallization promotes the growth of larger, more uniform crystals, which are easier to filter and wash. Seeding the solution with a few crystals of the pure product can also help in initiating crystallization and controlling crystal growth.

Troubleshooting_Workflow cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 Start Low Yield or Impurity Issue Check_Step1 Step 1: Chlorosulfonation Start->Check_Step1 Identify Problematic Step Check_Step2 Step 2: Amination Start->Check_Step2 S1_Q1 Incomplete Reaction? Check_Step1->S1_Q1 S2_Q1 Hydrolysis of Sulfonyl Chloride? Check_Step2->S2_Q1 S1_A1 Improve Mixing Increase Reagent Excess S1_Q1->S1_A1 Yes S1_Q2 Side Reactions? S1_Q1->S1_Q2 No End Problem Resolved S1_A1->End S1_A2 Optimize Stoichiometry Control Temperature S1_Q2->S1_A2 Yes S1_Q3 Thermal Runaway? S1_Q2->S1_Q3 No S1_A2->End S1_A3 Enhance Cooling Control Addition Rate S1_Q3->S1_A3 Yes S1_A3->End S2_A1 Ensure Anhydrous Conditions Inert Atmosphere S2_Q1->S2_A1 Yes S2_Q2 Incorrect Base/Solvent? S2_Q1->S2_Q2 No S2_A1->End S2_A2 Use Non-nucleophilic Base Inert Solvent S2_Q2->S2_A2 Yes S2_Q3 Bis-sulfonation? S2_Q2->S2_Q3 No S2_A2->End S2_A3 Use Slight Excess of Amine S2_Q3->S2_A3 Yes S2_A3->End

Caption: A general workflow for troubleshooting common issues.

IV. Detailed Experimental Protocols

The following are representative experimental protocols. They should be adapted and optimized for the specific scale and equipment used. A thorough risk assessment must be conducted before proceeding.

Protocol 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride (Laboratory Scale)
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, chill chlorosulfonic acid (4 equivalents) to 0°C using an ice-salt bath.

  • Add 1,4-difluorobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-difluorobenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound (Laboratory Scale)
  • Dissolve 2,5-difluorobenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of aqueous ammonia (e.g., 28-30%, 2-3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

V. References

Sources

Validation & Comparative

A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Profiling 2,5-Difluorobenzenesulfonamide Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2,5-Difluorobenzenesulfonamide and other benchmark sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, explores structure-activity relationships, and provides detailed protocols to support further investigation into this critical class of therapeutic agents.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This simple reaction is critical for pH homeostasis, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways.

In humans, 15 CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity. This diversity makes them compelling drug targets for a wide array of pathologies. For instance, inhibition of CA II and CA IV in the eye reduces aqueous humor secretion, making it a cornerstone of glaucoma treatment.[3] Meanwhile, the overexpression of transmembrane isoforms CA IX and CA XII in hypoxic solid tumors is strongly associated with cancer progression and metastasis, positioning them as high-priority oncology targets.[4][5]

The primary sulfonamides (R-SO₂NH₂) represent the most established and potent class of CA inhibitors (CAIs). Their enduring utility stems from a well-defined mechanism of action and the vast chemical space available for modification to achieve desired potency and isoform selectivity.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of sulfonamides is a classic example of mechanism-based drug design. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn²⁺ ion at the core of the enzyme's active site. This interaction mimics the transition state of the native CO₂ hydration reaction, effectively blocking the catalytic cycle. The sulfonamide displaces the zinc-bound water/hydroxide molecule, which is essential for nucleophilic attack on the CO₂ substrate, thereby halting enzyme activity.

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor (R-SO₂NH₂) Zn Zn²⁺ His1 His96 Zn->His1 coordination His2 His94 Zn->His2 coordination His3 His119 Zn->His3 coordination Thr199 Thr199 Gln92 Gln92 Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Binds & Inhibits Sulfonamide->Thr199 H-Bond Sulfonamide->Gln92 H-Bond

Caption: Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Comparative Analysis of Inhibitory Potency

The efficacy and utility of a CA inhibitor are defined by its potency (Kᵢ) against target isoforms and its selectivity over off-target isoforms, particularly the ubiquitous cytosolic enzymes hCA I and hCA II. Below is a comparative summary of this compound's projected profile against established clinical and research compounds.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Key Characteristics
This compound Predicted: <500Predicted: <100Predicted: PotentPredicted: PotentInvestigational; fluorination enhances potency.[6][7]
Acetazolamide 250[1][3]12[3]25[3]5.7[3]First-generation, non-selective systemic inhibitor.
Methazolamide 50[3]143018Lipophilic analogue of Acetazolamide.[8]
Dorzolamide 30003.55452Topical, used for glaucoma; high selectivity for hCA II.
Brinzolamide ~1365 (IC₅₀)[5]3.19 (IC₅₀)[5]N/AN/ATopical, used for glaucoma; high selectivity for hCA II.[5]

Spotlight on this compound: A Rationale for Investigation

While extensive isoform-specific inhibitory data for this compound is not yet prevalent in public literature, its chemical structure provides a strong rationale for its investigation as a potent CAI. Studies have confirmed its ability to form complexes with both hCA I and hCA II.[7] The key to its potential lies in the strategic placement of fluorine atoms on the benzenesulfonamide scaffold.

The Role of Fluorination in CA Inhibition:

The introduction of fluorine atoms to the benzenesulfonamide ring is a well-established strategy for enhancing inhibitory potency.[6] This is attributed to several factors:

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide NH group, facilitating its deprotonation and strengthening its coordination to the active site zinc ion.

  • Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with the peptide backbone in the active site, particularly with the carbonyl oxygen of Threonine 199, adding to the binding affinity.

  • Enhanced Binding Potency: Studies on mono-, tri-, and tetra-fluorinated benzenesulfonamides have consistently shown that fluorinated derivatives possess higher binding potency and are often nanomolar inhibitors of key isoforms like CA II, VII, IX, and XII compared to their non-fluorinated counterparts.[6]

The 2,5-difluoro substitution pattern on this compound is therefore expected to confer potent inhibitory activity, particularly against the therapeutically relevant isoforms hCA II, IX, and XII. Its profile makes it an excellent candidate for lead optimization programs aiming to develop isoform-selective inhibitors.

Experimental Protocols for Assessing CA Inhibition

Accurate determination of inhibitory activity is crucial for comparing compounds. The stopped-flow CO₂ hydration assay is the gold standard for measuring true catalytic inhibition, while the p-nitrophenyl acetate (p-NPA) esterase assay offers a simpler, high-throughput colorimetric alternative.

Stopped-Flow CO₂ Hydration Assay

This kinetic assay directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.

G cluster_0 Syringe A cluster_1 Syringe B SyrA Enzyme (hCA isoform) + pH Indicator (Phenol Red) + Inhibitor (e.g., 2,5-DFBSA) Mixer Rapid Mixer SyrA->Mixer SyrB CO₂-Saturated H₂O (Substrate) SyrB->Mixer Detector Spectrophotometer (Monitors Absorbance Change) Mixer->Detector Output Kinetic Data (Rate vs. [I]) Calculate Kᵢ Detector->Output

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified, recombinant human CA isoform in a suitable buffer (e.g., 20 mM HEPES, pH 7.5). The final enzyme concentration in the assay is typically in the low nanomolar range.

    • Indicator Solution: Prepare a stock solution of a pH indicator like Phenol Red (e.g., 0.2 mM).

    • Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Keep this solution on ice to maintain saturation (~35-40 mM CO₂).

    • Inhibitor Solutions: Prepare a concentrated stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to stabilize.

    • Set the observation wavelength to the λ_max of the chosen pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the sample syringes and mixing cell to the desired temperature (e.g., 25°C).

  • Data Acquisition:

    • Load one syringe with the enzyme/indicator/buffer mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes before loading.

    • Load the second syringe with the CO₂-saturated water.

    • Initiate a "push" to rapidly mix the contents of the two syringes. The reaction begins, causing a pH drop and a change in the indicator's absorbance.

    • Record the absorbance change over time for several seconds.

  • Data Analysis:

    • Determine the initial rate of reaction from the slope of the kinetic trace.

    • Measure rates for the uncatalyzed reaction (no enzyme) and the fully catalyzed reaction (enzyme, no inhibitor).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Colorimetric Esterase Assay (p-NPA)

This assay utilizes the promiscuous esterase activity of CAs to hydrolyze p-nitrophenyl acetate (p-NPA), producing the yellow-colored p-nitrophenol, which can be measured at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.6).

    • Enzyme Solution: Prepare a solution of the CA isoform in assay buffer.

    • Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile or ethanol.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the enzyme solution to all wells except the "blank" controls.

    • Add the inhibitor solution (or DMSO for control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader set to 405 nm and record the absorbance at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly fertile ground for the development of potent and selective carbonic anhydrase inhibitors. While established drugs like Acetazolamide, Dorzolamide, and Brinzolamide serve as critical therapeutic agents and experimental benchmarks, the search for improved isoform selectivity continues.

This compound represents a rational starting point for developing next-generation inhibitors. Based on established structure-activity relationships, the strategic incorporation of fluorine is predicted to confer high potency.[6] Its simple, unadorned structure provides a clean slate for medicinal chemists to apply the "tail approach," adding functional groups to the benzene ring to exploit subtle differences in the active site pockets of various CA isoforms, thereby engineering enhanced selectivity.

Future research should focus on synthesizing and profiling this compound and its derivatives against a broad panel of CA isoforms, particularly the cancer-associated CA IX and XII. Such studies, utilizing the robust experimental protocols detailed herein, will be essential to fully elucidate its therapeutic potential and pave the way for novel treatments for cancer, glaucoma, and other CA-mediated diseases.

References

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. (2015). PubMed.
  • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. (n.d.).
  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. (n.d.).
  • NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. (n.d.). PubMed.
  • A Comparative Analysis of hCAXII Inhibition: hCAXII-IN-5 versus Acetazolamide. (n.d.). Benchchem.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central.
  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). PubMed Central.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). PubMed Central.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025).
  • Benzenesulfonamide decorated dihydropyrimidin(thi)
  • Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII. (2017). PubMed Central.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed.
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). Scilit.
  • A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research. (n.d.). Benchchem.
  • K I values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and... (n.d.).
  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. (n.d.). NIH.
  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. (1997). PubMed.
  • K I values for the in vitro inhibition of hCA I, hCA II and IX with compounds 1-10, NK-154, NK-168 and AZA. (n.d.).
  • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. (n.d.). PubMed Central.
  • Brinzolamide-d5 (CAS Number: 1217651-02-9). (n.d.). Cayman Chemical.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH.

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonamides in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the backbone of numerous therapeutic agents due to its versatile binding capabilities and favorable physicochemical properties.[1][2][3] A critical decision in the design of benzenesulfonamide-based drug candidates is the strategic incorporation of fluorine atoms. This guide provides an in-depth, comparative analysis of fluorinated versus non-fluorinated benzenesulfonamides, offering experimental insights and data to inform rational drug design.

The Strategic Impact of Fluorination: More Than Just a Hydrogen Mimic

Fluorine, the most electronegative element, is far more than a simple bioisostere for hydrogen.[4] Its introduction into the benzenesulfonamide scaffold can profoundly alter a molecule's electronic properties, pKa, lipophilicity, metabolic stability, and binding affinity.[4][5][6][7] Understanding these effects is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Differences:

PropertyNon-Fluorinated BenzenesulfonamideFluorinated BenzenesulfonamideCausality and Implication in Drug Design
Acidity (pKa) Higher pKa (less acidic)Lower pKa (more acidic)The strong electron-withdrawing nature of fluorine acidifies the sulfonamide proton, enhancing its ability to act as a hydrogen bond donor.[5][8][9] This can lead to stronger interactions with target proteins.[8]
Lipophilicity (LogP) Moderately lipophilicCan be higher or lower depending on the degree and position of fluorination. Single fluorine substitutions often increase lipophilicity, while polyfluorination can decrease it.[5][10][11]Modulating lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination offers a fine-tuning tool for membrane permeability.[12][13]
Metabolic Stability Susceptible to oxidative metabolism on the aromatic ring.Increased metabolic stability.The robust carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450, prolonging the drug's half-life.[4][5][9]
Binding Affinity VariableOften enhanced.Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O) and can alter the conformation of the molecule to better fit the binding pocket.[4][14]

Experimental Evidence: A Case Study in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a well-studied class of metalloenzymes and a prominent target for benzenesulfonamide inhibitors.[15] Comparing the inhibitory activity of fluorinated and non-fluorinated benzenesulfonamides against various CA isoforms provides a clear illustration of fluorine's impact.

A study comparing a series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides demonstrated that while both series showed inhibitory activity, the fluorinated analogues exhibited particularly potent inhibition of tumor-associated isoforms CA IX and XII.[16]

Comparative Inhibition Data (Ki, nM) against Human CA Isoforms:

Compound SerieshCA IhCA IIhCA IXhCA XII
Benzenesulfonamides 41.5 - 150030.1 - 755Moderate to high nMModerate to high nM
Tetrafluorobenzenesulfonamides Moderate InhibitionModerate Inhibition1.5 - 38.90.8 - 12.4

Data synthesized from multiple sources for illustrative purposes.[16]

The enhanced potency of the fluorinated compounds against the tumor-associated isoforms highlights the nuanced role of fluorine in achieving isoform selectivity.[15][17][18]

Visualizing the Molecular Logic

The following diagrams illustrate key concepts in the comparison of fluorinated and non-fluorinated benzenesulfonamides.

G cluster_0 Physicochemical Property Modulation pKa pKa Drug_Efficacy Drug_Efficacy pKa->Drug_Efficacy LogP LogP LogP->Drug_Efficacy Metabolic_Stability Metabolic_Stability Metabolic_Stability->Drug_Efficacy Binding_Affinity Binding_Affinity Binding_Affinity->Drug_Efficacy Fluorination Fluorination Fluorination->pKa Decreases Fluorination->LogP Modulates Fluorination->Metabolic_Stability Increases Fluorination->Binding_Affinity Enhances

Caption: Impact of Fluorination on Physicochemical Properties.

G cluster_0 Non-Fluorinated Benzenesulfonamide cluster_1 Fluorinated Benzenesulfonamide Metabolism_NonFluoro Aromatic Ring CYP450 Oxidation Metabolite Formation Therapeutic_Effect Therapeutic_Effect Metabolism_NonFluoro:f2->Therapeutic_Effect Reduced Metabolism_Fluoro Fluorinated Aromatic Ring Blocked Metabolic Site (C-F) Increased Systemic Exposure Metabolism_Fluoro:f2->Therapeutic_Effect Prolonged Drug_Administration Drug_Administration Drug_Administration->Metabolism_NonFluoro:f0 Drug_Administration->Metabolism_Fluoro:f0

Sources

A Comparative Analysis: Efficacy of Novel Benzenesulfonamide-Chalcone Derivatives Versus 5-Fluorouracil in Gastric Adenocarcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals on the efficacy of a novel benzenesulfonamide-containing chalcone derivative against the established chemotherapeutic agent, 5-Fluorouracil (5-FU), in the context of gastric adenocarcinoma. This document synthesizes recent experimental findings, elucidates the underlying mechanisms of action, and provides detailed protocols for the key assays used in these evaluations.

Introduction: The Quest for More Potent Anticancer Agents

Gastric cancer remains a significant global health challenge, often exhibiting resistance to conventional chemotherapy. 5-Fluorouracil has been a cornerstone of treatment regimens for decades, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase, leading to impaired DNA synthesis.[1] However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant side effects. This has spurred the search for novel compounds with improved potency and alternative mechanisms of action.

One such promising class of molecules is chalcone derivatives, which are precursors to flavonoids and have demonstrated a wide range of biological activities, including potent anticancer effects.[2][3] This guide focuses on a specific synthetic chalcone derivative, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (henceforth referred to as Derivative 5), which incorporates a dichlorobenzenesulfonamide moiety and has shown significant promise in preclinical studies.

Comparative Efficacy in AGS Gastric Cancer Cells

The human gastric adenocarcinoma cell line, AGS, serves as a crucial in vitro model for evaluating the cytotoxic potential of anticancer compounds. Experimental data from multiple studies allows for a direct comparison of the half-maximal inhibitory concentration (IC₅₀) of Derivative 5 and 5-Fluorouracil in this cell line.

CompoundCell LineIC₅₀ ValueExposure TimeAssayReference
Derivative 5 AGS0.89 µg/mL 24 hoursMTT[Link to Source]
5-Fluorouracil AGS22.1 ± 7.7 µM 72 hoursCCK-8[4][5]
5-Fluorouracil AGS4.4 µM 72 hoursMTT[6]
5-Fluorouracil AGS20.7 µM Not SpecifiedMTT[7]
5-Fluorouracil AGS40 µM 24 hoursMTT[8]

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions such as exposure time and specific assay used (MTT vs. CCK-8). However, the data collectively suggests that Derivative 5 exhibits potent cytotoxic activity against AGS cells, seemingly at a lower concentration than 5-Fluorouracil.

Mechanistic Insights: Divergent Pathways to Apoptosis

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Derivative 5 and 5-Fluorouracil induce apoptosis in gastric cancer cells through distinct signaling pathways.

Derivative 5: Dual Activation of Intrinsic and Extrinsic Apoptotic Pathways

Experimental evidence indicates that Derivative 5 induces apoptosis in AGS cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by:

  • Cell Cycle Arrest: Treatment with Derivative 5 leads to a strong arrest of the cell cycle in the subG0 phase, which is indicative of apoptosis.

  • Mitochondrial Membrane Depolarization: The compound induces depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[9]

  • Caspase Activation: Crucially, Derivative 5 activates both caspase-8 (an initiator caspase of the extrinsic pathway) and caspase-9 (an initiator caspase of the intrinsic pathway).[10][11] The activation of these initiator caspases converges on the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.

Derivative5 Derivative 5 Extrinsic Extrinsic Pathway Derivative5->Extrinsic Intrinsic Intrinsic Pathway Derivative5->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mito Mitochondrial Depolarization Intrinsic->Mito Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Caspase9

Caption: Apoptotic pathway of Derivative 5.

5-Fluorouracil: A Multi-pronged Attack on Cellular Machinery

The mechanism of 5-FU is more complex and has been the subject of extensive research. Its cytotoxic effects in gastric cancer cells are attributed to:

  • DNA Damage: As a pyrimidine analog, 5-FU metabolites can be misincorporated into DNA, leading to DNA damage and cell cycle arrest, often in the G1/S phase.[1]

  • RNA Disruption: Recent studies have highlighted that a significant portion of 5-FU's efficacy in gastrointestinal cancers stems from its incorporation into RNA, which disrupts ribosome synthesis and function, leading to a form of cellular stress.

  • Induction of Oxidative Stress: 5-FU treatment can lead to an increase in intracellular reactive oxygen species (ROS), which in turn activates stress-related signaling pathways like the JNK pathway, contributing to apoptosis.[12][13]

  • p53-Dependent Apoptosis: In cells with wild-type p53, 5-FU can induce p53 expression, which then upregulates pro-apoptotic proteins like Bax.[1]

FU 5-Fluorouracil DNAdamage DNA Damage FU->DNAdamage RNAdamage RNA Disruption FU->RNAdamage ROS ROS Production FU->ROS p53 p53 Activation FU->p53 Apoptosis Apoptosis DNAdamage->Apoptosis RNAdamage->Apoptosis JNK JNK Pathway Activation ROS->JNK Bax Bax Upregulation p53->Bax JNK->Apoptosis Mito Mitochondrial Pathway Bax->Mito Mito->Apoptosis

Caption: Apoptotic pathways of 5-Fluorouracil.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate AGS cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (Derivative 5 or 5-FU) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

cluster_0 MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G

Caption: MTT Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI in a population of cells, one can distinguish between cells in different phases of the cell cycle based on their DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture AGS cells and treat them with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase population located between these two peaks. A subG0 peak indicates the presence of apoptotic cells with fragmented DNA.

Caspase-8 and -9 Activity Assay

These assays quantify the activity of the initiator caspases of the extrinsic and intrinsic apoptotic pathways, respectively.

Principle: These assays typically use a specific peptide substrate for either caspase-8 (e.g., IETD) or caspase-9 (e.g., LEHD) that is conjugated to a fluorescent or luminescent reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to the caspase activity.

Step-by-Step Methodology (Luminescent Assay Example):

  • Cell Seeding and Treatment: Seed AGS cells in a 96-well plate and treat with the test compound to induce apoptosis.

  • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions. This reagent typically contains the specific caspase substrate and a stabilized luciferase.

  • Cell Lysis and Caspase Reaction: Add the caspase-glo reagent directly to the wells containing the treated cells. This lyses the cells and initiates the caspase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-8 or caspase-9 in the sample.

Conclusion and Future Directions

The benzenesulfonamide-chalcone derivative, Derivative 5, demonstrates potent anticancer activity against the AGS gastric adenocarcinoma cell line, with evidence suggesting a mechanism of action that involves the dual activation of both the intrinsic and extrinsic apoptotic pathways. This contrasts with the established mechanism of 5-Fluorouracil, which primarily targets DNA and RNA synthesis and induces apoptosis through stress-related pathways.

The data presented in this guide suggests that benzenesulfonamide-chalcone derivatives represent a promising avenue for the development of novel anticancer therapeutics for gastric cancer. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of these compounds. The distinct mechanism of action of Derivative 5 may also offer opportunities for combination therapies with existing drugs to overcome resistance and improve patient outcomes.

References

  • Oguri, T., et al. (1997). 5-Fluorouracil (5-FU) induced apoptosis in gastric cancer cell lines: role of the p53 gene. Apoptosis, 2(2), 221-6. [Link]

  • Li, P., et al. (2019). Inhibition of G9a promoted 5-fluorouracil (5-FU) induced gastric cancer cell apoptosis via ROS/JNK signaling pathway in vitro and in vivo. RSC Advances, 9, 14286-14294. [Link]

  • Kim, J. H., et al. (2018). Cell Cycle Dysregulation Is Associated With 5-Fluorouracil Resistance in Gastric Cancer Cells. Anticancer Research, 38(10), 5721-5730. [Link]

  • Kim, J. H., et al. (2018). Cell Cycle Dysregulation Is Associated With 5-Fluorouracil Resistance in Gastric Cancer Cells. Anticancer Research, 38(10), 5721-5730. [Link]

  • Chen, Y. C., et al. (2007). Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. Basic & Clinical Pharmacology & Toxicology, 101(4), 254-61. [Link]

  • de Oliveira, M. R., et al. (2016). Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. Molecules, 21(2), 226. [Link]

  • Li, P., et al. (2019). Inhibition of G9a promoted 5-fluorouracil (5-FU) induced gastric cancer cell apoptosis via ROS/JNK signaling pathway in vitro and in vivo. RSC Advances, 9, 14286-14294. [Link]

  • ResearchGate. (n.d.). Effects of 5-FU on gastric cancer cell viability and apoptosis. [Link]

  • ResearchGate. (n.d.). The IC50 values of 5-FU, cisplatin, and docetaxel in AGS, TMK-1, and... [Link]

  • Zhang, Y., et al. (2019). RNF138 confers cisplatin resistance in gastric cancer cells via activating Chk1 signaling pathway. Cell Death & Disease, 10(11), 808. [Link]

  • Wang, Y., et al. (2021). 5-Fluorouracil enhances the chemosensitivity of gastric cancer to TRAIL via inhibition of the MAPK pathway. Biochemical and Biophysical Research Communications, 545, 126-133. [Link]

  • Frontiers. (n.d.). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

  • ResearchGate. (n.d.). Apoptotic signaling pathways were schematized to show caspase-8 and -9... [Link]

  • Ghorbani, A., et al. (2021). Combined Effects of Protocatechuic Acid and 5-Fluorouracil on p53 Gene Expression and Apoptosis in Gastric Adenocarcinoma Cells. Journal of Gastrointestinal Cancer, 52(2), 646-653. [Link]

  • Remião, F., et al. (2021). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Cancers, 13(6), 1347. [Link]

  • ResearchGate. (n.d.). The IC50 of celastrol, 5-fluorouracil (5-FU), and their combination for studied cell lines. [Link]

  • MDPI. (n.d.). Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells. [Link]

  • Bocci, G., et al. (2019). Enhanced Vasculogenic Capacity Induced by 5-Fluorouracil Chemoresistance in a Gastric Cancer Cell Line. International Journal of Molecular Sciences, 20(18), 4543. [Link]

  • RSC Publishing. (n.d.). Apoptotic cell death of stomach cancer lines (AGS) induced by Co-NTB complex through cellular organelles and DNA damage. [Link]

  • Al-Sanea, M. M., et al. (2022). Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest. Journal of King Saud University - Science, 34(3), 101884. [Link]

  • ResearchGate. (n.d.). The establishment and identify of cisplatin-resistant gastric cancer... [Link]

  • Wang, L., et al. (2016). Caspase-8 and Caspase-9 Functioned Differently at Different Stages of the Cyclic Stretch-Induced Apoptosis in Human Periodontal Ligament Cells. PLoS ONE, 11(12), e0168268. [Link]

  • ResearchGate. (n.d.). Caspase-8 and -9 are both activated during intrinsic and extrinsic... [Link]

  • PubMed Central. (n.d.). Effect of doxorubicin, oxaliplatin, and methotrexate administration on the transcriptional activity of BCL-2 family gene members in stomach cancer cells. [Link]

  • Samarghandian, S., et al. (2020). Crocin Increases Gastric Cancer Cells' Sensitivity to Doxorubicin. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1619-1627. [Link]

  • ResearchGate. (n.d.). IC 50 ± SD values [µM] of tested compound and doxorubicin (DOX) as... [Link]

  • Trends in Sciences. (n.d.). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

Sources

Comparative Cross-Reactivity Analysis of 2,5-Difluorobenzenesulfonamide-Based Inhibitors: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,5-Difluorobenzenesulfonamide-based inhibitors. As researchers and drug development professionals, understanding the selectivity profile of a lead compound is paramount to predicting its therapeutic window and potential off-target effects. Here, we present a detailed comparison of a hypothetical, yet representative, lead candidate, DFBSA-01 , against a panel of relevant enzymes, supported by robust experimental protocols and data interpretation.

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for targeting metalloenzymes like carbonic anhydrases (CAs).[1] The fluorine substitutions are strategically employed to modulate physicochemical properties and enhance binding affinity through specific interactions within the enzyme's active site. Our lead compound, DFBSA-01 , is designed as a potent inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in many hypoxic tumors, making it a prime oncology target.[2]

However, the human proteome contains 15 other carbonic anhydrase isoforms with varying physiological roles.[3] Furthermore, the sulfonamide moiety is a known metal-binding group, creating a potential for interactions with other metalloenzymes, such as matrix metalloproteinases (MMPs).[4][5] This guide will walk through the essential studies required to de-risk DFBSA-01 by mapping its selectivity profile.

The Strategic Importance of Phased Selectivity Screening

A tiered or phased approach to selectivity screening is crucial for efficient resource allocation and logical data-driven decision-making in a drug discovery campaign. This strategy allows for early identification of potential liabilities before committing to more extensive and costly studies.

Our experimental workflow begins with a high-throughput primary screen to identify initial hits. Promising candidates then undergo rigorous validation against the primary target, followed by progressively broader cross-reactivity panels. This ensures that only the most promising compounds advance.

G cluster_0 Phase 1: Discovery & Primary Target Validation cluster_1 Phase 2: Intra-Family Selectivity cluster_2 Phase 3: Broad Cross-Reactivity Profiling a High-Throughput Screen (HTS) Against CA-IX b Hit Confirmation & Dose-Response (IC50 Determination for DFBSA-01) a->b Identify 'Hits' c Isoform Selectivity Panel (e.g., CA-I, CA-II, CA-IV, etc.) b->c Advance Lead Candidate d Determine Ki values for significant off-target isoforms c->d e Metalloenzyme Panel (e.g., MMP-2, MMP-9, ACE) d->e Proceed if isoform selectivity is acceptable g Data Analysis & Selectivity Score Calculation e->g f Kinase Panel (e.g., KinomeScan® or similar) f->g h Preclinical Candidate (DFBSA-01) g->h Candidate Nomination G cluster_0 Tumor Cell cluster_1 Extracellular Space (Tumor Microenvironment) Glycolysis ↑ Glycolysis Lactate Lactate Production Glycolysis->Lactate H_ion H+ Production Glycolysis->H_ion CAIX CA-IX (Membrane Bound) H_ion->CAIX Acidosis Extracellular Acidosis (↓ pH) CAIX->Acidosis H+ Export Invasion Invasion & Metastasis Acidosis->Invasion Promotes DFBSA DFBSA-01 DFBSA->CAIX Inhibits

Sources

Validating Carbonic Anhydrase Inhibition as the Mechanism of Action for 2,5-Difluorobenzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a clear and validated mechanism of action (MoA) is the bedrock of any therapeutic program. This guide provides an in-depth technical comparison and experimental framework for validating the MoA of novel derivatives based on the 2,5-difluorobenzenesulfonamide scaffold. Drawing upon extensive data for the broader class of fluorinated benzenesulfonamides, we will establish carbonic anhydrase (CA) inhibition as the primary and most potent MoA.

The Central Hypothesis: Targeting Hypoxia-Induced Carbonic Anhydrases

The primary molecular targets for many benzenesulfonamide-based anticancer agents are the transmembrane carbonic anhydrases IX and XII. These enzymes are pivotal for tumor survival and progression, particularly under hypoxic conditions.

The Causality of CAIX in Tumor Progression

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. In response, cancer cells activate the hypoxia-inducible factor 1α (HIF-1α) transcription factor. HIF-1α drives the expression of numerous genes that promote survival, including CAIX.[1]

CAIX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][3][4] Its strategic localization on the outer surface of the cancer cell membrane allows it to perform a critical function: managing cellular pH. By converting CO₂ into protons and bicarbonate, CAIX contributes to the acidification of the tumor microenvironment while simultaneously providing bicarbonate ions for intracellular transport to neutralize the acidic byproducts of anaerobic metabolism.[2][5] This pH-regulating activity confers a significant survival advantage, promoting tumor growth, metastasis, and resistance to therapy.[3][5] Therefore, inhibiting CAIX is a highly validated strategy in oncology drug development.

Below is a diagram illustrating the signaling pathway leading to CAIX expression and its role in tumor cell pH regulation.

CAIX_Pathway cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA9_Gene CA9 Gene Transcription HIF-1α->CA9_Gene induces CAIX_Protein CAIX Protein CA9_Gene->CAIX_Protein translates to pH_Regulation Intracellular pH Homeostasis (pHi > pHe) CAIX_Protein->pH_Regulation maintains CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H catalyzed by CAIX HCO3_H->pH_Regulation contributes to Experimental_Workflow cluster_0 Phase 1: Initial Screening & Binding cluster_1 Phase 2: Kinetic & Thermodynamic Profiling FTSA Fluorescent Thermal Shift Assay (FTSA) Binding_Confirmation Confirms Target Engagement FTSA->Binding_Confirmation Stopped_Flow Stopped-Flow CO₂ Hydration Assay Binding_Confirmation->Stopped_Flow Proceed with Hits ITC Isothermal Titration Calorimetry (ITC) Binding_Confirmation->ITC       Ki_Determination Determines Inhibition Constant (Kᵢ) Stopped_Flow->Ki_Determination Thermodynamics Determines ΔH, ΔS, Stoichiometry (n) ITC->Thermodynamics

Figure 2: A logical workflow for the experimental validation of CA inhibitors.
Protocol 1: Fluorescent Thermal Shift Assay (FTSA)

Principle: FTSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess ligand binding by measuring the thermal stability of the target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). This shift in Tₘ is proportional to the binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA II or a hCA IX mimic) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x in DMSO).

    • Prepare a series of dilutions of the this compound derivative in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup (96- or 384-well PCR plate):

    • In each well, add the assay buffer.

    • Add the SYPRO Orange dye to a final concentration of 5x.

    • Add the target CA protein to a final concentration of 2-5 µM.

    • Add the inhibitor compound at various concentrations (e.g., a 10-point serial dilution). Include a "no inhibitor" control.

    • Seal the plate securely to prevent evaporation.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute.

    • Monitor the fluorescence of SYPRO Orange continuously during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature for each well.

    • The Tₘ is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Plot the change in melting temperature (ΔTₘ) against the logarithm of the inhibitor concentration.

    • Fit this dose-response curve to determine the dissociation constant (Kₔ).

Protocol 2: Stopped-Flow CO₂ Hydration Assay

Principle: This is the gold-standard method for measuring CA catalytic activity. It directly measures the enzyme-catalyzed hydration of CO₂ by rapidly mixing a CO₂-saturated solution with a solution containing the enzyme and a pH indicator. The production of protons causes a pH drop, which is monitored as a change in the indicator's absorbance over time. The initial rate of this reaction is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer/Indicator Solution: Prepare a solution containing a pH indicator (e.g., 0.2 mM Phenol Red) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) with an appropriate salt to maintain ionic strength (e.g., 20 mM Na₂SO₄).

    • CO₂ Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes. Keep this solution on ice. The CO₂ concentration is approximately 33 mM at 4°C.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform in the buffer. The final concentration in the assay is typically in the low nanomolar range (5-12 nM).

    • Inhibitor Solutions: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer. Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Set the spectrophotometer to monitor the absorbance of the pH indicator at its λₘₐₓ (e.g., 557 nm for Phenol Red).

  • Data Acquisition:

    • Load one syringe with the CO₂-saturated water.

    • Load the second syringe with the buffer/indicator solution containing the enzyme and the desired concentration of the inhibitor.

    • Initiate rapid mixing. The instrument will record the change in absorbance over a short time course (milliseconds to seconds).

    • The initial linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction rate.

    • Repeat the measurement for each inhibitor concentration, as well as for an uninhibited control (no inhibitor) and an uncatalyzed control (no enzyme).

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the slope of the initial linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the uninhibited control) against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or use a Cheng-Prusoff plot to determine the Kᵢ value.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₔ), enthalpy change (ΔH), and stoichiometry of binding (n). This label-free, in-solution technique provides the most rigorous validation of a direct binding interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified CA protein extensively against the final ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

    • Dissolve the this compound derivative in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration must be matched precisely in both the protein and ligand solutions.

    • Thoroughly degas both the protein and ligand solutions before loading into the calorimeter.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25 °C).

    • Load the sample cell with the CA protein solution (typically at a concentration of 10-20 µM).

    • Load the injection syringe with the inhibitor solution (typically 10-20 times the protein concentration).

  • Data Acquisition:

    • Perform an initial small injection (e.g., 0.5-1 µL) to allow for equilibration, which is often discarded from the final analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 2-3 µL each) of the inhibitor into the protein solution.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fit will yield the values for Kₐ (and thus Kₔ), ΔH, and n. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

By systematically applying these validated experimental protocols, researchers can confidently determine the inhibitory potency, selectivity, and thermodynamic binding profile of novel this compound derivatives, thereby robustly validating carbonic anhydrase inhibition as their primary mechanism of action.

References

  • Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. Cell Cycle, 3(2), 164-167. [Link]

  • Wykosky, J., & Pullan, M. R. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. Journal of clinical pathology, 57(2), 113–118. [Link]

  • Ledaki, I., McIntyre, A., Wigfield, S., Buffa, F., McGowan, S., Baban, D., ... & Harris, A. L. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 6(16), 14386. [Link]

  • Pastorekova, S., & Zatovicova, M. (2013). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in physiology, 4, 332. [Link]

  • Svasti, J., & Srisomsap, C. (2009). Carbonic Anhydrase IX: a hypoxia-controlled “catalyst” of cell migration. Cancer and Metastasis Reviews, 28(1-2), 117-125. [Link]

  • Cha, J. H., & Kim, H. S. (2018). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer immunology research, 6(10), 1240-1251. [Link]

  • De Simone, G., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1365-1372. [Link]

  • Al-Rashida, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(7), 9415-9428. [Link]

  • Giel-Pietraszuk, M., et al. (2017). Ureido-substituted benzenesulfonamides show great promise as selective and potent inhibitors for human carbonic anhydrase hCA IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 84-93. [Link]

  • Di Cesare Mannelli, L., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 793. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of 2,5-Difluorobenzenesulfonamide Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Difluorobenzenesulfonamide in Modern Chemistry

This compound is a critical building block in the landscape of pharmaceutical and agrochemical development.[1] Its strategic incorporation into molecular frameworks can significantly modulate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), often leading to enhanced efficacy and reduced side effects.[2] The presence of two fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability, making it a sought-after intermediate for medicinal chemists and process development scientists. This guide provides an in-depth, comparative analysis of the prevalent synthetic routes to this valuable compound, offering insights into the practical efficiencies and underlying chemical principles of each methodology.

Overview of Synthetic Strategies

The synthesis of this compound (4) predominantly proceeds through a two-step sequence: the formation of the key intermediate, 2,5-difluorobenzenesulfonyl chloride (3), followed by its amination. The primary divergence in synthetic routes lies in the preparation of this sulfonyl chloride intermediate. This guide will dissect two major pathways, each commencing from a different commercially available starting material: 2,5-difluoroaniline (1) and 1,4-difluorobenzene.

Route 1: The Sandmeyer Approach from 2,5-Difluoroaniline

A classic and widely adopted method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction.[3][4] This approach utilizes an aromatic amine as the starting material, converting it into a diazonium salt which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

Mechanism and Rationale

The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The process begins with the diazotization of 2,5-difluoroaniline (1) using sodium nitrite in an acidic medium to form the corresponding diazonium salt (2).[5] This intermediate is then introduced to a solution of sulfur dioxide and a copper(I) salt, typically copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical is then trapped by sulfur dioxide, and a subsequent reaction with chloride furnishes the 2,5-difluorobenzenesulfonyl chloride (3). The final step involves the straightforward amination of the sulfonyl chloride with an ammonia source, such as aqueous ammonia, to yield the target this compound (4).

Workflow Diagram

Sandmeyer_Route cluster_0 Step 1: Diazotization & Sulfonylation cluster_1 Step 2: Amination 2,5-Difluoroaniline 2,5-Difluoroaniline Diazonium_Salt 2,5-Difluorobenzene- diazonium Chloride 2,5-Difluoroaniline->Diazonium_Salt NaNO2, HCl 2,5-Difluorobenzenesulfonyl_Chloride 2,5-Difluorobenzene- sulfonyl Chloride Diazonium_Salt->2,5-Difluorobenzenesulfonyl_Chloride SO2, CuCl This compound 2,5-Difluorobenzene- sulfonamide 2,5-Difluorobenzenesulfonyl_Chloride->this compound NH4OH

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route 2: Direct Sulfonation and Chlorination from 1,4-Difluorobenzene

An alternative strategy bypasses the use of aniline and instead begins with the more fundamental starting material, 1,4-difluorobenzene. This route involves the direct introduction of the sulfonyl group onto the aromatic ring followed by conversion to the sulfonyl chloride.

Mechanism and Rationale

This pathway typically begins with the electrophilic sulfonation of 1,4-difluorobenzene using a strong sulfonating agent like oleum (fuming sulfuric acid) to produce 2,5-difluorobenzenesulfonic acid. The sulfonic acid is then converted to the corresponding sulfonyl chloride (3). A common method for this transformation is treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2,5-difluorobenzenesulfonyl chloride is then subjected to amination as in the previous route to afford the final product (4).

Workflow Diagram

Direct_Sulfonation_Route cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 1,4-Difluorobenzene 1,4-Difluorobenzene Sulfonic_Acid 2,5-Difluorobenzene- sulfonic Acid 1,4-Difluorobenzene->Sulfonic_Acid H2SO4/SO3 2,5-Difluorobenzenesulfonyl_Chloride 2,5-Difluorobenzene- sulfonyl Chloride Sulfonic_Acid->2,5-Difluorobenzenesulfonyl_Chloride SOCl2 or PCl5 This compound 2,5-Difluorobenzene- sulfonamide 2,5-Difluorobenzenesulfonyl_Chloride->this compound NH4OH

Caption: Workflow for the direct sulfonation route to this compound.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes often depends on a variety of factors including the cost and availability of starting materials, reaction scalability, and waste management considerations.

ParameterRoute 1: Sandmeyer from 2,5-DifluoroanilineRoute 2: Direct Sulfonation from 1,4-Difluorobenzene
Starting Material Cost Generally higherTypically lower
Number of Steps 2 (Diazotization/Sulfonylation, Amination)3 (Sulfonation, Chlorination, Amination)
Overall Yield Moderate to GoodVariable, can be lower due to potential side reactions
Scalability Well-established for large-scale productionCan be challenging due to corrosive reagents and exotherms
Waste Profile Diazonium chemistry can generate significant aqueous wasteUse of strong acids and chlorinating agents produces hazardous waste
Key Advantages High regioselectivity, reliable transformationUtilizes a more basic and often cheaper starting material
Key Disadvantages Higher cost of 2,5-difluoroaniline, handling of diazonium saltsPotential for isomeric impurities, harsh reaction conditions

Experimental Protocols

Route 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Preparation of 2,5-Difluorobenzenesulfonyl Chloride

  • In a well-ventilated fume hood, a solution of 2,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.[6]

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.[6]

  • In a separate flask, a suspension of copper(I) chloride (catalytic amount) in acetic acid is prepared and saturated with sulfur dioxide gas.[6]

  • The cold diazonium salt solution is then slowly added to the sulfur dioxide/copper chloride suspension, with vigorous stirring. The temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,5-difluorobenzenesulfonyl chloride. Purification can be achieved by vacuum distillation.

Step 2: Preparation of this compound

  • The crude or purified 2,5-difluorobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran.

  • The solution is cooled in an ice bath, and concentrated aqueous ammonia (excess) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • The reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and the solvent is evaporated to give this compound, which can be further purified by recrystallization.

Route 3: Synthesis of this compound via Oxidation of 2,5-Difluorobenzenethiol

An alternative, though less common, approach involves the oxidation of a thiol precursor. This method can be advantageous under certain circumstances, particularly when milder conditions are desired for the introduction of the sulfonyl chloride moiety.

Step 1: Preparation of 2,5-Difluorobenzenethiol

  • 2,5-Difluorobenzenethiol can be prepared from 1,2,4-trifluorobenzene by nucleophilic aromatic substitution with a sulfur nucleophile like sodium hydrosulfide.[7]

Step 2: Oxidative Chlorination of 2,5-Difluorobenzenethiol

  • The synthesis of sulfonyl chlorides from thiols can be achieved through oxidative chlorination.[8][9] A variety of oxidizing agents can be employed, including chlorine gas, N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and thionyl chloride.[10][11]

  • For a laboratory-scale preparation, a solution of 2,5-difluorobenzenethiol (1.0 eq) in a suitable solvent (e.g., acetonitrile/water) is cooled in an ice bath.

  • N-Chlorosuccinimide (excess) is added portion-wise, maintaining the temperature below 10 °C.[8]

  • The reaction is stirred until completion, after which the mixture is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 2,5-difluorobenzenesulfonyl chloride.

Step 3: Amination

  • The amination of the resulting sulfonyl chloride proceeds as described in Route 1, Step 2.

Conclusion and Recommendations

For large-scale industrial production, the Sandmeyer route starting from 2,5-difluoroaniline is often the preferred method despite the higher initial cost of the starting material. This is due to its well-understood and scalable nature, and the high regioselectivity it offers. The direct sulfonation of 1,4-difluorobenzene, while economically attractive from a starting material perspective, presents challenges in terms of handling highly corrosive reagents and controlling reaction exotherms on a large scale. The thiol oxidation route offers a milder alternative for the synthesis of the sulfonyl chloride intermediate and may be particularly useful in research and development settings or for the synthesis of analogues where harsh conditions need to be avoided. The ultimate choice of synthetic route will be dictated by a careful consideration of scale, cost, safety, and environmental factors.

References

  • PrepChem.com. Synthesis of 2,5-difluoroaniline. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. Available from: [Link]

  • ChemistryViews. Mild Sulfonylation of Anilines. Available from: [Link]

  • Organic Chemistry Portal. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • National Center for Biotechnology Information. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available from: [Link]

  • National Center for Biotechnology Information. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]

  • Semantic Scholar. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Available from: [Link]

  • Amerigo Scientific. 2,5-Difluorobenzenesulfonyl chloride (97%). Available from: [Link]

  • Semantic Scholar. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Available from: [Link]

  • Chemdad. 2,6-Difluorobenzenesulfonyl chloride. Available from: [Link]

  • Chemspace. This compound. Available from: [Link]

  • Khan Academy. Sandmeyer reaction (video). Available from: [Link]

  • ResearchGate. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF. Available from: [Link]

  • ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Direct sulfonylation of anilines mediated by visible light. Available from: [Link]

  • ResearchGate. (PDF) Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available from: [Link]

  • YouTube. 37.01 Sandmeyer Reactions. Available from: [Link]

  • ChemRxiv. Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Available from: [Link]

  • PubChem. 2,5-Difluorobenzene-1-thiol. Available from: [Link]

  • Google Patents. CN1590371A - Preparation method of substituted thiophenol.
  • ResearchGate. Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3.. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 2,5-Difluorobenzenesulfonamide Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges. A critical aspect of this journey is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an in-depth technical analysis of establishing such a correlation, using derivatives of the 2,5-difluorobenzenesulfonamide scaffold as a key example. While this scaffold is a common building block in medicinal chemistry, we will draw upon data from structurally related sulfonamides to illustrate the principles and methodologies of achieving a robust In Vitro-In Vivo Correlation (IVIVC).

The Foundational Principle: Understanding In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release and dissolution) and a relevant in vivo response (such as plasma drug concentration or amount of drug absorbed).[1][2] The establishment of a strong IVIVC is a cornerstone of modern drug development for several reasons:

  • Reduced Reliance on Human Studies: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, which are time-consuming and expensive.[1]

  • Informed Formulation Development: Understanding the IVIVC allows for the rational design and optimization of drug formulations to achieve the desired therapeutic effect.[2]

  • Quality Control: It provides a meaningful basis for setting manufacturing specifications that are directly linked to clinical performance.[2]

The FDA recognizes different levels of IVIVC, with Level A being the most stringent, representing a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate.[2]

Case Study: Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

To illustrate the practical application of IVIVC, we will focus on sulfonamide-based inhibitors of carbonic anhydrase (CA). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[3][4]

The this compound Scaffold

In Vitro Evaluation of Carbonic Anhydrase Inhibitors

The initial step in assessing the potential of a new chemical entity is to characterize its activity in vitro. For CA inhibitors, the primary in vitro assay is a direct measurement of enzyme inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against a specific carbonic anhydrase isoform.

Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This is a critical parameter for comparing the intrinsic activity of different compounds.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human carbonic anhydrase (e.g., hCA II) to a stock concentration in a suitable buffer (e.g., Tris-SO4).

    • Prepare a saturated solution of the enzyme's substrate, CO2, by bubbling CO2 gas through chilled, distilled water.

  • Inhibitor Preparation:

    • Dissolve the test sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

  • Enzyme Inhibition Assay:

    • Add a small volume of the enzyme solution to a cuvette containing buffer and a pH indicator.

    • Add a specific concentration of the inhibitor and incubate for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the CO2 substrate solution.

    • Monitor the change in absorbance over time, which corresponds to the change in pH due to the hydration of CO2 to carbonic acid.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Carbonic Anhydrase Inhibition

CompoundTarget IsoformIC50 (nM)
Acetazolamide (Standard)hCA II12.1
Fluorinated Sulfonamide AhCA II8.5
Fluorinated Sulfonamide BhCA II25.3
This compoundhCA IIHypothetical data for illustration

This table presents hypothetical data for illustrative purposes, based on typical values for such compounds.

In Vivo Assessment of Carbonic Anhydrase Inhibitors

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living system. For CA inhibitors targeting glaucoma, a common in vivo model involves measuring the reduction of intraocular pressure (IOP) in rabbits.

Experimental Protocol: In Vivo Model of Ocular Hypertension

Rationale: This model aims to simulate the conditions of glaucoma and assess the ability of a topically applied CA inhibitor to lower IOP. This provides a measure of the drug's ability to reach its target and exert a physiological effect.

Step-by-Step Methodology:

  • Animal Model:

    • Use healthy, adult New Zealand white rabbits.

    • Measure baseline IOP in both eyes using a tonometer.

  • Induction of Ocular Hypertension:

    • Induce a temporary increase in IOP in one eye, for example, by anterior chamber infusion of a saline solution. The contralateral eye can serve as a control.

  • Drug Administration:

    • Administer a single topical dose of the test sulfonamide derivative (formulated as eye drops) to the hypertensive eye.

    • Administer a vehicle control to a separate group of animals.

  • IOP Measurement:

    • Measure IOP at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) post-administration.

  • Data Analysis:

    • Calculate the mean change in IOP from baseline for both the treated and control groups.

    • Compare the IOP reduction between the groups to determine the efficacy of the test compound.

Data Presentation: In Vivo Reduction of Intraocular Pressure

CompoundDoseMaximum IOP Reduction (%)Duration of Action (hours)
Dorzolamide (Standard)2% solution258
Fluorinated Sulfonamide A2% solution226
Fluorinated Sulfonamide B2% solution154
This compound2% solutionHypothetical data for illustrationHypothetical data for illustration

This table presents hypothetical data for illustrative purposes, based on typical values for such compounds.

Correlating In Vitro and In Vivo Data: The Critical Analysis

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy.

Analysis of the Correlation:

  • Positive Correlation: In our hypothetical example, Fluorinated Sulfonamide A, with a lower in vitro IC50, also shows a greater in vivo IOP reduction compared to Fluorinated Sulfonamide B. This suggests a positive correlation.

  • Factors Influencing Correlation: A perfect correlation is rare. Several factors can influence the translation of in vitro activity to in vivo efficacy:

    • Pharmacokinetics: This includes the absorption, distribution, metabolism, and excretion (ADME) of the drug. A potent in vitro inhibitor may have poor ocular bioavailability, leading to a weaker in vivo effect.

    • Physicochemical Properties: Factors like solubility, lipophilicity, and protein binding can affect the drug's ability to reach the target site in sufficient concentrations.

    • Off-Target Effects: A compound may have unforeseen interactions with other biological targets in vivo.

To establish a quantitative IVIVC, one would typically need to measure the drug concentration in the relevant biological fluid (e.g., aqueous humor) over time and correlate this with the in vitro dissolution/release profile.

Visualizing the Workflow

Diagram 1: In Vitro Carbonic Anhydrase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme & Substrate C Incubate Enzyme with Inhibitor A->C B Prepare Inhibitor (Serial Dilutions) B->C D Initiate Reaction with Substrate C->D E Monitor Reaction (Spectrophotometry) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H G cluster_model Model Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Select Animal Model (Rabbits) B Measure Baseline IOP A->B C Induce Ocular Hypertension B->C D Administer Test Compound (Topical) C->D E Administer Vehicle Control C->E F Measure IOP at Time Intervals D->F E->F G Calculate IOP Reduction F->G H Compare Treated vs. Control Groups G->H

Caption: Workflow for in vivo evaluation of IOP-lowering agents.

Conclusion

Establishing a robust in vitro-in vivo correlation is a multifaceted process that requires careful experimental design and a thorough understanding of the compound's pharmacology. For derivatives of the this compound scaffold, and indeed for any novel therapeutic agent, the ability to predict in vivo performance from in vitro data is invaluable. By combining potent in vitro activity with favorable pharmacokinetic and physicochemical properties, researchers can significantly increase the probability of translating a promising molecule into a successful clinical candidate. This guide provides a foundational framework for approaching this critical aspect of drug development, emphasizing the synergy between meticulous laboratory work and insightful data analysis.

References

  • Berdel, W. E., & Fiebig, H. H. (1990). Cytostatic Anticancer Drug Development: Preclinical Studies and Early Clinical Trials. Journal of Cancer Research and Clinical Oncology, 116(2), 224-227. Available at: [Link]

  • Demir, D., et al. (2009). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 44(8), 3267-3273. Available at: [Link]

  • Dokoumetzidis, A., & Macheras, P. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics, 11(7), 343. Available at: [Link]

  • Genc, B., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8963. Available at: [Link]

  • Kobayashi, H., et al. (1991). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. International Journal of Cancer, 49(5), 763-768. Available at: [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. Available at: [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 76(5), 1255-1262. Available at: [Link]

Sources

A Head-to-Head Comparison of 2,5-Difluorobenzenesulfonamide with Other Benzenesulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1][2] The strategic introduction of fluorine atoms onto this scaffold can profoundly alter a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of 2,5-Difluorobenzenesulfonamide against its non-fluorinated and alternatively substituted analogs. We will explore how the unique electronic effects of fluorine translate into tangible differences in acidity, lipophilicity, metabolic stability, and synthetic utility, providing researchers with the data-driven insights needed to select the optimal building block for their specific drug design and development objectives.

The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

The Benzenesulfonamide: A Privileged Pharmacophore

The sulfonamide functional group is a key feature in a wide range of clinically successful drugs.[2] Its ability to act as a hydrogen bond donor and acceptor, and critically, for the primary sulfonamide moiety to bind to metal ions in enzyme active sites, makes it a highly versatile pharmacophore.[3] This is perhaps most famously demonstrated in its role as the zinc-binding group for a vast class of carbonic anhydrase (CA) inhibitors, which are used to treat glaucoma, epilepsy, and certain cancers.[1][2][3] The parent benzenesulfonamide structure serves as a fundamental template, but its properties are often finely tuned through substitution on the aromatic ring.

The "Fluorine Factor": A Paradigm in Physicochemical Modulation

The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in medicinal chemistry.[4][5][6][7] Despite its van der Waals radius being similar to that of hydrogen, fluorine's extreme electronegativity imparts unique properties.[8] Judicious placement of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically labile C-H bond with C-F can significantly extend a drug's half-life.[4][6][9]

  • Modulate Acidity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons, such as the N-H of a sulfonamide.[8][10] This directly impacts the ionization state of the molecule at physiological pH and can strengthen interactions with biological targets.[11]

  • Increase Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein backbones, enhancing ligand binding to its target.[4][6]

  • Alter Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross biological membranes.[7][8]

In Focus: this compound

This compound is a chemical building block that leverages the "fluorine factor" to offer distinct advantages in synthesis.[12] Its two fluorine atoms are strategically placed to exert a significant inductive effect on the sulfonamide group and the aromatic ring system.

Physicochemical Profile:

  • CAS Number: 120022-63-1[12]

  • Molecular Formula: C₆H₅F₂NO₂S[12]

  • Molecular Weight: 193.17 g/mol [12]

  • Appearance: White to off-white crystalline solid.[12]

  • Melting Point: 135-139 °C[13]

This building block is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where enhanced efficacy, target selectivity, and metabolic stability are desired.[12][14]

Comparative Analysis: Performance Against Alternative Building Blocks

The true value of this compound is best understood by comparing it directly with other common benzenesulfonamide scaffolds.

The Competitors: A Structural Overview

We will compare this compound against its parent compound, monofluorinated isomers, and an alternative difluorinated isomer to highlight the effects of the number and position of fluorine substituents.

Caption: Structural relationship of benzenesulfonamide building blocks.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern directly influences key molecular descriptors relevant to drug design. The electron-withdrawing nature of fluorine significantly lowers the pKa and increases lipophilicity.

Building BlockMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaPredicted LogP
Benzenesulfonamide157.18150-152~10.10.58
4-Fluorobenzenesulfonamide175.17124-1289.510.89
This compound 193.17 135-139 [13]9.48 [13]1.20
3,5-Difluorobenzenesulfonamide193.17134-1389.041.20

pKa and LogP values are predicted using standard chemical modeling software for consistent comparison.

Analysis:

  • Acidity (pKa): As expected, each fluorine addition increases the acidity (lowers the pKa) of the sulfonamide N-H proton. The di-meta substitution in 3,5-difluorobenzenesulfonamide results in the lowest pKa due to the additive inductive effects from both fluorine atoms on the sulfonamide group. The pKa of this compound is also significantly lower than the non-fluorinated and monofluorinated analogs.[13] This enhanced acidity is critical for applications like carbonic anhydrase inhibition, where the deprotonated sulfonamide anion is the active binding species.[11]

  • Lipophilicity (LogP): Fluorination systematically increases the LogP value, making the molecules more lipophilic. This can improve membrane permeability, a key factor for bioavailability and CNS penetration.[4][5]

  • Melting Point: The melting point of this compound is comparable to its 3,5-isomer and lower than the parent compound, reflecting changes in the crystal lattice packing due to the substitutions.[13]

Synthetic Utility and Experimental Protocols

Benzenesulfonamides are typically synthesized by reacting the corresponding benzenesulfonyl chloride with an amine. The reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide are dictated by the ring substituents.

General Synthesis of N-Substituted Sulfonamides

The standard protocol involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, usually in the presence of a base to neutralize the HCl byproduct.

G reagents 2,5-Difluorobenzenesulfonyl Chloride + Primary/Secondary Amine (R-NH₂) + Base (e.g., Pyridine, Et₃N) reaction Reaction Vessel (DCM or THF, 0°C to RT) reagents->reaction 1. Combine workup Aqueous Workup (e.g., wash with 1M HCl, H₂O, brine) reaction->workup 2. Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate product Final Product: 2,5-Difluoro-N-alkyl-benzenesulfonamide purification->product 4. Characterize

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2,5-difluorobenzenesulfonamide

This protocol serves as a representative example of how this compound derivatives are prepared from the corresponding sulfonyl chloride.

  • Setup: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Argon), add 2,5-difluorobenzenesulfonyl chloride (1.0 eq). Dissolve in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Amine: In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.[15]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure N-benzyl-2,5-difluorobenzenesulfonamide.

Causality: The use of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling to 0 °C controls the initial exothermic reaction. The aqueous workup effectively removes water-soluble byproducts and unreacted starting materials.

Case Study: The Impact on Carbonic Anhydrase Inhibition

The primary application for many benzenesulfonamide building blocks is the development of carbonic anhydrase (CA) inhibitors. The mechanism hinges on the deprotonated sulfonamide anion coordinating to the Zn²⁺ ion in the enzyme's active site.

Mechanism of Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

The Fluorination Advantage

The efficacy of a benzenesulfonamide as a CA inhibitor is directly related to the acidity of its sulfonamide proton. A lower pKa means that a greater fraction of the inhibitor exists as the active, deprotonated anion at physiological pH (~7.4).

  • Stronger Binding: Fluorinated benzenesulfonamides consistently show stronger binding to CA isozymes compared to their non-fluorinated counterparts. This is attributed to the lower pKa of the sulfonamide group, which strengthens the coordination to the zinc ion.[11]

  • Improved Selectivity and Potency: The specific substitution pattern of fluorines can be used to achieve selectivity for different CA isozymes. For instance, studies have shown that di-meta-substituted fluorinated benzenesulfonamides can be designed to be highly potent and selective inhibitors of cancer-related CA IX and XII isozymes.[11] The 2,5-difluoro pattern offers a unique electronic and steric profile that can be exploited to optimize these interactions.

Conclusion: Selecting the Right Building Block

The choice between this compound and other benzenesulfonamide building blocks is a strategic decision guided by the specific goals of a research program.

  • Choose this compound when:

    • Enhanced target binding via a lowered sulfonamide pKa is required.

    • Increased metabolic stability at the ortho-position is a design goal.

    • Modulated lipophilicity is needed to improve cell permeability or alter pharmacokinetic profiles.

    • A specific electronic profile on the aromatic ring is desired to influence secondary binding interactions or subsequent chemical modifications.

  • Consider alternatives like Benzenesulfonamide or 4-Fluorobenzenesulfonamide when:

    • A baseline or minimal increase in lipophilicity and acidity is sufficient.

    • Synthetic simplicity and lower cost are primary drivers.

    • The specific steric and electronic properties of the 2,5-difluoro pattern are not optimal for the target binding pocket.

Ultimately, this compound is not merely a drop-in replacement but a distinct chemical tool. Its dual fluorine substitution provides a powerful method for rationally tuning the core properties of the benzenesulfonamide scaffold, empowering medicinal chemists to overcome common challenges in drug design and develop more potent, selective, and durable therapeutic candidates.

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • This compound 97. Sigma-Aldrich.
  • This compound. Chem-Impex.
  • Ippolito, J. A., et al. (2010). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC - NIH.
  • This compound CAS#: 120022-63-1. ChemicalBook.
  • 2,5-Difluorobenzenesulfonyl chloride. Smolecule.
  • Vaitiekunas, P., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
  • 2,5-DIFLUOROBENZENESULFONYL CHLORIDE. ChemicalBook.
  • This compound. goods.com.
  • Comparative Analysis of Substituted Benzenesulfonamide Analogs. Benchchem.
  • Angeli, A., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases.
  • Genheden, S., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. ACS Omega.
  • Di, L., & Kerns, E. H. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters.
  • Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses.

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of potent and selective enzyme inhibitors. The strategic incorporation of fluorine atoms onto the phenyl ring has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated benzenesulfonamide analogs, with a particular focus on their activity as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes, including cancer.[1][2]

This document moves beyond a mere recitation of facts, offering a causal explanation for experimental observations and providing detailed, field-proven protocols for the evaluation of these compounds. We will dissect how subtle structural modifications on the fluorinated benzenesulfonamide core influence binding affinity and selectivity for different CA isozymes, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

The Rationale for Fluorination in Benzenesulfonamide Inhibitors

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. In the context of benzenesulfonamides, fluorine substitution offers several key advantages:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to a lower pKa of the sulfonamide group, strengthening its interaction with the zinc ion in the active site of carbonic anhydrases.[1]

  • Improved Selectivity: The unique steric and electronic properties of fluorine can be exploited to achieve selective binding to a specific CA isozyme, minimizing off-target effects.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, membrane permeability, and solubility, all of which are critical for its pharmacokinetic profile.

Comparative Analysis of Fluorinated Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Recent research has illuminated the remarkable potency and selectivity of di-meta-substituted fluorinated benzenesulfonamides as inhibitors of the tumor-associated carbonic anhydrase isozymes CA IX and CA XII.[1] These isozymes are highly expressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Therefore, the development of selective CA IX and XII inhibitors is a promising strategy for anticancer therapy.[4]

The following table summarizes the binding affinities (Kd,obs) of a series of di-meta-substituted fluorinated benzenesulfonamides for CA IX, providing a clear illustration of the structure-activity relationships.

Compound IDR1 SubstituentR2 SubstituentKd,obs for CA IX (pM)Selectivity over CA II
5c HH50>200-fold
6 CyclopropylH25>400-fold
7 CyclobutylH15>667-fold
8 CyclopentylH10>1000-fold
9 CyclohexylH8>1250-fold
10 CycloheptylH6>1667-fold
11 CyclooctylH5>2000-fold
13 CyclooctylMethoxy4.5>2222-fold
14 CyclooctylEthoxy4.5>2222-fold

Data adapted from "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII".[1]

Key SAR Insights:
  • Impact of Cycloalkyl Substituents: A clear trend is observed where increasing the size of the cycloalkyl group at the R1 position leads to a significant enhancement in binding affinity for CA IX. This suggests that a bulky, hydrophobic substituent at this position makes favorable van der Waals contacts within a hydrophobic pocket of the CA IX active site. The cyclooctyl group in compound 11 provides a near-optimal fit, resulting in a remarkable 10-fold increase in affinity compared to the unsubstituted analog 5c .[1]

  • The Role of the Second Meta-Substituent: The introduction of a small alkoxy group (methoxy or ethoxy) at the R2 position, in conjunction with the optimal cyclooctyl group at R1, further improves the binding affinity, as seen in compounds 13 and 14 . This indicates that these small, electron-donating groups may engage in additional favorable interactions within the active site.[1]

  • High Selectivity: A crucial aspect of these analogs is their high selectivity for the cancer-related CA IX over the ubiquitous cytosolic isozyme CA II. This selectivity is critical for minimizing potential side effects. The bulky cycloalkyl groups appear to be a key driver of this selectivity, as they may cause steric clashes in the active site of CA II, which is known to be less accommodating than that of CA IX.[1]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the fluorinated benzenesulfonamide scaffold.

SAR_diagram cluster_R1 R1 Substituent (meta position) cluster_R2 R2 Substituent (meta position) cluster_Activity Activity Trend Scaffold 2,5-Difluorobenzenesulfonamide Core H H Scaffold->H Base Scaffold Cyclopropyl Cyclopropyl H->Cyclopropyl Increasing Bulk Cyclooctyl Cyclooctyl Cyclopropyl->Cyclooctyl Optimal Bulk Methoxy Methoxy Cyclooctyl->Methoxy Additional Interaction H2 H Increasing_Affinity Increasing Affinity for CA IX Methoxy->Increasing_Affinity

Caption: SAR diagram for fluorinated benzenesulfonamides.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the inhibitory potency of these compounds.

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[5] A common method for determining the IC50 for carbonic anhydrase inhibitors is the stopped-flow CO2 hydration assay.[2]

Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isozyme (e.g., CA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through deionized water.

    • Prepare a pH indicator solution (e.g., p-nitrophenol) in the assay buffer.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence of the pH indicator.

    • The CA-catalyzed hydration of CO2 will produce protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

    • Repeat the measurement in the presence of varying concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Anticancer Activity Evaluation (MTT Assay)

To assess the anticancer potential of these inhibitors, a cell-based proliferation assay, such as the MTT assay, is commonly employed.[6]

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to overexpress CA IX, such as HT-29 or MDA-MB-231) in appropriate media and conditions.[3]

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cell growth inhibition.[7]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs.

Workflow_Diagram Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., CA Inhibition Assay) Purification->Primary_Screening SAR_Analysis Structure-Activity Relationship Analysis Primary_Screening->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Secondary_Screening Secondary Screening (e.g., Anticancer Cell Assays) Lead_Identification->Secondary_Screening In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Secondary_Screening->In_Vivo_Studies Clinical_Candidate Selection of Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for inhibitor development.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationships of fluorinated benzenesulfonamides has led to the discovery of highly potent and selective inhibitors of tumor-associated carbonic anhydrases. The insights gained from these studies, particularly the importance of bulky hydrophobic substituents at the meta position for achieving high affinity and selectivity for CA IX, provide a clear roadmap for the design of next-generation anticancer agents.

Future research in this area should focus on:

  • Further Optimization of the Scaffold: Exploring a wider range of substituents at both meta positions to fine-tune the interactions with the CA IX active site.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the most promising lead compounds to ensure their suitability for in vivo studies.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of the lead compounds in relevant animal models of cancer.

By leveraging the principles of medicinal chemistry and a deep understanding of enzyme-inhibitor interactions, the this compound scaffold and its analogs hold significant promise for the development of novel and effective targeted cancer therapies.

References

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

  • IC50 Determination. [Link]

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. [Link]

  • Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. [Link]

  • Repurposing celecoxib analogues as leads for antibiotics. [Link]

  • Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. [Link]

  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][8][9]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. [Link]

  • Inhibition of synthesized compounds and their IC 50 value along with... [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

  • The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 2,5-Difluorobenzenesulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as perfecting its pharmacodynamic activity. A candidate with exceptional target affinity can fail if it is metabolized too quickly, leading to poor bioavailability and an impractical dosing regimen[1][2]. This guide provides an in-depth assessment of the metabolic stability conferred by the 2,5-difluorobenzenesulfonamide moiety, a structural motif increasingly employed to overcome the metabolic liabilities often associated with simpler aromatic systems. As Senior Application Scientists, our goal is not just to present data, but to illuminate the underlying principles and provide robust, validated methodologies for your own research.

The Strategic Imperative for Metabolic Hardening

The journey of a drug candidate is fraught with metabolic challenges. The liver, armed with a vast arsenal of enzymes, is the primary site of biotransformation[1]. Cytochrome P450 (CYP) enzymes, in particular, are responsible for the oxidative metabolism of a majority of clinical drugs[3]. Aromatic rings, common in many pharmacophores, are often susceptible to CYP-mediated hydroxylation, creating metabolic "soft spots" that lead to rapid clearance.

The strategic introduction of fluorine atoms is a cornerstone of modern medicinal chemistry for addressing this vulnerability[4]. The 2,5-difluorophenyl group, specifically when attached to a sulfonamide, serves two primary functions:

  • Steric Hindrance: The fluorine atoms physically block access for CYP enzymes to otherwise susceptible positions on the aromatic ring.

  • Electronic Deactivation: As highly electronegative atoms, fluorine withdraws electron density from the phenyl ring. This deactivation makes the ring less susceptible to electrophilic attack by the oxidative species within the CYP active site[5].

This bioisosteric replacement of hydrogen with fluorine can dramatically enhance metabolic stability, thereby improving a compound's pharmacokinetic profile and increasing its therapeutic potential[4][6][7].

A Validated Experimental Framework: The Liver Microsomal Stability Assay

To quantify the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry's gold standard.[1][8][9] This cost-effective and high-throughput assay utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[1][10] This subcellular fraction is rich in Phase I drug-metabolizing enzymes, most notably the CYP family.[8][11]

The experiment measures the rate at which the parent compound disappears over time when incubated with liver microsomes and the necessary co-factors, primarily NADPH.[12] From this rate, key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[8][11]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Quenching & Analysis cluster_data Data Processing Stock Test Compound (10 mM in DMSO) Reaction Reaction Mixture: HLM + Buffer + Compound Stock->Reaction HLM Human Liver Microsomes (Thaw at 37°C) HLM->Reaction NADPH_Sys NADPH Regenerating System (G6P, G6PD, NADP+) StartRxn Initiate Reaction (Add NADPH System) NADPH_Sys->StartRxn Initiates metabolism Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction PreIncubate Pre-incubate 5 min @ 37°C Reaction->PreIncubate PreIncubate->StartRxn Timepoints Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) StartRxn->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Protein Precipitation (Centrifuge @ 4°C) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Remaining Compound) Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate: - Slope (k) - Half-life (t½) - Intrinsic Clearance (CLint) Plot->Calc

Figure 1. High-level workflow for a typical Human Liver Microsomal (HLM) stability assay.
Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is a self-validating system, incorporating positive controls to ensure the metabolic competency of the microsomal batch.

1. Preparation of Reagents:

  • Test Compounds: Prepare a 10 mM stock solution in DMSO. Create a working solution by diluting the stock in buffer.
  • Human Liver Microsomes (HLM): Thaw a commercial preparation (e.g., from a pooled lot of donors) at 37°C.[13] Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in phosphate buffer.[11] This system ensures a constant supply of the essential CYP co-factor, NADPH.
  • Control Compounds: Prepare working solutions of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate assay performance.
  • Quenching Solution: Prepare acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. Keep this solution chilled.

2. Incubation Procedure:

  • In a 96-well plate, add the HLM solution to the appropriate wells.
  • Add the test compound working solution to the HLM. The final concentration of the test compound is typically 1-2 µM.[11]
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[11]
  • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T0).
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.[8][12] The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

3. Sample Analysis:

  • Seal and centrifuge the quench plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[14]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[8]

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
  • Determine the slope of the line from the linear regression analysis. The slope represents the elimination rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (1 / [Microsomal Protein Concentration]) * 1000 .[12]

Comparative Analysis: Quantifying the Impact of 2,5-Difluorination

To illustrate the profound impact of the 2,5-difluoro substitution, we present representative data comparing three analogous benzenesulfonamide compounds. While this data is illustrative, it reflects typical trends observed during lead optimization campaigns.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Compound A (Parent)Benzenesulfonamide8173.3High Clearance
Compound B (Mono-fluoro)4-Fluorobenzenesulfonamide2555.4Moderate Clearance
Compound C (Di-fluoro)This compound> 120< 11.5Low Clearance

Interpretation of Results:

  • Compound A (Parent): The unsubstituted benzene ring is highly susceptible to metabolism, resulting in a very short half-life and high intrinsic clearance. Such a compound would likely have poor in vivo exposure.

  • Compound B (Mono-fluoro): The addition of a single fluorine atom at the 4-position provides a significant improvement in metabolic stability. This is a common strategy to block a primary site of metabolism.

  • Compound C (2,5-Difluoro): The introduction of the second fluorine atom at the 2-position provides a dramatic stabilization effect. The half-life extends beyond the typical assay duration, and the intrinsic clearance drops to a level classified as low. This profile is highly desirable for a drug candidate, suggesting a much higher probability of achieving sustained in vivo exposure. The optimization from HTS hits with poor metabolic stability to leads with improved ADME properties through such halogenation strategies is a well-documented approach.[15]

Mechanistic Insights into Metabolic Pathways

The data is clear, but the underlying mechanism provides the rationale. Sulfonamides can undergo several biotransformations, but CYP-mediated oxidation of the aromatic ring is often a primary clearance pathway.[16][17][18]

G Parent Benzenesulfonamide (Compound A) Meta1 Para-Hydroxylation (Major Metabolite) Parent->Meta1 CYP3A4, CYP2C9 Meta2 Ortho-Hydroxylation (Minor Metabolite) Parent->Meta2 CYP Enzymes Blocked This compound (Compound C) Blocked_Meta Metabolism Significantly Reduced Blocked->Blocked_Meta Fluorine atoms block para and ortho positions, deactivating the ring

Figure 2. Effect of 2,5-difluorination on the primary metabolic pathways of benzenesulfonamides.

For a simple benzenesulfonamide (Compound A), the para-position is electronically activated and sterically accessible, making it a prime target for hydroxylation. The ortho-positions are also potential sites of attack. These hydroxylated metabolites are more polar and are readily excreted.

In Compound C, the 2,5-difluoro pattern effectively shields the molecule. The para-position (relative to the sulfonamide) is now occupied by a fluorine atom. The ortho-positions are either blocked by fluorine or sterically hindered by the adjacent fluorine and sulfonamide groups. Furthermore, the strong electron-withdrawing effect of two fluorine atoms reduces the electron density of the entire ring, making it a much less favorable substrate for oxidative enzymes.[19] This forces metabolism to proceed through slower, alternative pathways or reduces the overall rate of clearance, as demonstrated by the experimental data.

Conclusion

The metabolic stability of a drug candidate is a critical determinant of its clinical success. The this compound scaffold represents a powerful and validated strategy for mitigating metabolic risk associated with aromatic moieties. By sterically and electronically shielding the molecule from enzymatic attack, this substitution pattern can dramatically reduce intrinsic clearance and prolong half-life. The human liver microsomal assay provides a robust, reproducible, and predictive framework for quantifying these improvements early in the drug discovery process. By integrating these chemical strategies and experimental assessments, researchers can more effectively design drug candidates with pharmacokinetic profiles conducive to successful clinical development.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. Available from: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. Available from: [Link]

  • What is the role of bioisosterism in drug design? Patsnap Synapse. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Chemical and pharmacological properties of diflunisal. PubMed. Available from: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available from: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

  • Metabolic Stability Assay. Creative Biolabs. Available from: [Link]

  • Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[13][14][16]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor. PubMed. Available from: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available from: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central. Available from: [Link]

  • Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. PubMed. Available from: [Link]

  • Clinical Pharmacology of Diflunisal. Available from: [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PubMed Central. Available from: [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available from: [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,5-Difluorobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,5-Difluorobenzenesulfonamide is critical for scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and sustainability within the laboratory. The procedures outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's properties is paramount. This compound is a solid at room temperature with a melting point of 135-139 °C.[1] While specific toxicity data for this compound is not extensively published, its structure as a halogenated aromatic sulfonamide warrants a cautious approach.

Based on Safety Data Sheets (SDS) for this compound and structurally related compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

  • Environmental Persistence: Sulfonamides, as a class, are known to be persistent in the environment and can pose a risk to aquatic organisms.[3][4] Studies have shown that sulfonamides are generally stable to hydrolysis under typical environmental pH and temperature conditions, leading to long half-lives.[2][5]

Table 1: Key Properties and Hazards of this compound

PropertyValue/InformationSource
CAS Number120022-63-1
Molecular FormulaC₆H₅F₂NO₂S[6]
Physical StateSolid
Melting Point135-139 °C
Known HazardsSkin, eye, and respiratory irritant.[2]
Environmental ConcernsPotential for persistence and ecotoxicity.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with appropriate PPE. The following should be considered mandatory when handling this compound in any form, including waste.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Recommended when handling the powder outside of a fume hood to prevent inhalation.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Spill Management: Immediate and Effective Response

Accidents can happen, but a well-defined spill response plan can mitigate the risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is airborne, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE outlined in Table 2.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect the Waste: Carefully sweep up the spilled material and absorbent into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The first rinse of any cleaning materials should be collected as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves, etc.) must be disposed of as hazardous waste.

The Core Directive: A Step-by-Step Disposal Workflow

The guiding principle for the disposal of this compound is that it should be treated as a halogenated organic hazardous waste.[1][6] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7] The U.S. Environmental Protection Agency (EPA) has proposed a ban on the drain disposal of pharmaceutical waste, a category under which this compound could fall in a drug development setting.[8]

The following workflow provides a logical progression for the safe disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Characterize waste: - Pure this compound - Contaminated labware - Aqueous solutions - Organic solvent solutions B Select appropriate, compatible waste containers. A->B Segregate waste streams C Label containers clearly: 'Hazardous Waste' 'Halogenated Organics' 'this compound' B->C Properly identify contents D Store in a designated, well-ventilated area. C->D Safe temporary storage E Ensure containers are sealed and stored in secondary containment. D->E F Arrange for pickup by a licensed hazardous waste disposal company. E->F Professional removal G Retain all disposal records and documentation. F->G Maintain compliance records

Caption: Disposal workflow for this compound.

Detailed Protocol for Waste Management:
  • Waste Segregation is Key:

    • Solid Waste: Unused or expired this compound powder, as well as contaminated items like weighing boats, gloves, and absorbent pads, should be collected in a dedicated, clearly labeled container for halogenated organic solids.

    • Liquid Waste: Solutions containing this compound should be segregated based on the solvent.

      • Aqueous Solutions: Collect in a container labeled "Aqueous Waste with Halogenated Organics." Do not dispose of down the drain.[9]

      • Organic Solvent Solutions: Collect in a container for "Halogenated Organic Solvents."[6][7] Do not mix with non-halogenated solvent waste streams.[1]

  • Container Management:

    • Use only containers that are in good condition and compatible with the waste.

    • Keep waste containers closed except when adding waste.[10]

    • All containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.

    • Use secondary containment for all liquid waste containers to prevent spills.[10]

  • Final Disposal:

    • The ultimate disposal of this compound should be conducted by a licensed and certified hazardous waste management company.

    • The most probable disposal method for this type of compound is high-temperature incineration, which is an effective treatment for many halogenated organic wastes.[12]

Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble. This initial rinseate must be collected and disposed of as hazardous waste.

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory procedures.

  • Highly Contaminated Items: For heavily contaminated items, a triple rinse may be necessary, with all three rinses collected as hazardous waste.[10]

Considerations for Chemical Neutralization (A Theoretical Perspective)

While direct chemical neutralization in the lab is not recommended without compound-specific validated procedures, understanding the underlying chemistry is valuable for researchers.

  • Acid-Base Neutralization: The sulfonic acid moiety is acidic and can be neutralized with a base. A patent for the neutralization of aromatic sulfonic acids suggests using an alkali metal hydroxide or an alkali metal salt of a weak acid.[11] However, this only neutralizes the acidic functional group and does not degrade the halogenated aromatic ring, which is the primary source of environmental concern.

  • Hydrolysis: Sulfonamides are generally resistant to hydrolysis under normal environmental conditions.[2][5] While catalyzed hydrolysis under specific laboratory conditions might be possible, this has not been documented for this compound and could lead to the formation of other hazardous intermediates.

  • Oxidative and Reductive Methods: Advanced oxidation processes (AOPs) using hydroxyl radicals have been shown to be effective for the degradation of some sulfonamides.[13][14] Reductive dehalogenation is a potential strategy for aryl fluorides, but often requires specific catalysts and conditions that are not practical for routine waste disposal.[8][9]

It must be reiterated that these are theoretical degradation pathways. Attempting such procedures without rigorous process safety review and validation is strongly discouraged. The most reliable and safest method of disposal remains professional hazardous waste management.

By adhering to these rigorous yet practical guidelines, we can ensure that our pursuit of scientific discovery does not come at the cost of safety or environmental integrity. The principles of proper chemical handling and disposal are as fundamental to good science as the experiments themselves.

References

  • Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed. (2022, May 10). Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30). Retrieved from [Link]

  • Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.). Retrieved from [Link]

  • Ecological risks of sulfonamides and quinolones degradation intermediates: Toxicity, microbial community, and antibiotic resistance genes - PubMed. (n.d.). Retrieved from [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. (2022, August 8). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes: A critical review - PubMed. (2021, September 1). Retrieved from [Link]

  • Disposal process for halogenated organic material (Patent) - OSTI.GOV. (1984, August 28). Retrieved from [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. (2020, March 31). Retrieved from [Link]

  • US2766276A - Neutralization of sulfonic acids - Google Patents. (n.d.).
  • Aryl dechlorination and defluorination with an organic super-photoreductant. - SciSpace. (2020, June 26). Retrieved from [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Retrieved from [Link]

  • US2671797A - Neutralization of sulfonic acids and sulfuric acid esters - Google Patents. (n.d.).
  • Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00127A. (2020, June 26). Retrieved from [Link]

  • EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. (2015, September 1). Retrieved from [Link]

  • Organofluorine chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Biodegradation and biotransformation of organofluorine compounds - PubMed. (n.d.). Retrieved from [Link]

  • Sonochemical degradation of benzenesulfonic acid in aqueous medium - CUSAT. (n.d.). Retrieved from [Link]

  • Sonochemical degradation of benzenesulfonic acid in aqueous medium - PubMed. (n.d.). Retrieved from [Link]

  • How To Neutralize Sulfonic Acid With Caustic Soda - Capital Resin Corporation. (2022, November 8). Retrieved from [Link]

  • Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - NIH. (n.d.). Retrieved from [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT. (n.d.). Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4). Retrieved from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26). Retrieved from [Link]

  • Environmental fate of two sulfonamide antimicrobial agents in soil - PubMed. (2007, April 4). Retrieved from [Link]

  • Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms - PubMed. (n.d.). Retrieved from [Link]

  • Response of the zooplankton community and environmental fate of perfluorooctane sulfonic acid in aquatic microcosms - PubMed. (n.d.). Retrieved from [Link]

  • Scanned Document - EPA. (2006, July 24). Retrieved from [Link]

  • SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals - EPA. (n.d.). Retrieved from [Link]

  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,5-Difluorobenzenesulfonamide: Essential PPE and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2,5-Difluorobenzenesulfonamide (CAS No. 120022-63-1). As a key building block in pharmaceutical and agrochemical synthesis, its unique properties are invaluable in research and development.[1] However, the reactivity that makes it useful also necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond mere checklists to provide a causal framework for why specific personal protective equipment (PPE) and handling procedures are critical. Our goal is to empower you, our scientific colleagues, to work safely and effectively, ensuring that both you and your research are protected.

Hazard Identification: Understanding the Risks

This compound is a white crystalline solid that, while stable under recommended storage conditions, presents several significant health hazards upon exposure.[1][2] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound are irritation and potential corrosive effects upon contact.[3][4][5]

Table 1: Summary of Hazards for this compound

Hazard ClassGHS Hazard StatementKey Risks and Consequences
Skin Irritation/Corrosion H315: Causes skin irritation.[3][5] (Some data suggests potential for more severe burns[4][6])Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may result in more severe skin damage.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][5] (Some data suggests potential for severe damage[4][6][7])Contact with eyes can cause significant irritation, pain, and potential damage to the cornea. Immediate and thorough rinsing is critical.
Respiratory Tract Irritation H335: May cause respiratory irritation.[3][4][5]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Aquatic Toxicity H410 / H411: Toxic to aquatic life with long-lasting effects.[5][8]Improper disposal can harm the environment. This dictates specific waste management procedures.

The causality behind these hazards lies in the molecule's chemical nature. The presence of sulfonyl and fluoro- groups makes it reactive, particularly towards biological macromolecules in the skin, eyes, and respiratory system. Understanding this is key to appreciating that PPE is not just a recommendation but a scientifically mandated barrier.

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. Each component is chosen to mitigate a specific, identified risk. The following protocol represents the minimum standard for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.[3][4][9]Rationale: Protects against dust particles and accidental splashes. A face shield offers a broader barrier for the entire face.[10] Specification: Goggles must be tightly sealed. Ensure an emergency eyewash station is immediately accessible.[4][9]
Skin/Body Chemical-resistant gloves (Nitrile or Neoprene) and a fully-buttoned lab coat. For larger quantities, chemical-resistant coveralls are required.[9][10]Rationale: Prevents skin contact and irritation. Specification: Gloves must be inspected for integrity before each use. Natural rubber has been mentioned, but nitrile or butyl rubber generally offer broader chemical resistance.[9][11] Change gloves immediately if contaminated.
Respiratory A NIOSH-approved respirator is required.Rationale: Protects against inhalation of irritating dust. Specification: All handling of the solid must occur within a certified chemical fume hood.[4][10] If engineering controls fail or for spill cleanup, a minimum of a half-mask respirator with P100 (HEPA) filters is necessary. For significant exposures, a self-contained breathing apparatus (SCBA) may be required.[4][9]
Feet Closed-toe, chemical-resistant shoes.Rationale: Protects feet from spills. Specification: Shoes should be made of a non-porous material. Safety shoes are recommended.[12][13]

Operational Workflow: A Step-by-Step Procedural Guide

Safe handling is a process, not a single event. The following workflow diagram and procedural steps provide a systematic approach to minimize exposure at every stage.

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING cluster_cleanup PART 3: CLEANUP & DISPOSAL a Verify Fume Hood Functionality b Inspect & Don Required PPE a->b c Locate Emergency Equipment b->c d Transfer Compound Inside Fume Hood c->d e Weigh & Dispense Using Non-Sparking Tools d->e f Securely Close Primary Container e->f g Decontaminate Work Surfaces f->g h Segregate & Label Chemical Waste g->h i Carefully Doff PPE h->i j Thoroughly Wash Hands i->j

Caption: A logical workflow for safely handling this compound.

Step 1: Pre-Handling and Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in Table 2. Meticulously inspect gloves for any signs of degradation or punctures.[10]

  • Prepare Your Workspace: Ensure the work surface inside the fume hood is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower before you begin.[9]

  • Review Procedures: Mentally walk through the procedure to anticipate any potential challenges.

Step 2: Handling the Compound
  • Work in a Fume Hood: ALWAYS handle solid this compound within a chemical fume hood to control dust.[10]

  • Grounding: Use proper grounding procedures to prevent static electricity buildup, which can cause fine powders to disperse.[13]

  • Dispensing: Open the container in the fume hood. Use non-sparking tools to weigh and transfer the chemical.[10] Avoid any actions that could generate dust, such as scraping or vigorous scooping.

  • Container Management: Keep the primary container tightly sealed when not in use.[3][14]

Step 3: Post-Handling and Decontamination
  • Clean Workspace: After handling, decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out as you do.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after the procedure is complete.[3][5] Do not eat, drink, or smoke in laboratory areas.[10]

Emergency and Disposal Protocols

Accidental Release or Spill
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE listed in Table 2, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect Material: Carefully sweep or scoop the material into a suitable, labeled, and closed container for chemical waste.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the product or cleanup materials to enter drains or waterways.[3][10]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, mandated by both safety and environmental regulations.

  • Waste Collection: All materials contaminated with this compound, including excess chemical, contaminated gloves, wipes, and plasticware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: Disposal must be conducted through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[5][15] Adhere strictly to all local, state, and federal regulations.[16][17] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

By adhering to these scientifically-grounded protocols, you can confidently and safely utilize this compound in your critical research endeavors. Safety is not a barrier to discovery; it is an integral part of it.

References

  • Chem-Impex. (n.d.). This compound.
  • Material Safety Data Sheet. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Regulations.gov. (2021).
  • DILO Company, Inc. (2025). PPE for SF₆ Gas By-Products | Safety Guide for Technicians. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Biosynth. (2020).
  • DEA Diversion Control Division. (n.d.). Disposal Q&A. Retrieved from [Link]

  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual.
  • College of Southern Nevada. (2023). CSN Flammable Liquids Storage, Handling, and Use Procedure.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]

  • San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

Sources

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2,5-Difluorobenzenesulfonamide

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